molecular formula C12H10BrNO3 B146098 1-Acetyl-5-bromo-1H-indol-3-yl acetate CAS No. 33588-54-4

1-Acetyl-5-bromo-1H-indol-3-yl acetate

Cat. No.: B146098
CAS No.: 33588-54-4
M. Wt: 296.12 g/mol
InChI Key: XJRIDJAGAYGJCK-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-1H-indol-3-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-acetyl-5-bromoindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRIDJAGAYGJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187292
Record name N-Acetyl-5-bromoindolyl acetate
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Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33588-54-4
Record name 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone
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Record name N-Acetyl-5-bromoindolyl acetate
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Record name N-Acetyl-5-bromoindolyl acetate
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Record name N-acetyl-5-bromoindolyl acetate
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Record name N-ACETYL-5-BROMOINDOLYL ACETATE
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Foundational & Exploratory

1-Acetyl-5-bromo-1H-indol-3-yl acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a deep, mechanistic understanding of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The structure of this document is intentionally fluid, designed to logically walk researchers and drug development professionals through the core chemical identity, synthesis, and potential utility of this molecule. We will explore not just what its properties are, but why they manifest, grounding our discussion in established chemical principles and validated experimental data.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 33588-54-4), also known by synonyms such as 5-Bromoindoxyl diacetate, is a substituted indole derivative.[1][2][3] The core indole scaffold is a privileged structure in medicinal chemistry, and the specific functionalization present in this molecule—a bromine atom at the 5-position and acetyl groups on both the indole nitrogen and the 3-hydroxyl group—imparts distinct chemical characteristics that are crucial for its role as a synthetic intermediate.

The bromine substituent is particularly noteworthy. Its electron-withdrawing nature and steric bulk influence the reactivity of the indole ring. Furthermore, the presence of bromine's two primary isotopes (79Br and 81Br in a nearly 1:1 ratio) creates a signature isotopic pattern in mass spectrometry, which is a key diagnostic feature for structural confirmation.[4]

Physicochemical Data Summary

The fundamental physical and chemical properties of a compound are the bedrock of its application in any laboratory setting. They dictate solubility, storage conditions, and reactivity. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃[1][3]
Molecular Weight 296.12 g/mol [1][3]
Exact Mass 294.98441 u[1]
Appearance Light yellow or cream solid[1]
Melting Point 125-128 °C[1][2]
Boiling Point 395.7 °C at 760 mmHg[1]
Density 1.54 g/cm³[1]
Flash Point 193.1 °C[1]
Vapor Pressure 1.81 x 10⁻⁶ mmHg at 25°C[1]
Refractive Index 1.616[1]
LogP 2.989[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For this compound, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) is essential for its identification and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The key diagnostic feature for this compound is the isotopic pattern generated by the bromine atom.[4]

  • Expected M/Z: The mass spectrum will exhibit two major peaks in the molecular ion region, corresponding to [M]+ and [M+2]+, with nearly equal intensity (50.69% for ⁷⁹Br and 49.31% for ⁸¹Br).[4] This provides definitive evidence for the presence of a single bromine atom.

  • Fragmentation: Fragmentation patterns would likely show the loss of acetyl groups (CH₃CO, 43 u) and ketene (CH₂CO, 42 u) from the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5][6]

  • Carbonyl (C=O) Stretching: Strong absorption bands are expected around 1760 cm⁻¹ for the ester carbonyl and 1700 cm⁻¹ for the amide carbonyl (N-acetyl). The exact positions can vary, but the presence of two distinct carbonyl peaks is a key feature.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the indole ring.

  • C-N Stretching: A band around 1370 cm⁻¹ is characteristic of the C-N bond of the N-acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data requires experimental acquisition, the expected proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on the structure.[7][8]

  • ¹H NMR:

    • Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (~7.0-8.5 ppm). The bromine at C5 will influence their chemical shifts and coupling patterns.

    • Indole Protons: The proton at C2 of the indole ring will likely appear as a singlet further downfield.

    • Acetyl Protons: Two distinct singlets, each integrating to 3 protons, are expected in the aliphatic region (~2.2-2.6 ppm), corresponding to the N-acetyl and O-acetyl methyl groups.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the downfield region (~168-171 ppm) corresponding to the ester and amide carbonyl carbons.

    • Aromatic Carbons: Multiple signals in the aromatic region (~110-140 ppm). The carbon attached to the bromine (C5) will be significantly shifted.

    • Methyl Carbons: Two signals in the aliphatic region (~20-25 ppm) for the two acetyl methyl groups.

Synthesis Pathway and Experimental Protocol

This compound is often prepared as an intermediate for more complex molecules. A robust and efficient synthesis is therefore critical. One established method involves a two-step procedure starting from the appropriately substituted 2-chlorobenzoic acid.[9] This approach offers good yields and avoids lengthy reaction times associated with other methods.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Diacetylation start 5-Bromo-2-chlorobenzoic Acid + Glycine product1 2-[(Carboxymethyl)amino]-5-bromobenzoic Acid start->product1 Heat reagents Acetic Anhydride + Sodium Acetate product1->reagents Reflux final_product This compound reagents->final_product

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for synthesizing 1-acetyl-1H-indol-3-yl acetates.[9]

Step 1: Synthesis of 2-[(Carboxymethyl)amino]-5-bromobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-chlorobenzoic acid and glycine.

  • Condensation: Heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture. The product, 2-[(carboxymethyl)amino]-5-bromobenzoic acid, will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the pH is neutral, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: To a flask containing the dried product from Step 1, add acetic anhydride and dry sodium acetate.

  • Cyclization/Acetylation: Heat the mixture to reflux. Gas evolution (CO₂) will be observed. Continue heating until the gas evolution ceases, indicating the completion of the reaction.

  • Isolation: While still hot, carefully pour the reaction mixture into a beaker and allow it to cool to 0°C overnight to facilitate precipitation.

  • Purification: Collect the precipitate by filtration. Resuspend the solid in ice water and stir for one hour to remove any remaining acetic anhydride.

  • Final Product: Collect the purified solid by filtration and dry thoroughly under vacuum to yield this compound as a solid.

Reactivity, Applications, and Future Directions

The true value of an intermediate like this compound lies in its chemical reactivity and its potential to serve as a building block for high-value compounds.

Chemical Reactivity
  • Hydrolysis: The acetyl groups are susceptible to hydrolysis under basic or acidic conditions, which can be used to deprotect the nitrogen and hydroxyl functionalities, yielding 5-bromoindoxyl. This is a common strategy in multi-step synthesis.

  • Cross-Coupling Reactions: The bromine atom at the C5 position is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to build molecular complexity.

  • Electrophilic Substitution: The indole ring, while somewhat deactivated by the acetyl and bromo groups, can still undergo further electrophilic substitution, although it may require harsher conditions.

Applications in Research and Drug Development
  • Pharmaceutical Intermediates: Indole derivatives are central to many pharmaceuticals. Halogenated indoles, in particular, serve as key intermediates in the synthesis of anti-cancer agents, where the halogen can enhance biological activity or serve as a site for further modification.[10]

  • Chromogenic Substrates: Indoxyl acetates are precursors to indigo dyes. Different substituted indoxyl moieties are used as chromogenic substrates to detect specific enzymatic activities, which is highly valuable for identifying microorganisms.[9]

  • Material Science: The electronic properties of the indole ring make it a candidate for the development of novel organic materials, such as organic semiconductors for electronic devices.[10]

While there is extensive research on related compounds like aldose reductase inhibitors for diabetic nephropathy, the direct biological activity of this compound is less explored, marking it as a compound with untapped potential for screening and development.[11]

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

  • General Precautions: Avoid contact with skin and eyes.[2] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Fire and Explosion Hazard: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][12] Recommended storage temperature is often refrigerated (0-6°C).[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

A Technical Guide to the Hypothesized Mechanism of Action of 1-Acetyl-5-bromo-1H-indol-3-yl acetate: A Prodrug Approach to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] The introduction of a bromine atom at the 5-position of the indole ring is a well-established strategy for enhancing the therapeutic potential of these compounds.[1] This guide focuses on 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a diacetylated 5-bromoindole derivative. While direct mechanistic studies on this specific molecule are not extensively documented, its chemical structure strongly suggests a prodrug-based mechanism of action. This whitepaper will delineate a hypothesized mechanism centered on the enzymatic bioactivation of this compound and the subsequent engagement of its active metabolite with key cellular targets implicated in oncogenesis. We will further propose a comprehensive experimental framework to validate this hypothesis, providing researchers with a robust starting point for their investigations.

Introduction: The Therapeutic Potential of 5-Bromoindole Derivatives

Indole derivatives are a prominent class of heterocyclic compounds with significant pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[3][4][5] The strategic placement of a bromine atom at the 5-position of the indole ring often potentiates these biological effects.[1] This enhancement is attributed to the influence of the halogen on the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can lead to improved target binding and pharmacokinetic profiles.

Recent research has highlighted the promise of 5-bromoindole derivatives as potent anticancer agents.[1][3][6] These compounds have been shown to target critical oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the microtubule dynamics regulated by tubulin.[1][2][3] Inhibition of EGFR tyrosine kinase and disruption of tubulin polymerization are validated anticancer strategies, and 5-bromoindole derivatives are emerging as a versatile scaffold for the development of novel inhibitors.[1][2][3]

Physicochemical Properties of this compound

This compound, also known as 5-Bromoindoxyl diacetate, is a synthetic compound with the molecular formula C12H10BrNO3.[7][8][9][10]

PropertyValueSource
Molecular Weight 296.12 g/mol [8][9][10]
Appearance White to light yellow solid[7]
Melting Point 125-128 °C[8][11]
CAS Number 33588-54-4[8][9][10]

The presence of two acetyl groups, one on the indole nitrogen (N1) and one on the hydroxyl group at the 3-position (C3), is a key structural feature. These acetate esters are susceptible to hydrolysis, a characteristic that forms the basis of our central hypothesis.[11]

The Prodrug Hypothesis: A Proposed Mechanism of Bioactivation

We propose that this compound functions as a prodrug, an inactive or less active precursor that is metabolized in vivo to its active form. The primary mechanism of action is hypothesized to be the enzymatic cleavage of the acetyl groups by intracellular esterases, leading to the release of the active metabolite, 5-bromo-1H-indol-3-ol.

Prodrug_Activation Prodrug This compound (Inactive Prodrug) Intermediate 1-Acetyl-5-bromo-1H-indol-3-ol (Intermediate) Prodrug->Intermediate Esterase Cleavage (- Acetate at C3) ActiveMetabolite 5-bromo-1H-indol-3-ol (Active Metabolite) Intermediate->ActiveMetabolite Esterase/Amidase Cleavage (- Acetate at N1)

This bioactivation is a critical step, as the resulting 5-bromo-1H-indol-3-ol is expected to be more polar and possess a free hydroxyl group at the C3 position and a free amine at the N1 position, functionalities that are often crucial for target engagement.

Hypothesized Cellular Targets of the Active Metabolite

Based on the established activities of related 5-bromoindole derivatives, we postulate that the active metabolite, 5-bromo-1H-indol-3-ol, will exert its anticancer effects through the modulation of one or more of the following key cellular targets:

Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[3][6] We hypothesize that the active metabolite of this compound will bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ActiveMetabolite 5-bromo-1H-indol-3-ol ActiveMetabolite->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[2] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several indole derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2] We propose that 5-bromo-1H-indol-3-ol may bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Microtubule->MitoticArrest ActiveMetabolite 5-bromo-1H-indol-3-ol ActiveMetabolite->Tubulin Inhibition

Experimental Protocols for Hypothesis Validation

To rigorously test our hypothesized mechanism of action, we propose the following experimental workflow:

Experimental_Workflow Start Start: Hypothesis Formulation EsteraseAssay In Vitro Esterase Stability Assay Start->EsteraseAssay CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) EsteraseAssay->CellViability EGFRKinaseAssay EGFR Kinase Inhibition Assay CellViability->EGFRKinaseAssay TubulinPolymerization Tubulin Polymerization Assay CellViability->TubulinPolymerization WesternBlot Western Blot Analysis EGFRKinaseAssay->WesternBlot CellCycle Cell Cycle Analysis TubulinPolymerization->CellCycle WesternBlot->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellCycle->ApoptosisAssay Conclusion Conclusion: Mechanism Elucidation ApoptosisAssay->Conclusion

In Vitro Esterase Stability Assay

Objective: To determine if this compound is hydrolyzed by esterases.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubate the compound at a final concentration of 10 µM in phosphate buffer (pH 7.4) containing porcine liver esterase at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the mono-deacetylated and di-deacetylated metabolites.

Cell Viability Assays

Objective: To assess the cytotoxic effects of this compound and its putative active metabolite, 5-bromo-1H-indol-3-ol, on cancer cell lines.

Methodology:

  • Culture cancer cell lines with high EGFR expression (e.g., A549, HepG2, MCF-7) in 96-well plates.[3]

  • Treat the cells with serial dilutions of this compound and 5-bromo-1H-indol-3-ol for 72 hours.

  • Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Calculate the IC50 values for both compounds. A significantly lower IC50 for the metabolite would support the prodrug hypothesis.

EGFR Kinase Inhibition Assay

Objective: To directly measure the inhibitory activity of the compounds against EGFR tyrosine kinase.

Methodology:

  • Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Incubate recombinant human EGFR kinase with a suitable substrate and ATP in the presence of varying concentrations of this compound and 5-bromo-1H-indol-3-ol.

  • Measure the kinase activity by quantifying the amount of ADP produced.

  • Determine the IC50 values for both compounds.

Tubulin Polymerization Assay

Objective: To evaluate the effect of the compounds on tubulin polymerization.

Methodology:

  • Use a commercially available cell-free tubulin polymerization assay kit.

  • Incubate purified tubulin with the compounds at 37°C to induce polymerization.

  • Monitor the change in absorbance or fluorescence over time to assess the rate and extent of polymerization.

  • Include a known tubulin inhibitor (e.g., colchicine) as a positive control.

Conclusion

The available evidence strongly suggests that this compound is likely to function as a prodrug, with its therapeutic effects mediated by its active metabolite, 5-bromo-1H-indol-3-ol. The proposed mechanisms of action, inhibition of EGFR tyrosine kinase and disruption of tubulin polymerization, are well-established anticancer strategies. The experimental framework outlined in this guide provides a clear and logical path for researchers to validate this hypothesis and further elucidate the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the rational design and development of next-generation indole-based anticancer agents.

References

A Technical Guide to the Preliminary Biological Evaluation of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive framework for the initial investigation into the biological activities of the synthetic compound 1-Acetyl-5-bromo-1H-indol-3-yl acetate. While specific research on this molecule is not extensively published, the broader class of bromoindole derivatives has shown significant promise in various therapeutic areas. This guide synthesizes existing knowledge on related compounds to propose a structured, scientifically rigorous plan for the preliminary biological characterization of this compound.

Introduction to this compound

This compound is a synthetic heterocyclic compound featuring a bromo-substituted indole core.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs. The addition of a bromine atom and acetyl groups can significantly modulate the compound's physicochemical properties and biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 33588-54-4[2][3]
Molecular Formula C12H10BrNO3[1][2]
Molecular Weight 296.12 g/mol [1][2]
Appearance White to light yellow solid
Melting Point 125-128 °C[1]
Boiling Point ~395.7 °C at 760 mmHg[1]
Rationale for Biological Investigation

The indole nucleus is a common motif in molecules with diverse pharmacological effects.[4] The introduction of a bromine atom at the 5-position and acetylation at the 1- and 3-positions can influence the molecule's lipophilicity, electronic distribution, and steric profile, potentially enhancing its interaction with biological targets. Research into various bromoindole derivatives has revealed a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6] This provides a strong rationale for investigating this compound as a potential therapeutic agent.

Hypothesized Biological Activities Based on Structural Analogs

Based on the established activities of related bromoindole compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Antibiofilm Activity

Numerous studies have highlighted the potent antimicrobial properties of bromoindole derivatives.[4][5] These compounds have shown activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[4][7] The proposed mechanism for some of these analogs involves the disruption of bacterial membranes.[5][7] Furthermore, some indole derivatives have demonstrated the ability to inhibit and eradicate bacterial biofilms, a key factor in chronic infections.[4]

Anticancer Activity

Indole-based compounds are being explored for their potential as anticancer agents.[8] The structural features of this compound, particularly the halogen substitution, may enhance its cytotoxic effects on cancer cells.[8] The mechanism of action for related compounds can involve the modulation of signaling pathways related to cell proliferation and apoptosis.[1]

Anti-inflammatory Activity

Bromoindole derivatives isolated from marine sponges have demonstrated anti-inflammatory properties.[6] This suggests that this compound could also possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators.

Proposed Experimental Workflows for Preliminary Biological Evaluation

A phased approach is recommended to systematically evaluate the biological potential of this compound.

Phase 1: Primary Screening for Bioactivity

The initial phase focuses on broad screening to identify any significant biological effects.

G cluster_0 Phase 1: Primary Screening Compound This compound Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Compound->Antimicrobial Anticancer Cytotoxicity Screening (MTT/LDH Assays) Compound->Anticancer Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Compound->Anti_inflammatory

Caption: High-level overview of the primary screening phase.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase 2: Secondary Screening and Preliminary Mechanism of Action

If promising activity is observed in Phase 1, the next phase involves more detailed investigations.

G cluster_1 Phase 2: Secondary Screening & MoA Lead_Activity Promising Activity from Phase 1 Antibiofilm Antibiofilm Assay Lead_Activity->Antibiofilm Membrane_Perm Membrane Permeabilization Assay Lead_Activity->Membrane_Perm Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Lead_Activity->Apoptosis

Caption: Workflow for secondary screening and initial mechanism of action studies.

Objective: To evaluate the compound's ability to inhibit biofilm formation.

Procedure:

  • Grow microbial cultures in 96-well plates in the presence of sub-MIC concentrations of the compound.

  • After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilm with crystal violet solution.

  • Wash away the excess stain and solubilize the bound dye with ethanol or acetic acid.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized dye.

Objective: To investigate if the antimicrobial activity is due to membrane disruption.

Procedure:

  • Treat bacterial cells with the test compound.

  • Use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

  • Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage.

Data Presentation and Interpretation

The data generated from these experiments should be tabulated for clear comparison and interpretation.

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028

Table 3: Hypothetical Cytotoxicity Data

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)
HeLa (Cervical Cancer)
A549 (Lung Cancer)
HEK293 (Normal Kidney)

A potent and selective compound would exhibit low MIC/IC50 values against the target pathogens/cancer cells and high IC50 values against normal human cells.

Conclusion and Future Directions

This guide outlines a systematic approach to the preliminary biological evaluation of this compound. The proposed experiments are designed to efficiently screen for potential antimicrobial, anticancer, and anti-inflammatory activities and to provide initial insights into the mechanism of action. Positive results from this preliminary screening would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The structural novelty of this compound, combined with the proven biological potential of the bromoindole scaffold, makes it a compelling candidate for further drug discovery and development efforts.

References

The Strategic Utility of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Contemporary Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for medicinal chemists, pharmacologists, and researchers in drug development.

Introduction: Unveiling the Potential of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound therapeutic relevance. Within this privileged scaffold, strategic modifications can dramatically alter physicochemical properties and enhance biological activity. The introduction of a bromine atom at the 5-position, coupled with acetylation at the N-1 and O-3 positions, yields 1-Acetyl-5-bromo-1H-indol-3-yl acetate – a versatile and highly valuable intermediate in organic synthesis and drug discovery.[1] This guide elucidates the synthesis, chemical properties, and, most importantly, the strategic applications of this compound as a precursor to a new generation of potent therapeutic agents. While direct therapeutic applications of this compound are not extensively documented, its pivotal role as a building block for bioactive molecules, particularly in the realms of oncology and agriculture, is of significant scientific interest.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and biological assays.

PropertyValue
Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
Appearance Light yellow or cream solid
Melting Point 125-128 °C
Solubility Soluble in organic solvents

Core Application: A Gateway to Bioactive 5-Bromoindole Derivatives

This compound's primary utility lies in its role as a synthetic intermediate. The acetyl groups at the N-1 and O-3 positions serve as protecting groups that can be selectively removed, allowing for further functionalization of the indole core. The bromine atom at the C-5 position is a key feature, as halogenation at this position is known to enhance the biological activity of indole derivatives.[2][3] This strategic placement of functional groups makes it a sought-after precursor for a diverse range of bioactive compounds.

Synthesis of this compound

An efficient, two-step procedure for the synthesis of substituted 1-acetyl-1H-indol-3-yl acetates, including the 5-bromo derivative, has been developed, starting from the corresponding 2-chlorobenzoic acids. This method offers moderate to good yields and represents an improvement over longer, lower-yielding syntheses.[4]

Experimental Protocol: Synthesis of 1-acetyl-1H-indol-3-yl acetates [4]

Step 1: Synthesis of 2-[(carboxymethyl)amino]benzoic acids

  • A mixture of the appropriate 2-chlorobenzoic acid, glycine, potassium carbonate, and a catalytic amount of copper powder in dimethylformamide is heated.

  • The reaction progress is monitored until the starting material is consumed.

  • The mixture is cooled and poured into water, followed by acidification to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold water, and dried to afford the 2-[(carboxymethyl)amino]benzoic acid derivative.

Step 2: Rössing Cyclodecarboxylation

  • A mixture of the 2-[(carboxymethyl)amino]benzoic acid derivative, acetic anhydride, and dry sodium acetate is heated at reflux.

  • The reaction is monitored for the cessation of gas evolution.

  • While still hot, the mixture is poured into a beaker and allowed to cool overnight at 0°C.

  • The resulting precipitate is collected, poured into ice water, stirred for 1 hour, collected again by filtration, and dried under vacuum to yield the corresponding 1-acetyl-1H-indol-3-yl acetate.

Application in Anticancer Drug Discovery

The 5-bromoindole scaffold is a recurring motif in the design of novel anticancer agents.[1] Derivatives synthesized from this core have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key oncogenic pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Aberrant activation of EGFR, a tyrosine kinase receptor, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several studies have highlighted the potential of 5-bromoindole derivatives as potent EGFR inhibitors.[5][6][7] These compounds induce cell cycle arrest and apoptosis in cancer cells by blocking the EGFR signaling pathway.[1][5]

Novel 5-bromoindole-2-carboxylic acid derivatives, which can be synthesized from precursors like this compound, have shown significant antiproliferative activity against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[5][7] Molecular docking studies have further elucidated the binding interactions of these compounds within the EGFR tyrosine kinase domain, providing a rationale for their inhibitory activity.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 5-bromoindole derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration required to inhibit 50% of cell growth) is then calculated.

Dual EGFR/SRC Kinase Inhibition

Recent research has shown that the cooperation between c-SRC and EGFR can lead to a more aggressive cancer phenotype.[8] This has spurred the development of dual inhibitors that can simultaneously target both kinases. Novel indole derivatives have been synthesized and shown to possess dual inhibitory activity against both EGFR and SRC kinases, with some compounds exhibiting potent cytotoxicity against lung, breast, and prostate cancer cell lines while showing low toxicity to normal cells.[8] The synthesis of such compounds often involves the versatile 5-bromoindole scaffold, highlighting the importance of intermediates like this compound.

Application in Agricultural Chemistry

Beyond its applications in medicine, the 5-bromoindole core has also demonstrated significant potential in agriculture, particularly in the development of novel antifungal agents.

Antifungal Activity against Phytopathogens

Phytopathogenic fungi pose a significant threat to global food security. 5-bromoindole and its derivatives have shown potent antifungal activity against a range of plant pathogens, including Monilinia fructicola and Botrytis cinerea.[2][3] The presence of the bromine atom at the C-5 position has been shown to significantly enhance the antifungal activity of the indole scaffold.[2][3] Microwave-assisted synthesis has been employed to efficiently generate a library of 3-acyl-5-bromoindole derivatives, some of which have demonstrated promising inhibitory effects on both mycelial growth and conidia germination.[2][3]

Workflow: Synthesis and Antifungal Screening of 5-Bromoindole Derivatives

G cluster_synthesis Synthesis cluster_screening Antifungal Screening cluster_development Lead Development start This compound step1 Deprotection start->step1 step2 Functionalization (e.g., Acylation) step1->step2 product Library of 5-Bromoindole Derivatives step2->product assay In Vitro Antifungal Assays (e.g., MIC determination) product->assay data Data Analysis (IC50, MIC values) assay->data pathogens Phytopathogenic Fungi (e.g., M. fructicola, B. cinerea) pathogens->assay lead Identification of Lead Compounds data->lead optimization Structure-Activity Relationship (SAR) Studies lead->optimization candidate Agrochemical Candidate optimization->candidate

Caption: A generalized workflow for the development of 5-bromoindole-based antifungal agents.

Conclusion and Future Perspectives

This compound stands out as a strategically important synthetic intermediate. Its value is not in its direct biological activity, but in its potential to be readily transformed into a diverse array of more complex molecules with significant therapeutic and agricultural applications. The presence of the 5-bromo substituent is a key determinant of the enhanced biological efficacy observed in its derivatives, particularly in the development of anticancer agents targeting kinases like EGFR and novel antifungal compounds. As research continues to uncover the intricate roles of indole-based compounds in biological systems, the utility of versatile and well-functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of next-generation drugs and agrochemicals.

References

An In-Depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS: 33588-54-4): A Versatile Tool in Drug Discovery and Enzymology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a key chemical entity for researchers, scientists, and professionals in the field of drug development and biochemical assays. We will delve into its chemical properties, synthesis, and significant applications, offering not just protocols but the scientific reasoning that underpins them.

Core Molecular Profile

This compound, also known as 5-Bromoindoxyl diacetate, is a halogenated indole derivative. The presence of the bromine atom at the 5-position and the acetyl groups at the 1 and 3-positions of the indole ring are critical to its utility. These modifications enhance its stability and modulate its reactivity, making it a valuable substrate for enzymatic assays and a versatile intermediate in organic synthesis.[1][2][3]

Physicochemical Characteristics

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 33588-54-4[1][2]
Molecular Formula C₁₂H₁₀BrNO₃[1][2]
Molecular Weight 296.12 g/mol [1][2]
Appearance White to light yellow or cream solid/powder[1]
Melting Point 125-128 °C[1]
Boiling Point 395.7 °C at 760 mmHg[1]
Density 1.54 g/cm³[1]
Solubility Soluble in organic solvents.[3]
Storage Temperature 0-6°C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. The following protocol is a well-established method.

Detailed Synthesis Protocol

This synthesis involves the conversion of a substituted benzoic acid to the final indole derivative.

Workflow of Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Acetylation 5-Bromo-2-aminobenzoic_acid 5-Bromo-2-aminobenzoic acid Condensation Condensation Reaction 5-Bromo-2-aminobenzoic_acid->Condensation Glycine Glycine Glycine->Condensation Carboxymethylamino_benzoic_acid 2-((Carboxymethyl)amino)-5-bromobenzoic acid Condensation->Carboxymethylamino_benzoic_acid Cyclization_Acetylation Cyclization & Acetylation Carboxymethylamino_benzoic_acid->Cyclization_Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Cyclization_Acetylation Sodium_acetate Sodium acetate Sodium_acetate->Cyclization_Acetylation Final_Product This compound Cyclization_Acetylation->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of 2-((Carboxymethyl)amino)-5-bromobenzoic acid:

    • In a reaction vessel, dissolve 5-bromo-2-aminobenzoic acid in a suitable solvent.

    • Add glycine to the solution.

    • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral and then dry to afford 2-((carboxymethyl)amino)-5-bromobenzoic acid.

  • Synthesis of this compound:

    • Combine the dried 2-((carboxymethyl)amino)-5-bromobenzoic acid with acetic anhydride and dry sodium acetate.

    • Heat the mixture to reflux. The evolution of gas indicates the progression of the cyclization and acetylation reactions.

    • Once the gas evolution ceases, pour the hot mixture into a beaker and allow it to cool, followed by chilling at 0°C overnight to facilitate precipitation.

    • Collect the precipitate and stir it in ice water for approximately one hour.

    • Filter the solid, wash it with cold water, and dry it under a vacuum to yield the final product, this compound.

Rationale behind Experimental Choices:

  • Acetic Anhydride: Serves as both the acetylating agent for the indole nitrogen and the hydroxyl group at the 3-position, and also acts as a dehydrating agent to facilitate the intramolecular cyclization.

  • Sodium Acetate: Functions as a base to deprotonate the carboxylic acid and facilitate the cyclization reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the cyclization and acetylation steps.

Applications in Research and Development

This compound is a versatile molecule with significant applications in both biochemical assays and as a synthetic precursor in drug discovery.

Chromogenic Substrate for Enzyme Detection

A primary application of this compound is as a chromogenic substrate for the detection of esterase and lipase activity.[4] The enzymatic hydrolysis of the acetate group at the 3-position is the key to this application.

Mechanism of Action in Chromogenic Assays

Substrate This compound (Colorless) Enzyme Esterase / Lipase Substrate->Enzyme Hydrolysis Intermediate 5-Bromo-1H-indol-3-ol (Unstable) Enzyme->Intermediate Oxidation Air Oxidation Intermediate->Oxidation Dimerization Product 5,5'-Dibromo-indigo (Blue Precipitate) Oxidation->Product

Caption: Enzymatic hydrolysis and subsequent oxidation to a colored product.

Protocol for Esterase Activity Assay:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Prepare a buffer solution at the optimal pH for the esterase being assayed (typically around pH 7.0-8.0).

  • Enzyme Preparation: Prepare a solution of the esterase enzyme in the reaction buffer.

  • Assay Procedure:

    • In a microplate well or a cuvette, add the reaction buffer.

    • Add the enzyme solution to the buffer.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

    • The formation of the blue-colored 5,5'-dibromo-indigo can be monitored over time by measuring the absorbance at a wavelength of approximately 615 nm.

  • Data Analysis: The rate of the increase in absorbance is directly proportional to the esterase activity.

This assay is valuable for screening for esterase inhibitors, characterizing enzyme kinetics, and in histochemical staining to localize esterase activity in tissues. The formation of a distinct blue precipitate provides a clear and easily detectable signal.[5][6]

Intermediate in the Synthesis of Bioactive Molecules

The indole scaffold is a privileged structure in medicinal chemistry, and halogenated indoles, in particular, are precursors to a wide array of pharmacologically active compounds.[7] this compound serves as a valuable building block for the synthesis of more complex molecules, especially those with potential anticancer activity.[7]

The bromo- and acetyl-functional groups provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-substituted position and deacetylation followed by derivatization at the nitrogen and oxygen positions.

Potential Therapeutic Applications of Bromo-Indole Derivatives:

  • Anticancer Agents: Many bromo-indole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[8][9]

  • Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in many antiviral and antimicrobial drugs, and the introduction of a bromine atom can enhance their potency.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

Conclusion

This compound is a multifaceted chemical compound with significant value in both fundamental research and applied drug discovery. Its role as a reliable chromogenic substrate for esterases and lipases provides a straightforward method for enzyme activity detection. Furthermore, its utility as a synthetic intermediate opens avenues for the development of novel therapeutic agents, particularly in the realm of oncology. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for any scientist looking to leverage this powerful tool in their research endeavors.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a key heterocyclic compound. This document will delve into its fundamental molecular properties, outline a detailed synthesis protocol, and discuss its significance and potential applications in various scientific fields.

Core Molecular Attributes

This compound, also known by synonyms such as 5-Bromoindoxyl diacetate and N-acetyl-5-bromoindolyl acetate, is a substituted indole derivative.[1][2] Its chemical structure is characterized by an indole core, which is acetylated at the nitrogen (position 1) and the hydroxyl group (position 3), and brominated at position 5.

The key molecular identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃[3][4][5][6]
Molecular Weight 296.12 g/mol [1][2][3][4]
CAS Number 33588-54-4[1][3][4]
IUPAC Name (1-acetyl-5-bromoindol-3-yl) acetate[2][4]
Canonical SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C[3][4]
InChIKey XJRIDJAGAYGJCK-UHFFFAOYSA-N[1][4]
Appearance White to light yellow solid[5]
Melting Point 125-128 °C[5]

Synthesis Protocol: An Efficient Two-Step Procedure

The synthesis of substituted 1-acetyl-1H-indol-3-yl acetates is crucial for their application as chromogenic substrates in microbiology and as versatile intermediates in organic synthesis.[7] An efficient two-step procedure starting from the corresponding 2-chlorobenzoic acids has been developed, offering good yields.[7]

Logical Flow of the Synthesis

The synthesis pathway involves two primary stages: the formation of a 2-[(carboxymethyl)amino]benzoic acid intermediate, followed by a cyclization and acetylation reaction using acetic anhydride.

synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Acetylation 2-Chlorobenzoic_Acid Substituted 2-Chlorobenzoic Acid Condensation Condensation Reaction 2-Chlorobenzoic_Acid->Condensation Glycine Glycine Glycine->Condensation Intermediate 2-[(carboxymethyl)amino]benzoic acid Condensation->Intermediate Good Yields Cyclization Cyclization & Acetylation Intermediate->Cyclization Acetic Anhydride, Sodium Acetate Final_Product This compound Cyclization->Final_Product

Caption: Workflow for the two-step synthesis of 1-acetyl-1H-indol-3-yl acetates.

Step-by-Step Methodology

Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic Acids

  • Reaction Setup: In a suitable reaction vessel, combine the substituted 2-chlorobenzoic acid with glycine.

  • Condensation: The condensation reaction is carried out under appropriate conditions, which typically involve heating. This step generally proceeds with good yields and purity.[7]

  • Isolation: The resulting 2-[(carboxymethyl)amino]benzoic acid is isolated by precipitation. The precipitate is collected and washed with cold water until a neutral pH is achieved.[7]

  • Drying: The solid product is dried at 50°C to a constant weight.[7]

Step 2: Synthesis of 1-Acetyl-1H-indol-3-yl Acetates

  • Reaction Mixture: A mixture of the 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is prepared.[7]

  • Reflux: The mixture is heated at reflux. The reaction is monitored until the evolution of gas ceases.[7]

  • Precipitation: While still hot, the mixture is poured into a beaker and allowed to cool overnight at 0°C to facilitate precipitation.[7]

  • Washing and Collection: The precipitate is collected and then stirred in ice water (35 mL) for one hour. The solid is collected again.[7]

  • Final Product: The collected solid is dried under a vacuum to yield the corresponding 1-acetyl-1H-indol-3-yl acetate.[7]

Spectroscopic Characterization

The structural confirmation of this compound can be achieved through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which are invaluable for analytical verification.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key signals would include those for the C=O stretching of the acetyl groups and the aromatic C-H and C=C bonds of the indole ring.[8]

  • Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Applications and Significance

Indoxyl derivatives, such as this compound, are of significant interest in several scientific domains:

  • Chromogenic Substrates: These compounds are widely used in microbiology and biochemistry as chromogenic substrates for the detection of specific enzymatic activities.[7] Upon enzymatic cleavage of the acetate group, an unstable indoxyl intermediate is formed, which then oxidizes to produce a colored product, allowing for visual identification of microorganisms.

  • Organic Synthesis: The functional groups present in this molecule, including the acetyl and bromo groups, make it a valuable intermediate for the synthesis of more complex molecules.[10] It serves as a building block for creating novel compounds with potential applications in medicinal chemistry and drug development.[10]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis via a two-step procedure from 2-chlorobenzoic acids is efficient and provides good yields. The utility of this compound as a chromogenic substrate and a synthetic intermediate underscores its importance in both biological and chemical research. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this versatile molecule in their work.

References

The Evolving Therapeutic Landscape of Indole Acetate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast and diverse family of therapeutic agents. Among these, indole-3-acetic acid (IAA) derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of indole acetate derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower further investigation in this dynamic field.

Introduction: The Indole Scaffold - A Cornerstone of Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug design. Indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, has served as a foundational template for the development of a plethora of derivatives with potent and diverse pharmacological activities.[1][3] This guide will explore the chemical strategies to access these derivatives and their subsequent evaluation in key therapeutic areas.

Synthetic Strategies for Indole Acetate Derivatives: A Chemist's Guide

The synthesis of indole acetate derivatives can be broadly categorized into two main approaches: modification of the pre-formed indole-3-acetic acid scaffold and de novo synthesis of the indole ring with the desired acetic acid side chain. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Functionalization of the Indole-3-Acetic Acid Core

A common and straightforward approach involves the chemical modification of commercially available indole-3-acetic acid. This typically involves reactions at the carboxylic acid moiety, the indole nitrogen, or the aromatic ring.

A prime example is the synthesis of indole-3-acetamides , which has been shown to yield compounds with promising biological activities.[4] The general principle involves the activation of the carboxylic acid of indole-3-acetic acid, followed by coupling with a desired amine.

Experimental Protocol: General Synthesis of Indole-3-Acetamides [4]

This protocol describes a one-pot synthesis of indole-3-acetamides using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Materials:

  • Indole-3-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Pyridine (catalytic amount)

  • Substituted aniline

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Hexane

  • Thin Layer Chromatography (TLC) plates (silica gel GF-254)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of indole-3-acetic acid (1 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add a catalytic amount of pyridine.

  • Add 1,1'-carbonyldiimidazole (1 equivalent) to the mixture and stir at room temperature for 45 minutes. The progress of the activation can be monitored by the evolution of CO2 gas.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Wash the crude product with hexane to afford the pure indole-3-acetamide derivative.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

De Novo Synthesis of the Indole Ring

For more complex substitution patterns on the indole nucleus, de novo synthesis is often the preferred strategy. Classic indole syntheses such as the Fischer, Bischler-Möhlau, and Reissert methods can be adapted to incorporate the acetic acid side chain or a precursor.

More contemporary methods, such as transition-metal-catalyzed reactions, have provided powerful tools for constructing the indole scaffold with high efficiency and functional group tolerance.[5]

Anticancer Activity of Indole Acetate Derivatives: Targeting Uncontrolled Cell Growth

Indole derivatives have shown significant promise as anticancer agents, with several compounds already in clinical use.[6][7] The anticancer activity of indole acetate derivatives often stems from their ability to induce apoptosis, inhibit key signaling pathways involved in cell proliferation, and disrupt microtubule dynamics.[7][8][9]

Mechanistic Insights into Anticancer Action

The anticancer mechanisms of indole acetate derivatives are multifaceted and often target multiple cellular pathways.[7][8][9]

  • Induction of Apoptosis: Many indole acetate derivatives trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and subsequent cell death.[8]

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of the mitotic spindle by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Kinase Inhibition: Indole acetate derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as receptor tyrosine kinases and components of the PI3K/Akt/mTOR signaling pathway.[1]

Diagram: Simplified Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell IAA_derivative Indole Acetate Derivative Tubulin Tubulin Polymerization IAA_derivative->Tubulin Inhibition Kinases Proliferation Kinases (e.g., Akt) IAA_derivative->Kinases Inhibition Apoptosis_Proteins Bcl-2 Family Proteins IAA_derivative->Apoptosis_Proteins Modulation Cell_Cycle_Arrest G2/M Arrest Tubulin->Cell_Cycle_Arrest Cell_Proliferation Cell Proliferation & Survival Kinases->Cell_Proliferation Caspases Caspases Apoptosis_Proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanisms of indole acetate derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of indole acetate derivatives is highly dependent on the nature and position of substituents on the indole ring and the acetic acid side chain.[6]

  • Substitution on the Indole Ring:

    • Position 5: Substitution with electron-withdrawing groups such as halogens or methoxy groups at the 5-position of the indole ring often enhances cytotoxic activity.[6]

    • N1-Substitution: Acylation or alkylation at the indole nitrogen can modulate lipophilicity and steric bulk, influencing cell permeability and target engagement.[6]

  • Modification of the Acetic Acid Side Chain:

    • Conversion of the carboxylic acid to amides or esters can significantly impact biological activity, often improving cell permeability and metabolic stability.

Quantitative Evaluation of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative indole-3-acetic acid derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Indole-chalcone derivative 12Various0.22 - 1.80[6]
Indole-thiophene derivative 6aHT29, HepG2, HCT116, T98GNanomolar range[6]
Indole-thiophene derivative 6bHT29, HepG2, HCT116, T98GNanomolar range[6]
N-ethyl-3-acetylindole derivative 5a-eMDA-MB-23113 - 19[6]

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [10]

This protocol outlines the determination of the cytotoxic effects of indole acetate derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole acetate derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the indole acetate derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Self-Validation: The assay should include positive (e.g., a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.

Anti-inflammatory Activity of Indole Acetate Derivatives: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole acetate derivatives, particularly those structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have demonstrated potent anti-inflammatory effects.[11][12]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many indole acetate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][13] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs, as COX-1 plays a protective role in the gastrointestinal tract.

Diagram: Mechanism of Action for Indole Derivatives as COX Inhibitors

anti_inflammatory_pathway cluster_cell Inflamed Cell IAA_derivative Indole Acetate Derivative COX2 COX-2 Enzyme IAA_derivative->COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by indole acetate derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The SAR of indole acetate derivatives as anti-inflammatory agents has been extensively studied, largely driven by the development of indomethacin and its analogues.[14][15]

  • Carboxylic Acid Moiety: The free carboxylic acid is generally essential for activity.[15]

  • N1-Acyl Group: An N-benzoyl group, particularly with a para-chloro substituent, is crucial for high potency, as seen in indomethacin.[15]

  • Substitution on the Indole Ring: A methoxy group at the 5-position and a methyl group at the 2-position of the indole ring are known to enhance anti-inflammatory activity.[14]

Quantitative Evaluation of Anti-inflammatory Activity

The following table presents the in vitro COX inhibitory activity of representative indole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indole derivative 29>2.1060.006>351[16]
Indole derivative 30>43.560.099>440[16]
Indole derivative 3339.177.595.16[16]
Indomethacin-0.026-[13]
Celecoxib-0.03-[13]

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a general method for determining the COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Indole acetate derivative (test inhibitor)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the indole acetate derivative and the positive control in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution to each well.

  • Add the diluted test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a solution of stannous chloride).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA or LC-MS.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The assay should include a no-enzyme control, a no-substrate control, and a positive control with a known COX-2 inhibitor. The IC50 value for the positive control should be within the expected range.

Neuroprotective Effects of Indole Acetate Derivatives: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Emerging evidence suggests that indole derivatives, including those derived from IAA, possess neuroprotective properties.[17][18][19]

Mechanisms of Neuroprotection

The neuroprotective effects of indole derivatives are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival.[17][18][20]

  • Antioxidant Activity: Many indole derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[18]

  • Modulation of Nrf2 Pathway: Some indole derivatives can activate the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[20][21]

  • Anti-inflammatory Effects in the CNS: By inhibiting pro-inflammatory mediators in the brain, indole derivatives can reduce neuroinflammation, another critical factor in the progression of neurodegenerative disorders.

  • Amyloid Disaggregation: Certain indole-based compounds have been shown to promote the disaggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[19]

Diagram: Neuroprotective Mechanisms of Indole Derivatives

neuroprotective_pathway cluster_neuron Neuron IAA_derivative Indole Acetate Derivative Oxidative_Stress Oxidative Stress (ROS) IAA_derivative->Oxidative_Stress Scavenging Nrf2_Pathway Nrf2-ARE Pathway IAA_derivative->Nrf2_Pathway Activation Neuroinflammation Neuroinflammation IAA_derivative->Neuroinflammation Inhibition Amyloid_Aggregation Amyloid-β Aggregation IAA_derivative->Amyloid_Aggregation Disaggregation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuronal_Survival Neuronal Survival Nrf2_Pathway->Neuronal_Survival Neuroinflammation->Neuronal_Damage Amyloid_Aggregation->Neuronal_Damage

Caption: Key neuroprotective pathways modulated by indole derivatives.

Structure-Activity Relationship (SAR) for Neuroprotection

The SAR for the neuroprotective effects of indole acetate derivatives is an active area of investigation. However, some general trends have emerged:

  • Lipophilicity: The ability to cross the blood-brain barrier is a critical factor, and thus, appropriate lipophilicity is required.

  • Antioxidant Moieties: The presence of phenolic hydroxyl groups or other functionalities capable of radical scavenging can enhance neuroprotective activity.

  • Specific Target Interactions: For derivatives targeting specific enzymes or receptors in the brain, the SAR will be highly dependent on the nature of the binding pocket.

Quantitative Evaluation of Neuroprotective Effects

The following table provides representative data on the neuroprotective effects of indole-based compounds in a cellular model of neurotoxicity.

CompoundNeurotoxinCell LineEndpointResultReference
Indole-phenolic derivative 12H2O2SH-SY5YCell Viability~28% increase[19]
Indole-phenolic derivative 21H2O2SH-SY5YCell Viability~37% increase[19]
Asperpendoline (2)H2O2SH-SY5YNeuroprotectionPotential activity[21]

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells [19]

This protocol describes a method to assess the neuroprotective effects of indole acetate derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • Indole acetate derivative stock solution (in DMSO)

  • Hydrogen peroxide (H2O2) solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the indole acetate derivative for a specified time (e.g., 2-4 hours).

  • Induce neurotoxicity by adding a freshly prepared solution of H2O2 (e.g., 100-200 µM final concentration) to the wells (except for the untreated control).

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay as described in the anticancer protocol.

  • Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.

Self-Validation: The assay should include a control group treated only with H2O2 to establish the level of cytotoxicity and a vehicle control. The neuroprotective effect should be dose-dependent.

Conclusion and Future Perspectives

Indole acetate derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their rich chemical space allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of novel and more potent therapeutic agents.

Future research in this field will likely focus on:

  • The development of more selective and potent derivatives with improved pharmacokinetic and safety profiles.

  • The elucidation of novel molecular targets and signaling pathways.

  • The exploration of their therapeutic potential in other disease areas, such as metabolic and infectious diseases.

  • The use of advanced drug delivery systems to enhance their efficacy and reduce off-target effects.

By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of indole acetate derivatives for the benefit of human health.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and potential applications, with a particular focus on its relevance to drug discovery and development. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction and Nomenclature

This compound, a member of the extensive indole family, is a synthetic compound characterized by a bromo-substituted and di-acetylated indole core. The indole scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, underscoring the importance of its derivatives in medicinal chemistry. The strategic placement of the bromo and acetyl groups on the indole ring system significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.

This compound is known by several synonyms, which are often encountered in chemical catalogs and scientific literature. A clear understanding of this nomenclature is crucial for efficient information retrieval.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
Primary Name This compound
CAS Number 33588-54-4[1][2]
Molecular Formula C₁₂H₁₀BrNO₃[1][2]
Molecular Weight 296.12 g/mol [1][2]
IUPAC Name (1-acetyl-5-bromo-1H-indol-3-yl) acetate[2]
Common Synonyms 5-Bromoindoxyl diacetate[3][4], N-Acetyl-5-bromoindolyl acetate[4], 3-Acetoxy-1-acetyl-5-bromoindole[1], 5-Bromoindoxyl-1,3-diacetate[5]
InChIKey XJRIDJAGAYGJCK-UHFFFAOYSA-N[2]
SMILES CC(=O)OC1=CN(C(C)=O)C2=C1C=C(Br)C=C2[2]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance Light yellow or cream solid[1]
Melting Point 125-128 °C (lit.)[1]
Boiling Point 395.7 °C at 760 mmHg[1]
Density 1.54 g/cm³[1]
Flash Point 193.1 °C[1]
Storage Temperature 0-6°C[1]
Solubility Soluble in organic solvents[3]

Synthesis and Mechanistic Insights

Conceptual Synthetic Pathways

Two primary conceptual pathways can be envisioned for the synthesis of the target molecule:

  • Direct Bromination and Acetylation of Indole-3-acetate: This approach would involve the initial synthesis of 1-acetyl-1H-indol-3-yl acetate followed by selective bromination at the C5 position.

  • Cyclization of a Pre-functionalized Precursor: This more convergent approach involves the synthesis of a substituted phenylhydrazine or aniline derivative that already contains the bromo-substituent, followed by a cyclization reaction (e.g., Fischer indole synthesis) and subsequent acetylation.

A plausible and efficient method is the diacetylation of 5-bromoindoxyl, which can be prepared from 5-bromoindole.

General Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for the synthesis of similar 1-acetyl-1H-indol-3-yl acetates and should be optimized for the specific target molecule.[6]

Step 1: Synthesis of 5-Bromoindoxyl (Precursor)

The synthesis of the 5-bromoindoxyl precursor is a critical first step. This can be achieved through various methods, often starting from 5-bromoindole.

Step 2: Diacetylation of 5-Bromoindoxyl

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromoindoxyl in acetic anhydride.

  • Catalyst/Reagent Addition: Add a suitable base, such as sodium acetate or pyridine, to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Considerations: The Role of Acetylation

The acetylation of the indole nitrogen and the 3-hydroxyl group is a crucial transformation. The N-acetylation increases the electron-withdrawing character of the pyrrole ring, which can influence the reactivity of the benzene ring in subsequent reactions. The O-acetylation at the 3-position serves as a protecting group and can be selectively removed under appropriate conditions to liberate the 3-hydroxyindole (indoxyl) moiety.

The reaction likely proceeds through a nucleophilic attack of the nitrogen and oxygen atoms of 5-bromoindoxyl on the electrophilic carbonyl carbons of acetic anhydride. The basic catalyst deprotonates the N-H and O-H groups, increasing their nucleophilicity.

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 5-Bromoindole 5-Bromoindole 5-Bromoindoxyl 5-Bromoindoxyl 5-Bromoindole->5-Bromoindoxyl Oxidation/Hydroxylation Target This compound 5-Bromoindoxyl->Target Diacetylation (Acetic Anhydride, Base)

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[7] Bromo-substituted indoles, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 3-(2-bromoethyl)-indole has been shown to inhibit the growth of colon cancer cells.[8] Furthermore, other bromoindole derivatives have exhibited anticancer activity against human lymphoma cell lines.[9]

The presence of the acetyl groups may also play a role in the molecule's biological activity. Acetate metabolism is increasingly recognized as a key factor in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Related Bromo-Indole Derivatives (Illustrative)

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(2-Bromoethyl)-indoleSW480 (Colon)12.5[8]
3-(2-Bromoethyl)-indoleHCT116 (Colon)5[8]
6-BromoisatinU937 (Human Lymphoma)~100[9]

Note: This table presents data for structurally related compounds to illustrate the potential of the bromo-indole scaffold. Specific testing of this compound is required to determine its activity.

Antimicrobial Activity

Indole derivatives are also known for their broad-spectrum antimicrobial properties.[10][11] The incorporation of a bromine atom can enhance the antimicrobial potency of organic compounds. Studies on other bromoindole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]

The mechanism of action for such compounds can vary but may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Potential_Applications cluster_applications Potential Therapeutic Areas Target This compound Oncology Oncology Target->Oncology Potential Anticancer Agent InfectiousDiseases Infectious Diseases Target->InfectiousDiseases Potential Antimicrobial Agent

Caption: Potential therapeutic applications of the target compound.

Characterization and Analytical Methods

The structural elucidation and purity assessment of this compound would be performed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the vinylic proton, and the two acetyl methyl groups. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the carbonyl (C=O) stretching vibrations of the acetyl groups and the ester linkage, as well as the C-Br stretching vibration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Safety and Handling

Given the presence of a bromine atom and its classification as a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

General safety statements for similar compounds include avoiding contact with skin and eyes.[3]

Conclusion and Future Directions

This compound is a synthetically accessible indole derivative with significant potential for applications in drug discovery and chemical biology. Its structural features suggest that it may possess valuable anticancer and antimicrobial properties. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive biological evaluation against a panel of cancer cell lines and microbial strains, and detailed mechanistic studies to elucidate its mode of action. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

An In-Depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetyl-5-bromo-1H-indol-3-yl acetate is a multifaceted indole derivative that holds significant value for researchers, medicinal chemists, and professionals in drug development. Its unique structural features, including a bromine substituent and dual acetyl groups at the N1 and O3 positions, render it a valuable intermediate in organic synthesis and a functional tool in biochemical assays. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and the scientific principles underpinning its utility.

Compound Identification and Chemical Properties

The formal IUPAC name for this compound is (1-acetyl-5-bromoindol-3-yl) acetate.[1] It is also commonly known by synonyms such as 5-Bromoindoxyl diacetate, N-acetyl-5-bromoindolyl acetate, and 3-Acetoxy-1-acetyl-5-bromoindole.[2][3][4] The presence of both an N-acetyl group and an O-acetyl (acetate) group is a distinguishing feature. The N-acetylation increases the stability of the indoxyl core and modulates its electronic properties, while the 3-acetoxy group serves as a key functional handle, particularly in its role as a chromogenic substrate.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (1-acetyl-5-bromoindol-3-yl) acetate[1]
CAS Number 33588-54-4[2][4]
Molecular Formula C₁₂H₁₀BrNO₃[2][4]
Molecular Weight 296.12 g/mol [2][4]
Appearance Light yellow or cream solid[2]
Melting Point 125-128 °C (lit.)[2][5]
Boiling Point 395.7 °C at 760 mmHg[2][5]
Solubility Soluble in organic solvents like ethanol.[5]
Canonical SMILES CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C[1][2]
InChIKey XJRIDJAGAYGJCK-UHFFFAOYSA-N[1][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of a 5-bromoindole precursor. A common and effective method involves the diacetylation of 5-bromo-1H-indol-3-ol (5-bromoindoxyl). This reaction acetylates both the nitrogen of the indole ring and the hydroxyl group at the 3-position.

An alternative and efficient two-step procedure starts from commercially available 2-chlorobenzoic acids, which are first condensed with glycine and then undergo a Rössing cyclodecarboxylation in the presence of acetic anhydride and sodium acetate to yield the desired product.[6][7]

Experimental Protocol: Diacetylation of 5-bromo-1H-indol-3-ol

This protocol is based on established acetylation methods for indole derivatives.[8]

Objective: To synthesize this compound via the diacetylation of 5-bromo-1H-indol-3-ol.

Materials:

  • 5-bromo-1H-indol-3-ol

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-bromo-1H-indol-3-ol in an excess of acetic anhydride.

  • Addition of Base: Cool the mixture in an ice bath and add pyridine dropwise. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A 5-bromo-1H-indol-3-ol D Reaction & Stirring (0°C to RT, 12-24h) A->D B Acetic Anhydride B->D C Pyridine C->D E Quenching (Ice-water) D->E F Extraction (Ethyl Acetate) E->F G Washing & Drying F->G H Purification (Column Chromatography) G->H I 1-Acetyl-5-bromo-1H-indol-3-yl acetate H->I

Synthesis Workflow Diagram

Spectroscopic Characterization

Characterization of this compound is crucial for confirming its structure and purity. Standard spectroscopic techniques are employed for this purpose.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the acetyl protons, and the aromatic protons on the indole ring, with coupling patterns indicative of their positions. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons of the acetyl groups, and the carbons of the indole core.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically show the molecular ion peak, as well as characteristic fragmentation patterns. The fragmentation of acetylated indole derivatives often involves the loss of ketene (CH₂=C=O) from the acetyl groups, and cleavage of the C-O bond of the acetate.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the N-acetyl and O-acetyl groups, typically in the range of 1650-1750 cm⁻¹.[1]

Key Applications in Research and Development

Chromogenic Substrate for Esterase Detection

A primary application of this compound is as a chromogenic substrate for the detection of esterase activity. The underlying principle involves the enzymatic hydrolysis of the acetate group at the 3-position.

Mechanism of Action:

  • Enzymatic Cleavage: An esterase enzyme cleaves the ester bond of the 3-acetoxy group, releasing 1-acetyl-5-bromo-1H-indol-3-ol.

  • Tautomerization and Oxidation: This intermediate is unstable and tautomerizes to the corresponding indoxyl. In the presence of oxygen, the indoxyl undergoes oxidative dimerization.

  • Formation of Dimer: Two molecules of the indoxyl derivative couple to form a water-insoluble, intensely colored 5,5'-dibromo-1,1'-diacetyl-indigo dye. The formation of this blue-purple precipitate provides a clear visual indication of esterase activity.

This chromogenic property is highly valuable in microbiology for identifying bacteria that produce esterases, and in biochemistry for enzyme assays.

ChromogenicAssay A This compound (Colorless, Soluble) C 1-Acetyl-5-bromo-1H-indol-3-ol (Unstable Intermediate) A->C Hydrolysis B Esterase B->A E 5,5'-Dibromo-1,1'-diacetyl-indigo (Blue-Purple Precipitate) C->E Tautomerization & Dimerization D Oxidative Dimerization (O₂) D->C

Mechanism of Chromogenic Assay
Intermediate in Pharmaceutical Synthesis

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The bromine atom at the 5-position is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the attachment of various aryl, alkyl, or alkynyl groups.

Indole derivatives are being investigated for a wide range of therapeutic areas, including as anti-cancer agents. For instance, some kinase inhibitors, such as those targeting Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), incorporate a substituted indole or indoline core.[10] The PERK pathway is implicated in cancer cell survival under stress, making it an attractive target for oncology drug development.[11] While not a direct precursor to a specific marketed drug, this compound represents a valuable starting material for the synthesis of libraries of compounds for screening against such targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • General Precautions: Avoid contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is often between 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

While a specific GHS classification for this compound is not universally established, related bromo- and acetyl-containing compounds may carry warnings for skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before use.

Conclusion

This compound is a compound of significant utility in both biochemical and synthetic contexts. Its role as a reliable chromogenic substrate for esterase detection is well-established, while its potential as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery, continues to be explored. This guide has provided a technical foundation for understanding and utilizing this valuable chemical, underscoring the importance of its unique structure and reactivity for researchers and scientists.

References

Key physical characteristics of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a key intermediate in synthetic organic chemistry and a valuable tool in the development of novel therapeutic agents and diagnostic substrates. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering in-depth insights into its physical and chemical characteristics, synthesis, and applications.

Introduction: A Versatile Indole Derivative

This compound, also known by synonyms such as 5-Bromoindoxyl diacetate, is a halogenated and acetylated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The presence of a bromine atom at the 5-position and acetyl groups on both the indole nitrogen and the 3-hydroxyl group significantly influences the molecule's reactivity and potential for further functionalization. This strategic substitution makes it a valuable building block for creating more complex molecules, particularly in the synthesis of potential anti-cancer and antimicrobial agents.[1][2] Furthermore, its structural similarity to other indoxyl esters suggests its potential utility as a chromogenic substrate for various enzymatic assays.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key characteristics of this compound are summarized in the table below.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO₃[3][4]
Molecular Weight 296.12 g/mol [3][4]
CAS Number 33588-54-4[3][4]
Appearance Light yellow or cream solid[3]
Melting Point 125-128 °C[3]
Boiling Point 395.7 °C at 760 mmHg[3]
Density 1.54 g/cm³[3]
Solubility Soluble in organic solvents.
Flash Point 193.1 °C[3]
XLogP3 2.3[3]
Spectroscopic Profile

Mass Spectrometry (Electron Ionization): The mass spectrum provides crucial information for confirming the molecular weight and elemental composition. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Key Fragments (m/z): 211, 213.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shift values require experimental determination, the expected ¹H and ¹³C NMR spectra would show distinct signals corresponding to the aromatic protons of the indole ring, the two acetyl methyl groups, and the various quaternary carbons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring portion of the indole.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

  • Strong C=O stretching vibrations for the N-acetyl and O-acetyl carbonyl groups.

  • C-N stretching vibrations within the indole ring.

  • C-O stretching for the acetate group.

  • Aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, reflecting its utility as a synthetic intermediate. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways

Two primary synthetic strategies have been described for this class of compounds. The logical flow for these syntheses can be visualized as follows:

Synthesis_Pathways cluster_0 Pathway 1: From 2-Chlorobenzoic Acids cluster_1 Pathway 2: From Indoxyl start1 Substituted 2-Chlorobenzoic Acid inter1 2-[(Carboxymethyl)amino]benzoic Acid Derivative start1->inter1 Glycine, K₂CO₃, Cu DMF end1 1-Acetyl-1H-indol-3-yl Acetate Derivative inter1->end1 Acetic Anhydride, Sodium Acetate start2 Indoxyl inter2 5-Bromoindoxyl start2->inter2 Cuprous Bromide, Acetic Acid end2 This compound inter2->end2 Acetic Anhydride

Caption: Synthetic routes to 1-Acetyl-1H-indol-3-yl acetate derivatives.

Pathway 1: From 2-Chlorobenzoic Acids This is a versatile, multi-step synthesis that allows for the introduction of various substituents on the indole ring.[5]

  • Step 1: N-Alkylation: A substituted 2-chlorobenzoic acid is condensed with glycine in the presence of a copper catalyst and a base like potassium carbonate in a solvent such as DMF. This step forms the corresponding 2-[(carboxymethyl)amino]benzoic acid derivative.

  • Step 2: Cyclodecarboxylation and Acetylation: The intermediate from step 1 undergoes a Rössing cyclodecarboxylation reaction when heated at reflux with acetic anhydride and sodium acetate. This single step achieves the cyclization to form the indole ring, decarboxylation, and acetylation of both the indole nitrogen and the 3-hydroxyl group to yield the final product.[5]

Pathway 2: Direct Synthesis from Indoxyl A more direct, though less detailed in the literature, approach starts from indoxyl.

  • Step 1: Bromination: Indoxyl is reacted with a brominating agent, such as cuprous bromide in acetic acid, to introduce the bromine atom at the 5-position.

  • Step 2: Diacetylation: The resulting 5-bromoindoxyl is then treated with acetic anhydride to acetylate both the nitrogen and the hydroxyl group, affording this compound.

Experimental Protocol: General Procedure for Synthesis from 2-[(Carboxymethyl)amino]benzoic Acids

The following is a representative protocol for the synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives, which can be adapted for the bromo-substituted target molecule.

  • Reaction Setup: A mixture of the appropriate 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is placed in a round-bottom flask equipped with a reflux condenser.[5]

  • Reaction: The mixture is heated to reflux. The reaction progress can be monitored by observing the cessation of gas evolution.[5]

  • Work-up: While still hot, the reaction mixture is carefully poured into a beaker and allowed to cool to 0 °C overnight. The resulting precipitate is collected by filtration.[5]

  • Purification: The collected solid is then stirred in ice-cold water for 1 hour, re-collected by filtration, and dried under vacuum to yield the final product.[5]

Applications in Research and Development

The utility of this compound stems from its identity as a functionalized indole, making it a valuable precursor in several areas of chemical and biological research.

Intermediate in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value.[1][2] The presence of the bromine atom provides a handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The indole core itself is a key pharmacophore, and derivatives of this compound are investigated for a range of biological activities, including as anti-cancer agents.[1][2]

Potential as a Chromogenic Substrate

Indoxyl acetates are a well-known class of chromogenic substrates for the detection of esterase activity. Upon enzymatic hydrolysis of the acetate group, the resulting indoxyl derivative can undergo oxidation to form a colored indigo dye. While specific applications of this compound in this context are not extensively documented, its structural features suggest it could be a substrate for certain esterases, with the bromo-substituent potentially modulating the color or properties of the resulting dye.

The general workflow for such an application can be visualized as follows:

Chromogenic_Assay substrate This compound (Colorless) intermediate 5-Bromoindoxyl (Unstable) substrate->intermediate Hydrolysis enzyme Esterase enzyme->substrate product 5,5'-Dibromoindigo (Colored Precipitate) intermediate->product Oxidative Dimerization oxygen Oxygen (from air) oxygen->intermediate

Caption: Proposed mechanism for the chromogenic detection of esterase activity.

Safety and Handling

For any chemical compound, adherence to appropriate safety protocols is paramount. The available safety data for this compound indicates that it should be handled with standard laboratory precautions.

  • Safety Statement: S24/25: Avoid contact with skin and eyes.

It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and drug discovery. Its well-defined physical properties, coupled with its versatile reactivity, make it a valuable building block for the creation of novel, complex molecules. While detailed spectroscopic data requires further dissemination, the established synthetic routes provide a clear pathway for its preparation. As research into indole-based therapeutics continues to expand, the importance of key intermediates like this compound is set to grow, paving the way for future innovations in medicine and biotechnology.

References

Safety, handling, and hazards of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 33588-54-4). As a functionalized indole, this compound is a valuable intermediate in medicinal chemistry and synthetic applications.[1] Understanding its chemical properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity.

This guide is structured to provide a logical flow from hazard identification to practical application of safety protocols, reflecting the decision-making process of an experienced laboratory professional.

Executive Summary: Hazard Identification and Risk Assessment

This compound is a solid, white to light-yellow substance.[2] While comprehensive toxicological data is not widely published, available information and analysis of its structural motifs—a halogenated indole core with acetyl groups—necessitate a cautious approach. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2] Safe handling requires stringent controls to prevent dust inhalation and direct contact.

Key Assessed Risks:

  • Acute Health Effects: Irritation upon contact with eyes, skin, or mucous membranes. Inhalation of dust may cause respiratory tract irritation.

  • Chronic Health Effects: Data not available. Due to the presence of a brominated aromatic system, repeated exposure should be minimized.

  • Physical Hazards: As a fine organic powder, it may form flammable dust clouds in air under specific conditions. Thermal decomposition is expected to release toxic fumes, including hydrogen bromide and nitrogen oxides.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation of a thorough risk assessment. These values inform storage conditions, solvent choice, and potential reactivity.

PropertyValueSource(s)
CAS Number 33588-54-4[2][3]
Molecular Formula C₁₂H₁₀BrNO₃[2][4]
Molecular Weight 296.12 g/mol [2][4]
Appearance White to light-yellow solid/powder[2]
Melting Point 125-128 °C[2]
Boiling Point 395.7 ± 22.0 °C (Predicted)[2]
Water Solubility Very low (log₁₀WS: -4.87, calculated)[4]
Octanol/Water Partition logP: 2.989 (Calculated)[4]

Toxicological Profile and Health Hazards

The primary hazard information for this compound is derived from its classification with the risk phrase R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[2]

  • Eye Contact: Expected to cause serious irritation. The safety phrase S24/25 "Avoid contact with skin and eyes" underscores this risk.[2]

  • Skin Contact: May cause irritation, redness, and discomfort upon direct contact. Prolonged exposure should be avoided.

  • Inhalation: Inhalation of airborne powder is a primary exposure risk. It may lead to irritation of the nose, throat, and lungs.

  • Ingestion: While an unlikely route of occupational exposure, ingestion may cause gastrointestinal discomfort.

  • Hazardous Decomposition: The causality behind concern for fire or high-temperature incidents lies in the compound's elemental composition. Combustion will likely produce hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and critically, hydrogen bromide (HBr)—a corrosive gas.

Core Protocol: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential. The following workflow illustrates the mandatory decision-making process before handling the compound.

cluster_prep Phase 1: Preparation & Assessment cluster_controls Phase 2: Control Implementation cluster_execution Phase 3: Experimental Work A Review Technical Guide & Available SDS Analogs B Identify Hazards: • Skin/Eye/Resp Irritant • Dust Inhalation A->B Analyze Data C Select Engineering Controls B->C Mitigate Risk D Select Personal Protective Equipment (PPE) C->D Supplement Protection E Execute Experiment (e.g., Weighing Protocol) D->E Proceed Safely F Proper Waste Disposal & Decontamination E->F Conclude Work

Caption: Risk assessment workflow for handling this compound.

Engineering Controls: The primary line of defense is to control emissions at the source.

  • Ventilation: All handling of the solid compound, including weighing and transfers, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Containment: For procedures involving larger quantities, the use of a glove box or powder containment balance enclosure is recommended.

Personal Protective Equipment (PPE): PPE is a mandatory final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required. Standard safety glasses are insufficient.

  • Hand Protection: Chemically resistant nitrile gloves are required. Inspect gloves for pinholes or tears before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as chemical waste.

  • Body Protection: A full-length laboratory coat must be worn and buttoned. For large-scale operations, consider a disposable chemical-resistant apron.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be required.

Step-by-Step Protocol: Weighing and Stock Solution Preparation

This protocol is a self-validating system designed to minimize exposure during a common laboratory task.

  • Preparation:

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

    • Place an analytical balance, weigh paper/boat, spatula, and a sealable container for the final solution inside the fume hood.

  • Weighing:

    • Zero the balance with the empty weigh boat.

    • Carefully open the reagent bottle containing this compound. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust.

    • Securely close the main reagent bottle immediately after dispensing.

  • Solubilization:

    • Carefully transfer the weighed solid into the final container (e.g., a volumetric flask or vial).

    • Add the desired solvent slowly, rinsing the weigh boat to ensure a quantitative transfer.

    • Seal the container and mix by inversion or sonication until all solid is fully dissolved. Visually confirm the absence of particulates.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened towel.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage, Spills, and Disposal

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Protect from light, as some indole derivatives can be light-sensitive.

Spill & Leak Procedures:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Control: Ensure proper ventilation (fume hood). Avoid any action that could generate dust.

  • Cleanup: For small spills, gently cover the powder with a damp paper towel to avoid making it airborne. Carefully sweep the material into a designated, labeled waste container. Do not use a dry brush or compressed air.

  • Decontaminate: Clean the spill area with soap and water.

  • Waste: Dispose of all cleanup materials as hazardous chemical waste.

Waste Disposal:

  • Dispose of unused material and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.

Emergency and First Aid Measures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

Methodological & Application

The Versatile Role of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Modern Drug Discovery and Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary chemical biology and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents and research tools. Among the vast family of indole derivatives, 1-Acetyl-5-bromo-1H-indol-3-yl acetate emerges as a particularly versatile building block and a latent chromogenic substrate. Its unique structural features—a bromine atom enhancing biological activity, and two acetyl groups that offer both protection and a pathway to chromogenic detection—position it as a molecule of significant interest for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the research applications of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental designs and present self-validating protocols, offering a practical and authoritative resource for leveraging this compound's full potential.

Physicochemical Properties at a Glance

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 33588-54-4[1][2]
Molecular Formula C₁₂H₁₀BrNO₃[2]
Molecular Weight 296.12 g/mol [2]
Appearance Light yellow or cream solid[2]
Melting Point 125-128 °C[2]
Solubility Soluble in organic solvents

Application I: A Key Intermediate in the Synthesis of Bioactive Molecules - The Case of 5-Bromo-Indirubin Derivatives

The indole nucleus is a privileged scaffold in a multitude of pharmacologically active compounds, including a range of kinase inhibitors. The presence of a bromine atom on the indole ring, as seen in this compound, can significantly enhance the binding affinity and selectivity of a molecule for its biological target. This is often attributed to the bromine's ability to form halogen bonds and increase the lipophilicity of the compound.

One notable application of this compound is as a precursor for the synthesis of 5-bromo-indirubin derivatives. Indirubins are a class of bis-indole alkaloids known for their potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making them attractive candidates for anti-cancer therapies. The synthesis of 5-bromo-indirubin-3'-monoxime, a compound with demonstrated antibacterial properties, provides a clear example of the utility of this compound.[3]

Synthetic Workflow: From Acetylated Precursor to Bioactive Indirubin

The synthetic strategy involves a two-step process: first, the deacetylation of this compound to generate the reactive 5-bromo-1H-indol-3-ol (5-bromoindoxyl), followed by a condensation reaction with an isatin derivative. The initial acetyl groups serve as protecting groups, preventing unwanted side reactions and ensuring the stability of the indole core until it is needed for the key condensation step.

synthetic_workflow start 1-Acetyl-5-bromo-1H- indol-3-yl acetate intermediate 5-Bromo-1H-indol-3-ol (5-Bromoindoxyl) start->intermediate Deacetylation (e.g., acid hydrolysis) product 5-Bromo-Indirubin Derivative intermediate->product Condensation reagent Isatin Derivative reagent->product

Caption: Synthetic pathway from this compound to a bioactive 5-bromo-indirubin derivative.

Protocol 1: Synthesis of 5-Bromo-Indirubin-3'-monoxime

This protocol is adapted from a reported synthesis of indirubin-3'-monoximes and illustrates the use of this compound as a key starting material.[3]

Step 1: Acid-Catalyzed Deacetylation and Condensation

  • Rationale: This one-pot reaction combines the deprotection of the acetyl groups with the subsequent condensation. The acidic environment facilitates the hydrolysis of the ester and the N-acetyl group, generating the unstable 5-bromoindoxyl in situ, which then readily reacts with the isatin derivative.

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the desired isatin (1.1 eq) in glacial acetic acid.

  • With stirring at room temperature, add a solution of hydrochloric acid (e.g., 1 M aqueous solution).

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid product with water and then a small amount of cold ethanol to remove residual acid and unreacted starting materials.

  • Dry the product under vacuum to yield the 5-bromo-indirubin derivative.

Application II: A Chromogenic Substrate for Esterase and Lipase Activity Assays

Beyond its role in chemical synthesis, this compound serves as a precursor to a powerful tool for biochemical and histochemical assays. The underlying principle is the enzymatic hydrolysis of the acetate group at the 3-position of the indole ring.

The deprotected product, 5-bromo-1H-indol-3-ol (5-bromoindoxyl), is unstable and undergoes rapid, non-enzymatic oxidation in the presence of air to form the intensely colored blue dye, 5,5'-dibromoindigo. This colorimetric change provides a robust and sensitive method for detecting and quantifying the activity of ester-hydrolyzing enzymes, such as esterases and lipases.[4][5][6]

Assay Principle: Enzymatic Cleavage and Oxidative Dimerization

The workflow for this application involves two key stages: the chemical deacetylation of the N-acetyl group to generate the active substrate, 5-bromoindoxyl acetate, and the subsequent enzyme-catalyzed hydrolysis of the 3-O-acetyl group, leading to color formation.

assay_workflow start 1-Acetyl-5-bromo-1H- indol-3-yl acetate substrate 5-Bromoindoxyl acetate start->substrate Selective N-Deacetylation (e.g., NaOMe) intermediate 5-Bromoindoxyl (unstable) substrate->intermediate Enzymatic Hydrolysis (Esterase/Lipase) product 5,5'-Dibromoindigo (Blue Precipitate) intermediate->product Oxidative Dimerization (Air)

Caption: Workflow for the use of this compound as a precursor for a chromogenic esterase/lipase substrate.

Protocol 2: Preparation of 5-Bromoindoxyl Acetate (Active Substrate)

This protocol describes the selective deacetylation of the N-acetyl group, a necessary step to prepare the active chromogenic substrate. The procedure is adapted from a similar deacetylation of a related compound.[7]

  • Rationale: Sodium methoxide is a strong base that selectively removes the more labile N-acetyl group over the O-acetyl ester under controlled conditions. Anhydrous conditions are crucial to prevent hydrolysis of the desired ester product.

  • Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide to the solution.

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 5-bromoindoxyl acetate by column chromatography or recrystallization.

Protocol 3: General Procedure for Esterase/Lipase Activity Assay

This protocol provides a general framework for using the prepared 5-bromoindoxyl acetate to measure enzyme activity.

  • Rationale: The rate of formation of the blue indigo dye is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. The absorbance of the product can be measured spectrophotometrically to quantify the reaction rate.

  • Prepare a stock solution of 5-bromoindoxyl acetate in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a reaction buffer appropriate for the enzyme of interest (e.g., phosphate-buffered saline, pH 7.4).

  • In a microplate well or a cuvette, add the reaction buffer.

  • Add the enzyme solution (e.g., purified esterase, cell lysate, or tissue homogenate).

  • To initiate the reaction, add a small volume of the 5-bromoindoxyl acetate stock solution.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Monitor the formation of the blue product by measuring the absorbance at a wavelength between 600-650 nm over time using a spectrophotometer or microplate reader.

  • The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

Conclusion

This compound stands out as a chemical entity with dual applicability in modern research. As a synthetic intermediate, its protected and functionalized indole core provides a reliable starting point for the construction of complex, biologically active molecules such as indirubin-based kinase inhibitors. Concurrently, its ability to be transformed into a chromogenic substrate for hydrolytic enzymes makes it an invaluable tool for biochemical assays and high-throughput screening. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully harness the potential of this versatile compound in their scientific endeavors.

References

The Strategic Utility of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, strategic functionalization is paramount for the fine-tuning of pharmacological activity. 1-Acetyl-5-bromo-1H-indol-3-yl acetate emerges as a highly valuable and versatile intermediate, engineered for stability, reactivity, and synthetic flexibility.

This di-acetylated 5-bromoindole derivative offers a unique combination of features. The acetyl groups at the N1 and O3 positions serve as robust protecting groups, masking the inherent reactivity of the indole nitrogen and the enol-like character of the 3-hydroxyindole (indoxyl) core. This protection enhances the compound's stability and allows for selective transformations at other positions.[1] Critically, the bromine atom at the C5 position acts as a synthetic linchpin, providing a reactive handle for the introduction of molecular complexity through a variety of powerful cross-coupling reactions.[2] This strategic placement of a halogen opens the door to the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.[2][3]

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively leverage this intermediate in their synthetic endeavors.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. The table below summarizes the key characteristics of this compound.

PropertyValueReference
CAS Number 33588-54-4[4][5]
Molecular Formula C₁₂H₁₀BrNO₃[4][5]
Molecular Weight 296.12 g/mol [4][5]
Appearance White to light yellow or cream solid[4]
Melting Point 125-128 °C[4]
Solubility Soluble in organic solvents[4]
Storage 2-8°C, sealed in dry conditions

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in its capacity to serve as a stable and reactive precursor for the elaboration of the 5-position of the indole ring. The presence of the bromine atom facilitates a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The following diagram illustrates the central role of this intermediate in accessing a variety of functionalized indole derivatives.

G main This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) main->suzuki Pd Catalyst, Base heck Heck Coupling (Alkenes) main->heck Pd Catalyst, Base deprotection Deprotection (Hydrolysis) main->deprotection Acid or Base suzuki_prod 5-Aryl/Heteroaryl Indole Derivatives suzuki->suzuki_prod heck_prod 5-Alkenyl Indole Derivatives heck->heck_prod deprotection_prod 5-Bromo-1H-indol-3-ol (5-Bromoindoxyl) deprotection->deprotection_prod

Caption: Key synthetic pathways starting from this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylindoles

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, including kinase inhibitors.[3][6] The protocol below details a representative procedure for the Suzuki coupling of this compound with an arylboronic acid.

Rationale and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The acetyl protecting groups are crucial here as they prevent potential side reactions involving the indole N-H and the 3-hydroxy group, which could otherwise interfere with the catalytic cycle.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 296 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in anhydrous, degassed 1,4-dioxane (5 mL). Add this solution to the Schlenk flask containing the solids via syringe.

  • Add degassed water (1 mL) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-acetyl-5-aryl-1H-indol-3-yl acetate.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₂CO₃A moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions.
Solvent 1,4-Dioxane / WaterA polar aprotic/protic mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate.

Application Protocol 2: Heck-Mizoroki Cross-Coupling for the Synthesis of 5-Alkenylindoles

The Heck reaction is a versatile method for the formation of C-C bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[4] This reaction is particularly useful for synthesizing substituted alkenes, which are valuable precursors in organic synthesis.

Rationale and Mechanistic Insight

The Heck reaction mechanism shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the indole.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the new C=C bond of the product.

  • Reductive Elimination: The resulting hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

The choice of a phosphine-free catalyst system or the use of specific ligands can influence the regioselectivity and efficiency of the reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (296 mg, 1.0 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol), and Tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and the alkene (e.g., n-butyl acrylate, 0.22 mL, 1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-acetyl-5-alkenyl-1H-indol-3-yl acetate.

Application Protocol 3: Deprotection to Access the 5-Bromoindole Core

The acetyl groups at the N1 and O3 positions serve as protecting groups, and their removal is often a necessary step to reveal the final product or to allow for further synthetic manipulations at these positions. Base-catalyzed hydrolysis is a common and effective method for the deprotection of both N-acetyl and O-acetyl groups.[1][7]

Rationale and Mechanistic Insight

The hydrolysis of the ester (O-acetyl) and amide (N-acetyl) functionalities is typically achieved under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl groups. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl of acetic acid (as acetate) and the deprotected indole. The O-acetyl group is generally more labile and hydrolyzes more readily than the N-acetyl group.

G start 1-Acetyl-5-bromo- 1H-indol-3-yl acetate intermediate 1-Acetyl-5-bromo- 1H-indol-3-ol start->intermediate Base (e.g., K₂CO₃), MeOH/H₂O (mild) final 5-Bromo-1H-indol-3-ol (5-Bromoindoxyl) intermediate->final Base (e.g., NaOH), EtOH/H₂O, Reflux (stronger)

Caption: Stepwise deprotection of the diacetate.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Sodium hydroxide (NaOH, 3.0 equiv)

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (296 mg, 1.0 mmol) in ethanol (10 mL).

  • Base Addition: Add a solution of sodium hydroxide (120 mg, 3.0 mmol) in water (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material and the mono-deprotected intermediate are no longer visible (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH ~7 by the dropwise addition of 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-1H-indol-3-ol, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

This compound stands out as a strategically designed and highly effective intermediate for the synthesis of complex indole derivatives. Its di-acetylated form ensures stability and allows for precise, regioselective functionalization at the C5 position through robust and well-established cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura coupling, Heck-Mizoroki coupling, and deprotection provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block.

The application of this intermediate is particularly relevant in the development of novel therapeutics, such as kinase inhibitors and other anti-cancer agents, where the 5-substituted indole motif is a key pharmacophore.[6][8][9] As the demand for more potent and selective drugs continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, enabling the rapid and efficient generation of new molecular entities for biological evaluation.

References

The Strategic Role of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Among the myriad of indole derivatives, 1-Acetyl-5-bromo-1H-indol-3-yl acetate stands out as a versatile and highly valuable intermediate in the synthesis of novel drug candidates. The presence of a bromine atom at the 5-position offers a crucial handle for introducing molecular diversity through various cross-coupling reactions.[1][4] This, combined with the acetyl groups at the 1 and 3-positions, provides a unique combination of reactivity and stability, making it an ideal starting point for the synthesis of complex molecules targeting a range of diseases, from cancer to infectious diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological evaluation of this compound. We will delve into detailed protocols, the rationale behind experimental choices, and the potential of this compound to accelerate the discovery of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 33588-54-4
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance White to light yellow solid
Melting Point 125-128 °C
Solubility Soluble in organic solvents

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a multi-step process, starting from the commercially available 5-bromo-1H-indole. The following protocol is a plausible and efficient route based on established indole chemistry.

Synthetic Workflow Diagram

SynthesisWorkflow A 5-Bromo-1H-indole B 5-Bromo-1H-indol-3-ol (5-Bromoindoxyl) A->B Oxidation C This compound B->C Acetylation

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 5-Bromo-1H-indol-3-ol (5-Bromoindoxyl)

Rationale: The first step involves the selective oxidation of 5-bromo-1H-indole at the 3-position to introduce a hydroxyl group. This transformation is crucial for the subsequent acetylation step.

Materials:

  • 5-Bromo-1H-indole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-bromo-1H-indole in a mixture of tert-butanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 5-bromo-1H-indol-3-ol.

Protocol 2: Synthesis of this compound

Rationale: This final step involves the acetylation of both the nitrogen at the 1-position and the hydroxyl group at the 3-position of 5-bromo-1H-indol-3-ol. Acetic anhydride is a common and effective reagent for this transformation, often used with a base to neutralize the acetic acid byproduct.

Materials:

  • 5-Bromo-1H-indol-3-ol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-1H-indol-3-ol in dichloromethane and add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography to afford pure this compound.

Applications in Pharmaceutical Development

This compound is not typically used as a therapeutic agent itself but serves as a critical building block for the synthesis of more complex and potent drug candidates. The strategic placement of the bromine and acetyl groups allows for a variety of chemical modifications.

Intermediate for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[5] The 5-bromo substituent on the indole ring is particularly valuable as it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse aromatic and heteroaromatic moieties.[1][4] These modifications are crucial for optimizing the binding affinity and selectivity of the inhibitor for the target kinase.

Workflow for Developing Kinase Inhibitors:

KinaseInhibitorWorkflow A This compound B Deacetylation A->B C 5-Bromo-1H-indole B->C D Cross-Coupling (e.g., Suzuki, Sonogashira) C->D E Library of 5-Aryl/Alkynyl Indoles D->E F Further Functionalization E->F G Kinase Inhibitor Candidates F->G H Biological Screening G->H

Caption: A generalized workflow for the development of kinase inhibitors.

Protocol 3: Deacetylation of this compound

Rationale: For many downstream applications, particularly those involving cross-coupling reactions at the 5-position, it is necessary to first remove the acetyl groups. This is typically achieved by hydrolysis under basic conditions.

Materials:

  • This compound

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol.

  • Add a solution of potassium carbonate in water to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield 5-bromo-1H-indole, which can be used in subsequent cross-coupling reactions.

Precursor for Antimicrobial Agents

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6] The 5-bromoindole scaffold can be elaborated to synthesize compounds that inhibit bacterial cell wall synthesis, disrupt microbial membranes, or interfere with essential metabolic pathways.

Protocols for Biological Evaluation

Once novel compounds have been synthesized from this compound, their biological activity must be assessed. The following are generalized protocols for preliminary screening.

Protocol 4: In Vitro Kinase Inhibitor Screening Assay (Generic)

Rationale: This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.[7]

  • The luminescent signal is inversely proportional to the kinase inhibition.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution)

Rationale: This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a strategically important molecule in pharmaceutical development. Its versatile chemical nature, particularly the presence of a bromine atom amenable to cross-coupling reactions, makes it an invaluable starting material for the synthesis of diverse libraries of compounds. The protocols and applications outlined in this document provide a framework for researchers to leverage this key intermediate in the quest for novel and effective therapeutics. The continued exploration of derivatives synthesized from this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

The Strategic Utility of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in the Synthesis of Novel Indole-Based Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery

The indole nucleus is a prominent heterocyclic structure that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have made it a cornerstone in the development of numerous therapeutic agents.[1] In the realm of oncology, indole derivatives have demonstrated a remarkable breadth of anti-cancer activities, targeting a wide array of critical cellular pathways.[2] These compounds can function as tubulin polymerization inhibitors, kinase inhibitors, and modulators of apoptosis, among other mechanisms, making them a fertile ground for the discovery of novel anti-cancer therapeutics.[3]

A key strategy in optimizing the pharmacological profile of indole-based drug candidates is the introduction of halogen substituents. Bromination at the 5-position of the indole ring, in particular, has been shown to significantly enhance the anti-proliferative activity of these compounds.[2][4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-Acetyl-5-bromo-1H-indol-3-yl acetate as a versatile starting material in the synthesis of potent indole-based anti-cancer agents. We will explore the rationale behind its use, provide detailed experimental protocols for its transformation into key intermediates, and outline its application in the synthesis of a representative anti-cancer compound.

Rationale for Employing this compound

This compound is a strategically functionalized indole derivative that offers several advantages in multi-step organic synthesis:

  • Protected Functional Groups: The N-acetyl and O-acetyl groups serve as protecting groups for the indole nitrogen and the 3-hydroxyl functionality, respectively. This allows for selective reactions at other positions of the indole ring without interference from these reactive sites.

  • Activated for Nucleophilic Substitution: The bromine atom at the 5-position provides a handle for introducing a wide variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Versatile 3-Position: The acetate group at the 3-position can be readily hydrolyzed to reveal a hydroxyl group, which can then be oxidized to a carbonyl or further functionalized, providing access to a wide range of 3-substituted indole derivatives.

The following diagram illustrates the key reactive sites of this compound:

Caption: Key functional groups of this compound and their synthetic utility.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the transformation of this compound into a key synthetic intermediate, 5-bromo-1H-indole-3-carbaldehyde, and its subsequent conversion into a representative anti-cancer agent.

Protocol 1: Synthesis of 5-bromo-1H-indole-3-carbaldehyde

This two-step protocol involves the hydrolysis of the acetyl groups followed by oxidation of the resulting 3-hydroxyindole.

Step 1: Hydrolysis of this compound

  • Rationale: The first step is the removal of the N-acetyl and O-acetyl protecting groups to yield 5-bromo-1H-indol-3-ol (5-bromoindoxyl). This is typically achieved under basic conditions.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and dissolve in methanol (approximately 10 mL per gram of starting material).

    • Add potassium carbonate to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-1H-indol-3-ol, which can be used in the next step without further purification.

Step 2: Oxidation to 5-bromo-1H-indole-3-carbaldehyde

  • Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles. It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and dimethylformamide.

  • Materials:

    • Crude 5-bromo-1H-indol-3-ol from Step 1 (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Deionized water

    • Brine

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (5 mL per gram of starting material) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve the crude 5-bromo-1H-indol-3-ol in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-indole-3-carbaldehyde as a solid.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start This compound Intermediate1 5-Bromo-1H-indol-3-ol Start->Intermediate1 1. K₂CO₃, MeOH 2. Workup Product 5-Bromo-1H-indole-3-carbaldehyde Intermediate1->Product 1. POCl₃, DMF 2. Workup & Purification

Caption: Synthetic workflow from the starting material to a key intermediate.

Protocol 2: Synthesis of a Representative 5-Bromoindole-Based Anti-Cancer Agent
  • Rationale: The 5-bromo-1H-indole-3-carbaldehyde is a versatile intermediate that can be used to synthesize a variety of anti-cancer agents. Here, we provide a protocol for the synthesis of a hypothetical, yet representative, chalcone derivative, a class of compounds known for their anti-cancer properties.

  • Materials:

    • 5-bromo-1H-indole-3-carbaldehyde (1.0 eq)

    • A substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.1 eq)

    • Ethanol (EtOH)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-1H-indole-3-carbaldehyde and the substituted acetophenone in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the aqueous sodium hydroxide solution dropwise with stirring.

    • Allow the reaction to stir at room temperature overnight. A precipitate should form.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the precipitate and wash it with cold ethanol and then with deionized water.

    • Dry the solid under vacuum to obtain the desired chalcone derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
5-bromo-1H-indole-3-carbaldehydeC₉H₆BrNO224.0660-75Off-white to yellow solid
Representative ChalconeC₁₈H₁₄BrNO₂372.2270-85Yellow solid

Mechanism of Action and Biological Significance

The synthesized 5-bromoindole derivatives can be screened for their anti-cancer activity against a panel of human cancer cell lines. The bromination at the 5-position often enhances lipophilicity, which can improve cell membrane permeability and target engagement.[4] Many indole-based anti-cancer agents exert their effects by inhibiting key proteins involved in cell proliferation and survival, such as tubulin and various kinases.[3]

The following diagram illustrates a common mechanism of action for indole-based anti-cancer agents, namely the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Mechanism_of_Action cluster_0 Cellular Level Indole_Compound 5-Bromoindole Derivative Tubulin α/β-Tubulin Dimers Indole_Compound->Tubulin Binds to Colchicine Site Indole_Compound->Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by an indole-based compound, leading to apoptosis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel indole-based anti-cancer agents. Its strategic placement of protecting groups and a reactive bromine atom allows for the efficient and diverse functionalization of the indole scaffold. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications in oncology. The continued exploration of 5-bromoindole derivatives holds significant promise for the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed application notes and experimental protocols for the use of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a versatile chromogenic substrate and synthetic intermediate. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles and practical methodologies for leveraging this compound in enzymatic assays and chemical synthesis.

Introduction

This compound is an indole derivative that has garnered significant interest in biochemistry and medicinal chemistry. Its utility primarily stems from its function as a chromogenic substrate for the detection of esterase activity. The enzymatic cleavage of the acetate group initiates a cascade that results in a visually detectable color change, making it a valuable tool for enzyme kinetics studies and high-throughput screening (HTS) of potential enzyme inhibitors. Furthermore, its chemical structure serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications, including the development of novel anti-cancer agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueReference(s)
CAS Number 33588-54-4[2]
Molecular Formula C₁₂H₁₀BrNO₃[2]
Molecular Weight 296.12 g/mol [2]
Appearance White to light yellow solid[2]
Melting Point 125-128 °C[2]
Solubility Soluble in organic solvents[2]

Section 1: Application in Esterase Activity Assays

The most prominent application of this compound is as a chromogenic substrate for the detection and quantification of esterase activity. Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and pathological processes.

Principle of the Indigogenic Assay

The use of this compound in esterase assays is based on the principle of indigogenic color formation. The enzymatic reaction proceeds in two key steps:

  • Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the 3-acetoxy group of this compound. This cleavage releases 1-Acetyl-5-bromo-3-hydroxyindole (an indoxyl derivative).

  • Oxidative Dimerization: In the presence of an oxidizing agent (typically atmospheric oxygen or a chemical oxidant), the unstable indoxyl intermediate undergoes oxidative dimerization. Two molecules of the indoxyl derivative couple to form an insoluble, intensely colored indigo dye, 5,5'-dibromo-1,1'-diacetyl-indigo, which typically presents as a blue precipitate.

The intensity of the color produced is directly proportional to the amount of indoxyl released, and thus to the esterase activity.

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Oxidative Dimerization Substrate This compound Intermediate 1-Acetyl-5-bromo-3-hydroxyindole (Indoxyl Derivative) Substrate->Intermediate Hydrolysis Enzyme Esterase Enzyme->Substrate Dimerization Dimerization Intermediate->Dimerization Oxidant Oxygen / Oxidizing Agent Oxidant->Dimerization Product 5,5'-Dibromo-1,1'-diacetyl-indigo (Blue Precipitate) Dimerization->Product G Start Start HTS Compound_Plating Dispense Compound Library (384-well plate) Start->Compound_Plating Enzyme_Addition Add Esterase Solution Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubate (15 min) Enzyme_Addition->Pre_incubation Substrate_Addition Add 1-Acetyl-5-bromo- 1H-indol-3-yl acetate Pre_incubation->Substrate_Addition Incubation Incubate (30 min) Substrate_Addition->Incubation Measurement Measure Absorbance (~600 nm) Incubation->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis Hit_Identification Identify Hits (>50% Inhibition) Data_Analysis->Hit_Identification End End HTS Hit_Identification->End

References

Application Notes and Protocols for Developing Biological Assays with 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biological assays using 1-Acetyl-5-bromo-1H-indol-3-yl acetate. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide array of biological targets.[1] This guide focuses on establishing robust enzyme inhibition assays to characterize the compound's bioactivity. We present a detailed protocol using acetylcholinesterase (AChE) as a model enzyme system, which can be adapted for other targets. Furthermore, we discuss considerations for cell-based assays and preliminary mechanism of action (MoA) studies, ensuring a holistic approach to compound characterization.

Introduction: The Scientific Rationale

The indole scaffold is a cornerstone in drug discovery, renowned for its ability to engage with various enzymatic targets, often by mimicking the structure of tryptophan.[1] this compound, a specific derivative, possesses structural features—an acetylated indole nitrogen, a bromine substituent, and an acetate group—that make it a compelling candidate for biological screening. The bromine and acetyl groups can significantly influence the compound's electronic properties and binding interactions, potentially enhancing its affinity and selectivity for specific biological targets.[2]

While this compound is utilized as a versatile intermediate in the synthesis of complex molecules, including potential anti-cancer agents, its intrinsic biological activity warrants thorough investigation.[2][3] Enzyme inhibition assays serve as a primary and highly effective method for the initial characterization of such compounds. They provide quantitative data on a compound's potency (e.g., IC50) and can offer insights into its mechanism of action, which are critical first steps in the drug discovery pipeline.[4][5]

This guide uses the Acetylcholinesterase (AChE) inhibition assay as a representative example. AChE is a well-studied enzyme crucial for neurotransmission, and its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[6][7][8][9] The colorimetric assay based on the Ellman method is robust, reproducible, and suitable for high-throughput screening, making it an ideal platform to demonstrate the principles of characterizing a novel inhibitor.[6][7][8]

Compound Profile
PropertyValueReference(s)
Compound Name This compound[10][11]
Synonyms 5-Bromoindoxyl diacetate[10][12]
CAS Number 33588-54-4[11][13]
Molecular Formula C₁₂H₁₀BrNO₃[11][13]
Molecular Weight 296.12 g/mol [11]
Appearance White to light yellow solid[12]
Melting Point 125-128 °C[12][13]
Solubility Soluble in organic solvents such as DMSO[12]

Application Note I: Biochemical Assay for Enzyme Inhibition

Principle of the Model Assay (AChE Inhibition)

The core of this protocol is the Ellman method, a widely used quantitative technique to measure acetylcholinesterase activity.[6][7][8] The workflow is based on the following enzymatic and chemical reactions:

  • Enzymatic Reaction: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) into thiocholine and acetate.

  • Colorimetric Reaction: The resulting thiocholine is a thiol-containing compound. It reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-Thio-2-nitrobenzoate (TNB), a distinct yellow-colored anion.

  • Detection: The intensity of the yellow color, which is directly proportional to the amount of thiocholine produced and thus to the AChE activity, is measured spectrophotometrically at a wavelength of 412 nm.[6][7][8][9]

When an inhibitor like this compound is present, it reduces the rate of ATCh hydrolysis, leading to a decrease in the formation of TNB and a corresponding reduction in the colorimetric signal.

Experimental Workflow

The following diagram outlines the logical flow of the biochemical assay for determining the IC50 value of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 Prepare Reagent Stock Solutions (Buffer, Enzyme, DTNB, Substrate) p2 Prepare Serial Dilution of This compound a1 Add Buffer, DTNB, and Test Compound/Vehicle to Wells p2->a1 a2 Add AChE Enzyme Solution a1->a2 a3 Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 37°C) a2->a3 a4 Initiate Reaction by Adding Acetylthiocholine (Substrate) a3->a4 a5 Incubate and Monitor Absorbance at 412 nm (Kinetic or Endpoint) a4->a5 d1 Calculate % Inhibition for each concentration a5->d1 d2 Plot % Inhibition vs. log[Inhibitor] d1->d2 d3 Determine IC50 Value via Non-linear Regression d2->d3

Biochemical assay workflow for IC50 determination.
Detailed Protocol: AChE Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for screening and IC50 determination.[4][7][14]

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Acetylcholinesterase (AChE), from human recombinant source or eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be used to create the final assay concentrations.

    • Enzyme Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM stock of DTNB in phosphate buffer.

    • Substrate Solution: Prepare a 10 mM stock of ATCh in phosphate buffer.

    • Expert Insight: It is critical to determine the optimal enzyme concentration and the Michaelis constant (Km) for the substrate under your specific assay conditions before screening inhibitors. For identifying competitive inhibitors, using a substrate concentration at or below the Km is essential.[5]

  • Assay Plate Setup:

    • Design a plate map including wells for blanks, negative controls (100% activity), and test compound concentrations.

Well TypeReagent 1 (Buffer)Reagent 2 (Test Compound/Vehicle)Reagent 3 (DTNB)Reagent 4 (Enzyme)Reagent 5 (Substrate)
Blank 160 µL20 µL (Vehicle)10 µL-10 µL
Negative Control 140 µL20 µL (Vehicle)10 µL20 µL10 µL
Test Compound 140 µL20 µL (Serial Dilution)10 µL20 µL10 µL
  • Assay Execution:

    • Add 140 µL of phosphate buffer to the "Negative Control" and "Test Compound" wells. Add 160 µL to "Blank" wells.

    • Add 20 µL of the appropriate test compound serial dilution to the "Test Compound" wells. Add 20 µL of the vehicle (e.g., buffer with the same final DMSO concentration as the highest compound concentration) to the "Negative Control" and "Blank" wells.

    • Add 10 µL of DTNB solution to all wells.

    • Add 20 µL of the AChE enzyme solution to the "Negative Control" and "Test Compound" wells. Mix gently by tapping the plate.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

    • Reaction Initiation: Add 10 µL of the ATCh substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes (kinetic mode). Alternatively, incubate for a fixed time (e.g., 10 minutes) and take a single endpoint reading.

Data Analysis and Interpretation
  • Calculate Reaction Rate (Velocity): For kinetic data, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for Background: Subtract the rate of the "Blank" wells from all other wells.

  • Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • V_inhibitor is the reaction rate in the presence of the test compound.

    • V_control is the reaction rate of the negative control (uninhibited enzyme).

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][5]

Sample Data Presentation:

Compound Conc. (µM)Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500.0
0.10.04510.0
10.03824.0
100.02648.0
500.01570.0
1000.00884.0

Application Note II: Cell-Based Assay Considerations

While biochemical assays are excellent for determining direct enzyme inhibition, they do not provide information on cell permeability, metabolic stability, or potential off-target effects in a living system. Therefore, a cell-based assay is a critical next step.

Rationale and Workflow

The objective of a cell-based assay is to confirm the compound's activity in a more physiologically relevant context. A key principle of a trustworthy protocol is to decouple the desired inhibitory effect from general cytotoxicity.[1] Therefore, a cell viability assay must be run in parallel or sequentially.

G cluster_prep Cell Culture cluster_treat Treatment cluster_readout Endpoint Measurement cluster_analysis Data Analysis c1 Culture and Seed Cells in 96-Well Plates c2 Allow Cells to Adhere (e.g., 24 hours) c1->c2 t1 Prepare Compound Dilutions in Cell Culture Medium t2 Treat Cells with Compound or Vehicle Control t1->t2 t3 Incubate for a Defined Period (e.g., 24-48 hours) t2->t3 r1 Measure Target Activity (e.g., Cell-based enzyme assay, biomarker expression) t3->r1 r2 Measure Cell Viability (e.g., MTT, CellTiter-Glo) t3->r2 d1 Normalize Target Activity to Cell Viability Data r1->d1 r2->d1 d2 Determine Cellular IC50 and Cytotoxicity (CC50) d1->d2

Generalized workflow for a self-validating cell-based assay.
General Protocol for Cell-Based Activity and Viability

  • Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells for neuroactivity studies) in a 96-well plate at a predetermined optimal density.[14]

  • Compound Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Activity Assessment: Lyse the cells and perform the biochemical assay on the cell lysate as described in Section 2, or use a specific cell-based reporter assay if available.

  • Viability Assessment: On a parallel plate treated identically, perform a standard cell viability assay (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo).

  • Data Analysis: Normalize the enzyme inhibition data to the cell viability data. This crucial step ensures that the observed reduction in target activity is a direct effect of inhibition and not merely a consequence of cell death.[1] Plot both the dose-response curve for inhibition (cellular IC50) and cytotoxicity (CC50). A desirable compound will have a large window between its IC50 and CC50 values.

Advanced Application: Mechanism of Action (MoA) Studies

Once a compound is confirmed as an inhibitor, understanding its MoA is essential. Enzyme inhibitors are typically classified based on how they interact with the enzyme and substrate.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition Enzyme Free Enzyme (E) Comp_ES E+S ES Complex Enzyme:f0->Comp_ES Comp_EI E+I EI Complex Enzyme:f0->Comp_EI Non_ES E+S ES Complex Enzyme:f0->Non_ES Non_EI E+I EI Complex Enzyme:f0->Non_EI Substrate Substrate (S) Substrate->Comp_ES Substrate->Non_ES Inhibitor Inhibitor (I) Inhibitor->Comp_EI Inhibitor->Non_EI Non_ESI ES+I ESI Complex Inhibitor->Non_ESI Product Product (P) Comp_ES->Product k_cat Non_ES->Product k_cat Non_ES->Non_ESI

Simplified models of enzyme inhibition mechanisms.

To investigate the MoA, enzyme kinetic studies are performed by measuring the inhibitor's effect at various substrate concentrations. The relationship between the IC50 value and the substrate concentration can reveal the inhibition modality.[15]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. This can be overcome by increasing the substrate concentration. In this case, the measured IC50 value will increase as the substrate concentration increases.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate binding site. This type of inhibition cannot be overcome by increasing substrate concentration, and the IC50 value will not change with substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this scenario, the IC50 value will decrease as the substrate concentration increases.

Experimental Design: Perform the biochemical assay (Section 2.3) using a fixed concentration of inhibitor while varying the concentration of the substrate (e.g., from 0.2x Km to 5x Km). Analyzing the resulting data with Michaelis-Menten and Lineweaver-Burk plots will help elucidate the mechanism of inhibition.[5][15]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing; Edge effects in the plate.Use calibrated pipettes; Ensure thorough mixing after each reagent addition; Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No or Very Low Enzyme Activity Inactive enzyme; Incorrect buffer pH or composition; Substrate degradation.Use a fresh aliquot of enzyme and verify its activity with a positive control inhibitor; Optimize buffer conditions; Prepare substrate solution fresh before each experiment.
Assay Signal Drifts or is Unstable Compound precipitation at high concentrations; Compound interferes with the assay readout (e.g., absorbs at 412 nm).Check compound solubility in the final assay buffer; Run a control plate with the compound and all reagents except the enzyme to check for direct absorbance interference.
Inconsistent IC50 Values Variable pre-incubation times; Fluctuations in temperature; Inconsistent DMSO concentration across wells.Standardize all incubation times and temperatures precisely; Ensure the final DMSO concentration is the same in all wells (including controls).

References

The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Indole Nucleus in Drug Discovery

The indole ring system, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological significance.[1] This inherent bio-relevance has made the indole scaffold a "privileged structure" in drug discovery, a molecular framework that is repeatedly identified as a potent and selective ligand for a diverse range of biological targets.[1][2] The unique electronic properties of the indole nucleus, coupled with its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allow for the design of highly specific therapeutic agents.[3]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the medicinal chemistry applications of substituted indoles, with a particular focus on their roles as anticancer, anti-inflammatory, and antiviral agents. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, offering detailed, field-proven protocols and insights into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these remarkable compounds.

I. Anticancer Applications of Substituted Indoles: Targeting the Hallmarks of Malignancy

Substituted indoles have emerged as a dominant class of compounds in oncology, demonstrating the ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][4][5] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling kinases.[4][6][7]

Application Note 1: Indole Derivatives as Tubulin Polymerization Inhibitors

Background: Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in mitotic spindle formation during cell division.[7][8] Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer chemotherapy.[8] A significant number of indole-containing natural products, such as the vinca alkaloids (e.g., Vincristine), exert their potent anticancer effects by interfering with tubulin polymerization.[4][9] This has inspired the development of numerous synthetic indole derivatives that target the tubulin cytoskeleton.[7][9]

Mechanism of Action: Indole-based tubulin inhibitors typically bind to one of three key sites on the tubulin dimer: the colchicine, vinca, or taxol binding sites. The majority of synthetic indole inhibitors target the colchicine binding site, preventing the polymerization of tubulin into microtubules.[9][10] This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[6][11] Vincristine, a natural indole alkaloid, binds to the vinca domain on β-tubulin, leading to the depolymerization of microtubules.[11][12]

Visualization of the Vincristine-Induced Mitotic Arrest Pathway:

vincristine_pathway Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubule Microtubule Assembly (Polymerization) Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Disrupts Apoptosis Apoptosis Metaphase->Apoptosis

Caption: Vincristine-induced mitotic arrest pathway.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at N-1: Methylation at the N-1 position of the indole ring often enhances cytotoxic activity.[6]

  • Substitution at C-2: The nature of the substituent at the C-2 position is critical. Aryl groups, particularly those with electron-withdrawing or -donating groups, can significantly influence potency.

  • Substitution at C-3: The presence of a carbonyl or other hydrogen bond acceptor at the C-3 position is often crucial for interaction with the colchicine binding site. Chalcone-indole derivatives have shown potent inhibition of tubulin polymerization.[6]

Quantitative Data on Anticancer Indole Derivatives (Tubulin Inhibitors):

Compound ClassSpecific Compound ExampleTargetCancer Cell LineActivity (IC50/GI50)
Vinca AlkaloidVincristineTubulinVariousVaries by cell line
Indole-ChalconeChalcone-indole derivative 12TubulinVarious0.22 - 1.80 µM[6]
Quinoline-IndoleQuinoline-indole derivative 13TubulinVarious2 - 11 nM[6]
3-Formyl-2-phenylindolesCompound 169eTubulinMDA-MB 231, MCF-735 nM[13]
IndolylglyoxyamideIndibulinTubulinVariousPhase I Clinical Trials[6]
Application Note 2: Indole Derivatives as Receptor Tyrosine Kinase (RTK) Inhibitors

Background: Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival.[14][15][16] Dysregulation of RTK signaling is a common driver of cancer.[14][15] Several indole-based small molecules have been developed as potent inhibitors of RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][15][16]

Mechanism of Action: Indole-based RTK inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[6] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[5] Sunitinib, an FDA-approved indolin-2-one derivative, is a multi-targeted RTK inhibitor that potently inhibits VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[4][15]

Visualization of the Sunitinib-Mediated Inhibition of VEGFR2 Signaling:

sunitinib_pathway Sunitinib Sunitinib VEGFR2 VEGFR2 Sunitinib->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Activates PI3K_Akt PI3K/Akt/mTOR Pathway VEGFR2->PI3K_Akt Ras_Raf Ras/Raf/MEK/ERK Pathway VEGFR2->Ras_Raf Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Ras_Raf->Angiogenesis

Caption: Sunitinib-mediated inhibition of VEGFR2 signaling.

Structure-Activity Relationship (SAR) Insights:

  • Indolin-2-one Core: The indolin-2-one scaffold is a common feature of many RTK inhibitors.

  • Substitution at C-3: The substituent at the C-3 position of the indolin-2-one ring is critical for binding to the ATP pocket.

  • Side Chains: The nature and length of side chains attached to the indole or indolin-2-one core can significantly impact potency and selectivity.

Quantitative Data on Anticancer Indole Derivatives (RTK Inhibitors):

Compound ClassSpecific Compound ExampleTargetCancer Cell LineActivity (IC50/GI50)
Indolin-2-oneSunitinibVEGFR, PDGFR, c-KITVariousFDA Approved[4][15]
Indolin-2-oneNintedanibVEGFR, FGFR, PDGFRNSCLCFDA Approved[4]
Indole-6-carboxylate esterCompound 4aEGFRVariousPotent cytotoxicity[17]
Indole-6-carboxylate esterCompound 6cVEGFR-2VariousPotent cytotoxicity[17]
2,5-disubstituted indoleCompound 3bRNAPIIA5490.48 µM[18]

II. Anti-inflammatory Applications of Substituted Indoles: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of human diseases, including arthritis, cardiovascular disease, and cancer. Substituted indoles have a long history as effective anti-inflammatory agents, with Indomethacin being a prominent example.[2]

Application Note 3: Indole Derivatives as Cyclooxygenase (COX) Inhibitors

Background: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][19] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[19] Indomethacin, an indole-3-acetic acid derivative, is a potent non-selective COX inhibitor.[2][19][20]

Mechanism of Action: Indomethacin and other indole-based NSAIDs bind to the active site of both COX-1 and COX-2, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.[2][19] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[2][19]

Visualization of the Indomethacin-Mediated Inhibition of Prostaglandin Synthesis:

indomethacin_pathway Indomethacin Indomethacin COX1_COX2 COX-1 & COX-2 Indomethacin->COX1_COX2 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Indomethacin-mediated inhibition of prostaglandin synthesis.

Structure-Activity Relationship (SAR) Insights for Indole Acetic Acid Derivatives:

  • Carboxyl Group: The carboxylic acid moiety is essential for activity; its replacement with other acidic groups or amides decreases activity.[21]

  • N-1 Substitution: N-benzoyl derivatives with para-substituents like -Cl, -F, or -CF3 are highly active.[21]

  • C-2 Substitution: A methyl group at the C-2 position is more active than aryl substituents.[21]

  • C-5 Substitution: Substitution at the C-5 position with groups like -OCH3, -F, or -N(CH3)2 enhances activity compared to the unsubstituted analog.[21]

Quantitative Data on Anti-inflammatory Indole Derivatives:

Compound ClassSpecific Compound ExampleTargetIn Vitro Activity (IC50)In Vivo Activity (% Edema Inhibition)
Indole Acetic AcidIndomethacinCOX-1, COX-2COX-1: 18 nM, COX-2: 26 nM[22]High
Brominated Indole6-bromoindoleiNOS, COX-2, TNFαPotent inhibition of NO and TNFα production[12]60.7% reduction in NFκB translocation[12]
Brominated Isatin6-bromoisatiniNOS, COX-2, TNFαPotent inhibition of NO and TNFα production[12]63.7% reduction in NFκB translocation[12]
Oxindole EsterCompound 4hCOX/5-LOX-Up to 100%[23][24]

III. Antiviral Applications of Substituted Indoles: A Broad-Spectrum Defense

The emergence and re-emergence of viral infections pose a significant global health threat. The indole scaffold has proven to be a versatile template for the development of potent antiviral agents with diverse mechanisms of action.[25][26]

Application Note 4: Indole Derivatives as Viral Entry and Fusion Inhibitors

Background: The entry of enveloped viruses into host cells is a critical first step in the viral life cycle and represents an attractive target for antiviral drug development. This process is typically mediated by viral envelope glycoproteins that bind to host cell receptors and facilitate the fusion of the viral and cellular membranes.[27][28]

Mechanism of Action: Arbidol (Umifenovir), a broad-spectrum antiviral drug, is an indole derivative that inhibits the entry of a wide range of viruses, including influenza and coronaviruses.[26][27][28][29] It is believed to act by intercalating into the lipid membrane and interacting with viral glycoproteins, such as the influenza hemagglutinin (HA) and the coronavirus spike (S) protein.[27][28] This interaction stabilizes the prefusion conformation of these proteins, preventing the conformational changes required for membrane fusion and thereby blocking viral entry into the host cell.[27]

Visualization of Arbidol's Inhibition of Viral Entry:

arbidol_pathway Arbidol Arbidol Viral_Glycoprotein Viral Glycoprotein (e.g., Hemagglutinin) Arbidol->Viral_Glycoprotein Binds to & Stabilizes Fusion Membrane Fusion Arbidol->Fusion Inhibits Virus Enveloped Virus (e.g., Influenza) Host_Cell Host Cell Membrane Virus->Host_Cell Attaches via Glycoprotein Viral_Glycoprotein->Fusion Mediates Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: Arbidol's inhibition of viral entry.

Structure-Activity Relationship (SAR) Insights for Anti-HIV Indole Derivatives:

  • Bis-indole Structures: 6-6' linked bis-indole compounds have shown submicromolar activity against HIV fusion.[30]

  • Piperazine Moiety: The presence and substitution pattern of a piperazine ring can significantly impact anti-HIV activity.[16]

  • Indole-3-yl vs. Indole-2-yl Analogs: Indole-3-yl analogs have demonstrated more potent anti-HIV activity compared to their indole-2-yl counterparts.[16]

Quantitative Data on Antiviral Indole Derivatives:

Compound ClassSpecific Compound ExampleTargetVirusActivity (EC50/IC50)
Indole derivativeArbidolViral Entry/FusionInfluenza A/B, SARS-CoVBroad-spectrum[26]
Bis-indoleCompound 6jHIV-1 gp41HIV-10.2 µM[30][31]
Indole-basedCompound 43HIV-1 AttachmentHIV-14.0 nM[16]
Indole-2-carboxylic acidCompound 17aHIV-1 IntegraseHIV-13.11 µM[32]
Indole alkaloidHarmalolInfluenza A/H5N1Influenza A/H5N10.02 µg/ml[33]
Indole alkaloidHarmaneInfluenza A/H5N1Influenza A/H5N10.023 µg/ml[33]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.

Protocol 1: General Procedure for the Larock Indole Synthesis of 2,3-Disubstituted Indoles

Objective: To synthesize a 2,3-disubstituted indole from an o-iodoaniline and a disubstituted alkyne via a palladium-catalyzed heteroannulation reaction.

Materials:

  • o-Iodoaniline (1.0 mmol)

  • Disubstituted alkyne (2.0-3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)

  • Lithium chloride (LiCl) (2.0 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add o-iodoaniline, palladium(II) acetate, lithium chloride, and potassium carbonate.

  • Add anhydrous DMF to the flask via syringe.

  • Add the disubstituted alkyne to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of a substituted indole derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Substituted indole test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[25]

  • Prepare serial dilutions of the test compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[34]

  • Measure the absorbance of each well at 590 nm using a microplate reader.[34]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity of a substituted indole derivative against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test inhibitor (substituted indole)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the COX Assay Buffer.

  • Add the diluted test inhibitor or positive control to the respective wells. For the enzyme control wells, add the solvent vehicle.

  • Add the COX-1 or COX-2 enzyme to all wells except the blank.

  • Add the fluorometric probe to all wells.

  • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence kinetically for 5-10 minutes (e.g., Ex/Em = 535/587 nm).[5]

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control and calculate the IC50 value.

Protocol 4: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the antiviral activity of a substituted indole derivative against a lytic virus.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock of known titer

  • 96-well or 24-well plates

  • Cell culture medium (growth and maintenance)

  • Substituted indole test compound

  • Overlay medium (containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the host cells into plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in maintenance medium.

  • Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • In a separate plate or tubes, pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C. Include a virus control (virus + medium) and a cell control (medium only).

  • Remove the growth medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Gently remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible in the virus control wells (typically 2-5 days).[27]

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value.

V. Conclusion and Future Perspectives

The indole scaffold continues to be an exceptionally fruitful source of new therapeutic agents. The versatility of its chemistry allows for the generation of vast libraries of substituted derivatives, while its inherent biological activity ensures a high hit rate in drug discovery screens. The anticancer, anti-inflammatory, and antiviral applications highlighted in this guide represent just a fraction of the therapeutic potential of this remarkable heterocyclic system.

Future research will undoubtedly focus on the development of more selective and potent indole derivatives with improved pharmacokinetic and safety profiles. The elucidation of novel biological targets for indole-based compounds will open up new avenues for the treatment of a wide range of diseases. Furthermore, the application of modern drug design strategies, such as structure-based design and computational modeling, will continue to accelerate the discovery and optimization of the next generation of indole-based medicines. The journey of the indole scaffold from a simple natural product constituent to a cornerstone of modern medicinal chemistry is a testament to the power of nature as a source of inspiration for drug discovery.

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of halogen atoms, particularly bromine, to the indole ring has been shown to significantly enhance the antimicrobial efficacy of these molecules. Bromoindoles have demonstrated a wide spectrum of activity against various pathogens, including drug-resistant strains. Their mechanisms of action are often multifaceted, ranging from disruption of cell membrane integrity to the inhibition of essential cellular processes like RNA synthesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the antimicrobial properties of a novel bromoindole derivative, 1-Acetyl-5-bromo-1H-indol-3-yl acetate . While direct antimicrobial data for this specific compound is not yet established, its structural features—a brominated indole core with acetyl substitutions—suggest a strong potential for antimicrobial activity. The N-acetyl group may influence the compound's solubility and interaction with bacterial targets, while the 3-acetoxy group could act as a leaving group or contribute to the overall electronic properties of the molecule.

These application notes will guide the user through a logical, stepwise approach to characterize the compound's antimicrobial profile, assess its safety, and elucidate its potential mechanism of action. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.

Part 1: Initial Screening for Antimicrobial Activity

The first step in evaluating a novel compound is to determine if it possesses intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The disk diffusion assay is a rapid and cost-effective qualitative method for this initial screening.

Application Note: The Rationale of Disk Diffusion Screening

The Kirby-Bauer disk diffusion method provides a preliminary assessment of a compound's ability to inhibit microbial growth. A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. As the compound diffuses into the agar, a concentration gradient is formed. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. This method is an excellent first-pass screen to identify promising candidates for further quantitative analysis. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized guidelines for performing this test to ensure reproducibility.[1][2]

Protocol: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Test Compound: Dissolve this compound in sterile DMSO to a stock concentration of 10 mg/mL.

  • Disk Impregnation: Aseptically apply 20 µL of the stock solution onto sterile paper disks to achieve a final concentration of 200 µ g/disk . Allow the solvent to evaporate completely in a sterile environment. Prepare DMSO-only disks as a negative control.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, select several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Disk Application: Aseptically place the impregnated disks, along with a positive control (e.g., a disk with a known antibiotic like gentamicin) and the negative control (DMSO disk), onto the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Data Analysis: After incubation, measure the diameter of the zones of complete inhibition in millimeters.

Part 2: Quantitative Assessment of Antimicrobial Potency

Following a positive result in the initial screen, the next crucial step is to quantify the compound's antimicrobial activity by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Application Note: Defining MIC and MBC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standardized and widely used technique for determining MIC values, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

While the MIC indicates the concentration required to inhibit growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7] Determining the MBC is essential for understanding the cidal potential of the compound.

Protocol: Broth Microdilution for MIC and MBC Determination

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

MIC Determination:

  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the compound's stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MBC Determination:

  • Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Reading: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Summarizing Antimicrobial Potency
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923DataDataData
Escherichia coli25922DataDataData
Pseudomonas aeruginosa27853DataDataData
Candida albicansSC5314DataDataData

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Part 3: Assessing the Safety Profile: Cytotoxicity

A promising antimicrobial compound must exhibit selective toxicity, meaning it should be effective against microbial pathogens while having minimal harmful effects on host cells. Therefore, assessing the cytotoxicity of this compound against mammalian cell lines is a critical step.

Application Note: The Importance of Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay provides a quantitative measure of cell viability and is widely used to determine the cytotoxic effects of chemical compounds.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of fresh medium containing the various concentrations of the compound. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Part 4: Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the known activities of other bromoindole derivatives, two plausible mechanisms of action for this compound are membrane permeabilization and inhibition of RNA synthesis.

Application Note: Elucidating the Mode of Action

Membrane Permeabilization: Many antimicrobial compounds, particularly those with a lipophilic character, act by disrupting the bacterial cell membrane. This can be assessed using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a damaged membrane. An increase in fluorescence indicates membrane permeabilization.

Inhibition of RNA Synthesis: The bacterial RNA polymerase is a validated target for antibiotics. Inhibition of this enzyme halts transcription, leading to cell death. The effect of a compound on RNA synthesis can be investigated by measuring the incorporation of radiolabeled precursors, such as [³H]-uridine, into newly synthesized RNA.

Protocol: Bacterial Membrane Permeabilization Assay

Materials:

  • Bacterial suspension (mid-log phase)

  • HEPES buffer (5 mM, pH 7.2) with 20 mM glucose

  • N-phenyl-1-naphthylamine (NPN) solution (0.5 mM in acetone)

  • This compound

  • Polymyxin B (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorometer

Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5), harvest by centrifugation, and resuspend in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 0.5x to 4x MIC). Include a positive control (Polymyxin B) and a negative control (buffer only).

  • NPN Addition: Add 10 µL of NPN solution to each well to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time.

  • Data Analysis: Plot the change in fluorescence intensity over time for each concentration of the compound. A significant increase in fluorescence compared to the negative control indicates membrane permeabilization.

Visualizing Experimental Workflows

workflow cluster_screening Part 1 & 2: Activity Screening cluster_safety Part 3: Safety Profile cluster_moa Part 4: Mechanism of Action A Disk Diffusion Assay B Broth Microdilution (MIC) A->B Positive Hit C Subculture for MBC B->C D Data Analysis (MIC/MBC Ratio) C->D E MTT Cytotoxicity Assay D->E Promising Candidate G Membrane Permeabilization Assay D->G Promising Candidate H RNA Synthesis Inhibition Assay D->H Promising Candidate F Data Analysis (% Viability) E->F I Data Interpretation G->I H->I

Caption: Experimental workflow for antimicrobial characterization.

Visualizing a Potential Mechanism of Action

mechanism compound This compound membrane Bacterial Cell Membrane compound->membrane Interacts with rnap RNA Polymerase compound->rnap Binds to permeabilization Membrane Permeabilization membrane->permeabilization ion_leakage Ion Leakage permeabilization->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Cell Death atp_depletion->cell_death transcription_inhibition Transcription Inhibition rnap->transcription_inhibition protein_synthesis_halt Protein Synthesis Halts transcription_inhibition->protein_synthesis_halt protein_synthesis_halt->cell_death

Caption: Potential mechanisms of antimicrobial action.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of the antimicrobial properties of this compound. The protocols outlined herein will enable researchers to determine its spectrum of activity, quantify its potency, assess its preliminary safety profile, and gain insights into its mechanism of action. Positive and significant findings from these studies will justify further preclinical development, including more extensive toxicity studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of novel halogenated indoles like the one described here is a promising avenue in the urgent search for new and effective antimicrobial agents.

References

Creating novel compounds from 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Novel Indole Scaffolds from 1-Acetyl-5-bromo-1H-indol-3-yl acetate

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of biological activity to address a wide range of therapeutic targets, including those in oncology, neurology, and infectious diseases.[3][4] This guide focuses on this compound, a strategically functionalized starting material, and provides detailed protocols for its transformation into diverse and novel compound libraries.

The unique arrangement of functional groups in this compound offers a tripartite strategy for synthetic diversification. The bromine atom at the C5 position is a versatile handle for modern cross-coupling reactions, the N-acetyl group provides stability and directs reactivity, and the 3-yl acetate allows for controlled manipulation of the indole's electronic properties. This document serves as a comprehensive technical resource, explaining the causality behind experimental choices and providing self-validating protocols to empower your research and development endeavors.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 33588-54-4[5][6]
Molecular Formula C₁₂H₁₀BrNO₃[5][6]
Molecular Weight 296.12 g/mol [5][6]
Appearance White to light yellow or cream solid[5][7]
Melting Point 125-128 °C[5][7]
Boiling Point 395.7 °C at 760 mmHg[5]
Density 1.54 g/cm³[5]
Solubility Soluble in organic solvents[7]

Core Synthetic Strategies: A Multi-pronged Approach

The synthetic utility of this compound lies in its amenability to sequential or orthogonal functionalization at three key sites. The following sections provide detailed protocols for each strategic approach.

I. Functionalization at the C5 Position via Palladium-Catalyzed Cross-Coupling

The C5 position of the indole ring is a critical site for modification, as substituents here can significantly influence the molecule's interaction with biological targets.[8] The C5-bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, which are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[9]

These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8]

cluster_0 Palladium-Catalyzed Cross-Coupling Workflow Start 1-Acetyl-5-bromo- 1H-indol-3-yl acetate Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Start->Reaction Coupling Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling->Reaction Catalyst Pd Catalyst, Ligand, Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Novel C5-Functionalized Indole Derivative Purification->Product

General workflow for C5-functionalization.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron compound with an organic halide.[10] This protocol is ideal for introducing aryl or heteroaryl substituents at the C5 position.

  • Rationale: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).

    • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the 5-aryl indole derivative.

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of 5-alkynylindoles by reacting the bromoindole with a terminal alkyne, co-catalyzed by palladium and copper.[8]

  • Rationale: This reaction provides a direct route to alkynes, which are versatile intermediates for further transformations, including click chemistry, cyclizations, or reduction to other functional groups. The copper(I) co-catalyst is crucial for the activation of the alkyne.

  • Step-by-Step Methodology:

    • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and a copper co-catalyst like copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL) followed by a degassed base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (3.0 mmol).

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC.

    • Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 5-alkynyl indole product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for synthesizing arylamines, allowing for the formation of a C-N bond between the bromoindole and a primary or secondary amine.[11]

  • Rationale: This method offers a direct route to 5-aminoindole derivatives, which are important pharmacophores. The choice of a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Step-by-Step Methodology:

    • In an inert atmosphere glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol) in a reaction vial.

    • Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

    • Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 5-aminoindole derivative.

II. Selective Deprotection and Further Modification

The N-acetyl and 3-acetoxy groups serve as protecting groups that can be selectively removed to unmask reactive sites for subsequent functionalization. The ability to perform these transformations selectively is key to building molecular complexity in a controlled manner.

cluster_1 Deprotection Strategies Start 1-Acetyl-5-bromo- 1H-indol-3-yl acetate N_Dep N-Deacetylation (e.g., Cs₂CO₃, MeOH/THF) Start->N_Dep O_Dep O-Deacetylation (Mild Acid/Base) Start->O_Dep Both_Dep Simultaneous Deprotection (e.g., NaOH) Start->Both_Dep Prod_N 5-Bromo-1H-indol-3-yl acetate N_Dep->Prod_N Prod_O 1-Acetyl-5-bromo- 1H-indol-3-ol O_Dep->Prod_O Prod_Both 5-Bromo-1H-indol-3-ol Both_Dep->Prod_Both

References

The Emerging Role of 1-Acetyl-5-bromo-1H-indol-3-yl acetate in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of material science, the quest for novel organic molecules with tunable electronic and optical properties is paramount. Indole derivatives, a class of heterocyclic compounds, have garnered significant attention for their versatile applications in organic electronics, sensor technology, and functional polymers.[1][2] This guide delves into the potential of a specific, yet underexplored, indole derivative: 1-Acetyl-5-bromo-1H-indol-3-yl acetate . We will explore its molecular architecture, propose potential applications in material science, and provide detailed, field-proven insights into its synthesis and incorporation into functional materials.

Molecular Profile and Rationale for Material Science Applications

This compound (also known as 5-Bromoindoxyl diacetate) is a polysubstituted indole with the chemical formula C₁₂H₁₀BrNO₃.[3][4] Its structure is characterized by an indole core, which is N-acetylated, brominated at the 5-position, and has an acetate group at the 3-position. The unique combination of these functional groups provides a compelling case for its investigation in material science.

The indole moiety itself is an electron-rich aromatic system, a feature that is highly desirable for applications in organic electronics.[1] The presence of acetyl and acetate groups can influence the molecule's solubility and film-forming properties, while the bromo-substituent can modulate its electronic and photophysical characteristics through the heavy-atom effect.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33588-54-4[3][4]
Molecular Formula C₁₂H₁₀BrNO₃[3][6]
Molecular Weight 296.12 g/mol [3][4]
Appearance Light yellow or cream solid[3]
Melting Point 125-128 °C[3][6]
Density 1.54 g/cm³[3]

Potential Applications in Material Science

While direct applications of this compound in material science are not yet extensively documented, its structural features suggest significant potential in several areas.

Organic Light-Emitting Diodes (OLEDs)

The indole scaffold is a known building block for materials used in OLEDs, often as part of the emissive layer or hole transport layer.[1] The bromo-substitution in this compound could potentially induce phosphorescence, making it a candidate for triplet emitters in high-efficiency OLEDs. The acetyl and acetate groups can be strategically hydrolyzed to create precursors for polymerization or for tuning the material's charge-transport properties.

Organic Field-Effect Transistors (OFETs)

The planar structure of the indole ring facilitates π-π stacking, a critical factor for efficient charge transport in the active layer of OFETs.[1] Functionalization with bromo and acetyl groups can influence the molecular packing and energy levels (HOMO/LUMO) of the material, thereby tuning its performance as a p-type or n-type semiconductor.

Functional Polymers and Sensors

This compound can serve as a functional monomer for the synthesis of novel polymers. The bromo- and acetate groups offer reactive sites for polymerization reactions, such as Suzuki or Stille coupling, after appropriate modification.[7] The resulting polymers could exhibit interesting photophysical or electrochemical properties, making them suitable for applications in chemical sensors or as functional coatings. The indole's nitrogen atom can also act as a binding site for specific analytes, forming the basis of a sensory response.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a logical workflow from synthesis to material integration.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 5-bromoindole. The key steps involve acetylation of the indole nitrogen and the 3-position hydroxyl group.

Protocol 3.1.1: N-Acetylation of 5-bromoindole

  • Reactants: 5-bromoindole, acetic anhydride, and a catalytic amount of a Lewis acid (e.g., zinc chloride).

  • Procedure:

    • Dissolve 5-bromoindole in a suitable solvent such as acetic acid.

    • Add acetic anhydride in excess.

    • Introduce a catalytic amount of the Lewis acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter, wash with water, and dry the crude N-acetyl-5-bromoindole.

    • Purify by recrystallization from ethanol.

Protocol 3.1.2: C3-Acetoxylation

  • Reactants: N-acetyl-5-bromoindole, lead(IV) acetate.

  • Procedure:

    • Dissolve the N-acetyl-5-bromoindole in glacial acetic acid.

    • Add lead(IV) acetate portion-wise at room temperature.

    • Stir the mixture for 24 hours.

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Fabrication of a Polymer Blend Thin Film for Sensor Applications

This protocol describes the incorporation of this compound into a polymer matrix to create a functional thin film.

Protocol 3.2.1: Thin Film Deposition by Spin Coating

  • Materials: this compound, a host polymer (e.g., polystyrene), and a suitable solvent (e.g., toluene).

  • Procedure:

    • Prepare a stock solution of the host polymer in the chosen solvent (e.g., 10 mg/mL).

    • Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).

    • Create a series of blend solutions with varying weight percentages of the indole derivative (e.g., 1%, 2%, 5% w/w relative to the polymer).

    • Clean a substrate (e.g., glass or silicon wafer) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Deposit a few drops of the blend solution onto the substrate.

    • Spin-coat at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thin film.

    • Anneal the film in a vacuum oven at a temperature below the melting point of the indole derivative to remove residual solvent and improve film morphology.

Caption: Workflow for fabricating a functional polymer thin film.

Characterization and Analysis

To validate the synthesis and evaluate the properties of the resulting materials, a suite of characterization techniques is essential.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural confirmation of the synthesized compound.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.
UV-Visible Spectroscopy Analysis of the optical absorption properties of the compound and thin films.
Photoluminescence Spectroscopy Characterization of the emission properties (fluorescence/phosphorescence).
Cyclic Voltammetry (CV) Determination of HOMO/LUMO energy levels.
Atomic Force Microscopy (AFM) Investigation of the surface morphology of the thin films.
X-ray Diffraction (XRD) Analysis of the molecular packing and crystallinity in thin films.

Conclusion and Future Outlook

This compound represents a promising but largely unexplored molecule for material science. Its unique combination of an electron-rich indole core with tunable functional groups offers a rich playground for chemists and material scientists. The protocols and insights provided in this guide are intended to serve as a foundational framework for researchers to unlock the potential of this and similar indole derivatives in the development of next-generation organic electronic devices and functional materials. Further research into the synthesis of polymers and co-polymers based on this monomeric unit is a logical and exciting next step.

References

Application Notes & Protocols: Investigating the Agrochemical Potential of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds, including the essential plant hormone auxin.[1][2] Chemical modification of the indole ring offers a powerful strategy for discovering novel agrochemicals with diverse modes of action.[3] This guide focuses on 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS No. 33588-54-4), a synthetic indole derivative whose potential in agriculture remains largely unexplored.[4][5] By examining its structural features—a halogenated indole core with acetyl groups at the N1 and O3 positions—we can hypothesize a range of bioactivities. The presence of a bromine atom can enhance biological efficacy, a known attribute in agrochemical design.[6][7] The acetyl groups may influence the compound's stability, solubility, and interaction with biological targets. This document provides a theoretical framework and detailed experimental protocols to systematically evaluate the potential of this compound as a novel fungicide, herbicide, insecticide, or plant growth regulator.

Introduction: The Rationale for Investigation

The indole ring system is a cornerstone of agricultural chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[1] The natural auxin, Indole-3-acetic acid (IAA), is a prime example, governing numerous aspects of plant growth and development.[8][9] Synthetic mimics of IAA have been successfully developed into commercial herbicides.[10][11]

This compound presents several features that make it a compelling candidate for agrochemical screening:

  • Indole Scaffold: Provides a proven foundation for interaction with various biological targets in plants, fungi, and insects.[3]

  • Bromine Substitution: Halogenation, particularly at the C5 position, is a common strategy to increase the potency and alter the selectivity of bioactive molecules. Bromine can enhance binding affinity to target enzymes through halogen bonding and increase lipophilicity, potentially improving cell membrane penetration.[6][12]

  • N-Acetyl Group: The acetyl group on the indole nitrogen may protect the indole from rapid metabolic degradation within the target organism, potentially prolonging its bioactive effect compared to unsubstituted indoles.

  • O-Acetyl Group (Acetate Ester): The acetate at the 3-position could function as a pro-moiety. In vivo hydrolysis by esterase enzymes could release a 3-hydroxy-indole derivative, which may be the ultimate active molecule. This controlled release mechanism is a common tactic in pesticide design.

This guide provides the necessary protocols to move from structural hypothesis to empirical validation.

Hypothesized Bioactivities and Mechanisms of Action

Based on extensive literature on related indole derivatives, we propose four primary avenues for investigation.

Potential as a Broad-Spectrum Fungicide
  • Hypothesis: The compound may inhibit the growth of key phytopathogenic fungi. Numerous indole derivatives have demonstrated potent antifungal activity against pathogens like Fusarium, Alternaria, and Pyricularia oryzae.[13][14]

  • Plausible Mechanism: The mechanism could involve the disruption of fungal cell membranes or inhibition of critical enzymes. For instance, some indole derivatives are known to target succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain, a well-established mode of action for fungicides.[15][16] The bromo-indole core could facilitate binding to the enzyme's active site.

Potential as an Auxinic or Anti-Auxinic Herbicide
  • Hypothesis: The compound could disrupt plant growth by interfering with auxin signaling, leading to herbicidal effects. Synthetic auxins are a major class of herbicides that cause uncontrolled growth and eventual death in susceptible weeds.[11]

  • Plausible Mechanism: The molecule may act as either an agonist or an antagonist of the auxin receptor TIR1 (Transport Inhibitor Response 1).[10][17] As an agonist, it would mimic IAA, leading to the degradation of Aux/IAA repressor proteins and subsequent lethal gene expression.[11] Conversely, as an antagonist, it could block the natural auxin from binding, thereby inhibiting essential growth processes.

Potential as an Insecticide or Nematicide
  • Hypothesis: The compound may exhibit toxicity towards common agricultural pests. Halogenated indoles have shown promise as nematicides and insecticides.[7][18]

  • Plausible Mechanism: A likely target in insects and nematodes is the glutamate-gated chloride channel (GluCl), an ion channel specific to invertebrates.[7][12] Binding of the compound to this channel could cause an influx of chloride ions, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death.

Potential as a Plant Growth Regulator (PGR)
  • Hypothesis: At sub-lethal concentrations, the compound or its hydrolyzed active form could mimic natural auxins to promote desirable agronomic traits like root initiation or fruit setting.[8][9]

  • Plausible Mechanism: Similar to the herbicidal mechanism but at a much lower dose, the compound could interact with the auxin signaling pathway to stimulate, rather than disrupt, normal plant development.[3] The balance between growth promotion and phytotoxicity is often concentration-dependent.

Experimental Screening Workflow

A systematic approach is crucial for efficiently evaluating the potential of a new chemical entity. The following workflow provides a logical progression from primary in vitro screens to more complex in vivo testing.

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Dose-Response & Spectrum Analysis cluster_2 Phase 3: In Vivo & Mechanistic Studies A 1. Antifungal Assay (Mycelial Growth Inhibition) D Calculate EC50/IC50/LC50 for active compounds A->D Significant Inhibition B 2. Herbicidal Assay (Seed Germination & Seedling Growth) B->D Significant Inhibition C 3. Insecticidal Assay (Contact & Ingestion Toxicity) C->D Significant Toxicity E Test against a broader spectrum of pathogens, weeds, or pests D->E F Greenhouse Trials (Protective & Curative Activity) E->F G Enzyme Inhibition Assays (e.g., SDH, AChE) E->G H Auxin Receptor Binding Assay E->H caption Screening Workflow for Bioactivity Assessment

Caption: A streamlined workflow for evaluating the agrochemical potential of a novel compound.

Detailed Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for initial screening.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol assesses the compound's ability to inhibit the growth of fungal pathogens on an agar medium.

  • Scientific Rationale: This direct-contact assay is a rapid and cost-effective method to determine intrinsic fungitoxicity. The use of Potato Dextrose Agar (PDA) provides a standard nutrient source for a wide range of fungi. Dimethyl sulfoxide (DMSO) is used as a solvent due to its ability to dissolve a wide range of organic compounds and its low toxicity to most fungi at the concentrations used. Hymexazol or Azoxystrobin are included as positive controls as they are commercial fungicides with known efficacy, providing a benchmark for activity.[13][15]

  • Materials:

    • This compound

    • Pure cultures of pathogenic fungi (e.g., Fusarium oxysporum, Alternaria solani, Botrytis cinerea)

    • Potato Dextrose Agar (PDA)

    • Dimethyl sulfoxide (DMSO)

    • Positive control fungicide (e.g., Hymexazol, Azoxystrobin)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound by dissolving 100 mg in 10 mL of DMSO. Prepare a similar stock solution for the positive control.

    • Media Preparation: Autoclave PDA and cool to 50-55 °C in a water bath.

    • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). For a 100 µg/mL final concentration, add 1 mL of stock solution to 99 mL of PDA. Prepare a negative control plate by adding the same volume of DMSO alone. Prepare positive control plates with the reference fungicide at its known effective concentration.

    • Pouring Plates: Swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

    • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old culture of the target fungus.

    • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate. Seal the plates with paraffin film and incubate at 25±2 °C in the dark.

    • Data Collection: When the fungal colony in the negative control plate has almost reached the edge of the dish, measure the colony diameter (in mm) for all treatments.

    • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where:

      • dc = average colony diameter of the negative control

      • dt = average colony diameter of the treated plate

  • Data Presentation:

Concentration (µg/mL)Mean Colony Diameter (mm)Standard DeviationMycelial Inhibition (%)
0 (DMSO Control)85.2± 2.10.0
1065.4± 3.523.2
2542.1± 2.850.6
5018.9± 1.977.8
1005.0± 0.094.1
Hymexazol (50 µg/mL)15.5± 1.581.8

Note: Data are hypothetical and for illustrative purposes.

Protocol 2: Herbicidal Activity Screening (Seed Germination and Seedling Growth)

This protocol evaluates the compound's effect on both monocot and dicot plants to assess its potential as a broad-spectrum or selective herbicide.

  • Scientific Rationale: This petri dish assay is a standard primary screen for herbicidal activity.[11][19] It allows for the rapid assessment of phytotoxicity on two key developmental stages: germination and early seedling growth (root and shoot elongation). Using both a dicot (e.g., cress) and a monocot (e.g., ryegrass) helps determine if the compound has selective activity, a highly desirable trait in commercial herbicides.

  • Materials:

    • This compound

    • Seeds of a dicot plant (e.g., garden cress, Lepidium sativum)

    • Seeds of a monocot plant (e.g., ryegrass, Lolium perenne)

    • Positive control herbicide (e.g., 2,4-D)

    • Acetone and Tween-80 (surfactant)

    • Sterile Petri dishes (90 mm) with filter paper

    • Growth chamber

  • Procedure:

    • Test Solution Preparation: Prepare a 1000 µg/mL stock solution in acetone. Create a series of dilutions (e.g., 10, 50, 100, 250 µg/mL) in water containing 0.5% acetone and 0.1% Tween-80. The negative control will be the acetone/Tween-80 solution without the test compound.

    • Plating: Place one sheet of sterile filter paper in each Petri dish. Pipette 5 mL of the respective test solution onto the filter paper.

    • Sowing: Arrange 20 seeds of either cress or ryegrass evenly on the moist filter paper.

    • Incubation: Seal the dishes and place them in a growth chamber with a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

    • Data Collection: After 5-7 days, measure the following:

      • Germination rate (%)

      • Root length (mm)

      • Shoot length (mm)

    • Calculation: Calculate the percent inhibition of root and shoot growth relative to the negative control.

  • Data Presentation:

Treatment (µg/mL)Plant TypeGermination (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
0 (Control)Cress9800
100Cress958575
0 (Control)Ryegrass9600
100Ryegrass943025
2,4-D (100 µg/mL)Cress909592
2,4-D (100 µg/mL)Ryegrass924035

Note: Data are hypothetical, suggesting higher activity against the dicot plant.

Synthesis Outline

The target compound can be synthesized via established methods for indole modification. A plausible route involves the acetylation of 5-bromo-1H-indol-3-ol. A more comprehensive two-step procedure starting from 5-bromo-2-chlorobenzoic acid has also been described for related analogs.[20]

G A 5-Bromo-2-chlorobenzoic Acid + Glycine B 2-[(Carboxymethyl)amino]- 5-bromobenzoic Acid A->B Condensation C This compound (Target Compound) B->C Cyclization & Acetylation (Acetic Anhydride, NaOAc) caption Plausible Synthesis Route based on Analogues

Caption: A potential two-step synthesis pathway for the target compound.[20]

Conclusion and Future Directions

This compound represents a promising, yet unvalidated, candidate for a new agrochemical lead. Its structure contains the necessary pharmacophores to hypothesize activity across fungicidal, herbicidal, and insecticidal domains. The protocols outlined in this guide provide a clear and scientifically rigorous path for the initial evaluation of these potential applications.

Should primary screening yield positive results (e.g., >50% inhibition at 100 µg/mL), the following steps are recommended:

  • Dose-Response Analysis: Conduct experiments with a wider range of concentrations to determine precise EC50, IC50, or LC50 values.

  • Spectrum Expansion: Test against a broader panel of economically important pests, weeds, and fungal pathogens.

  • Mechanistic Studies: Based on the observed bioactivity, perform targeted assays (e.g., enzyme inhibition, receptor binding) to elucidate the mechanism of action.

  • In Vivo Testing: Progress to greenhouse and small-scale field trials to evaluate efficacy under more realistic conditions.

The systematic exploration of such rationally designed molecules is fundamental to the discovery of the next generation of sustainable and effective agricultural solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The underlying methodology discussed is primarily based on the well-established cyclization of a 2-[(carboxymethyl)amino]benzoic acid precursor using acetic anhydride.[1][2]

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yield is the most common issue and can typically be traced back to a few critical parameters. Let's diagnose the potential causes systematically.

Causality Analysis:

  • Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. Any moisture present in the reaction flask, reagents (especially sodium acetate), or starting material will consume the anhydride, rendering it ineffective for the cyclization and acetylation steps. This is the single most frequent cause of low yields.

  • Sub-optimal Thermal Conditions: The reaction requires sufficient thermal energy to drive the cyclization and subsequent decarboxylation.[3] Inadequate heating or inconsistent temperature control can lead to an incomplete reaction. Conversely, excessive temperatures for prolonged periods can lead to thermal degradation of the indole product, resulting in tar formation.

  • Impure Starting Material: The purity of the precursor, 5-bromo-2-[(carboxymethyl)amino]benzoic acid, is paramount. Impurities from its synthesis can interfere with the cyclization process, leading to a complex mixture of side products that complicates purification and lowers the isolated yield.

  • Incorrect Stoichiometry: Acetic anhydride serves multiple roles: N-acetylation, O-acetylation, and acting as the dehydrating agent for cyclization. Using an insufficient excess will result in incomplete conversion.

Troubleshooting Workflow:

Below is a diagnostic workflow to identify the root cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed q1 Were all reagents and glassware rigorously dried? start->q1 sol1 Solution: Oven-dry all glassware. Use freshly opened acetic anhydride. Dry sodium acetate in a vacuum oven. q1->sol1 No q2 Was the reaction heated to a stable reflux temperature? q1->q2 Yes end_node Re-run experiment with optimized conditions sol1->end_node sol2 Solution: Use an oil bath with a thermostat. Ensure gentle, consistent reflux is maintained. q2->sol2 No q3 Was the starting material purity confirmed (e.g., by NMR, MP)? q2->q3 Yes sol2->end_node sol3 Solution: Recrystallize the 5-bromo-2- [(carboxymethyl)amino]benzoic acid precursor before use. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Diagnostic workflow for troubleshooting low yields.

Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

The primary side products in this reaction often arise from incomplete cyclization or acetylation.

  • Potential Impurities:

    • Unreacted Starting Material: 5-bromo-2-[(carboxymethyl)amino]benzoic acid.

    • N-Acetylated, Uncyclized Intermediate: 2-(N-acetyl-carboxymethyl-amino)-5-bromo-benzoic acid.

    • 3-Hydroxy Intermediate (Indoxyl): 1-Acetyl-5-bromo-1H-indol-3-ol. This forms if the final O-acetylation at the 3-position is incomplete.

Minimization Strategies:

  • Ensure Sufficient Acetic Anhydride: A generous excess of acetic anhydride is crucial to drive all acetylation steps to completion.

  • Reaction Time: Allow the reaction to proceed until gas (CO2) evolution has completely ceased, which indicates the cyclization-decarboxylation is finished.[1] Continue heating for a short period afterward to ensure complete O-acetylation.

  • Use of a Mild Base: While the standard procedure uses sodium acetate, some microwave-assisted syntheses have successfully employed triethylamine.[3] This can sometimes offer a cleaner reaction profile, although optimization may be required.

Q3: My final product is a dark brown, tarry substance instead of a light yellow solid. What happened?

Product discoloration and tar formation are classic signs of thermal degradation. Indole rings, even when acetylated, can be sensitive to prolonged heating at high temperatures, leading to polymerization and decomposition.

Root Causes & Solutions:

  • Excessive Heating: Do not exceed the required reflux temperature. A vigorous, uncontrolled reflux is detrimental.

  • Extended Reaction Time: Once the reaction is complete (as monitored by TLC), proceed with the workup. Unnecessarily long heating times will degrade the product.

  • Workup Quench: The hot reaction mixture should be poured onto ice water.[1] This rapidly cools the reaction, halting degradation pathways, and begins the process of precipitating the product while hydrolyzing the excess acetic anhydride. A slow cooling process can contribute to impurity formation.

Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism?

The synthesis is a variation of the Bischler-Möhlau indole synthesis. It proceeds through a series of intramolecular reactions facilitated by acetic anhydride.

Mechanism Steps:

  • N-Acetylation: The secondary amine of the 5-bromo-2-[(carboxymethyl)amino]benzoic acid is acetylated by acetic anhydride.

  • Cyclization/Dehydration: The acetylated intermediate undergoes an intramolecular cyclization, with the loss of a water molecule, to form a lactam-like intermediate. Acetic anhydride acts as the dehydrating agent.

  • Decarboxylation: The intermediate readily decarboxylates upon heating to form the indole ring system.

  • O-Acetylation: The resulting 1-Acetyl-5-bromo-1H-indol-3-ol (the indoxyl) is then acetylated at the 3-position hydroxyl group by the excess acetic anhydride to yield the final product.

Reaction_Mechanism A Precursor: 5-bromo-2-[(carboxymethyl) amino]benzoic acid B N-Acetylated Intermediate A->B Ac₂O, NaOAc C Cyclized Intermediate (Lactam) B->C Intramolecular Cyclization (-H₂O) D Decarboxylation & Tautomerization to Indoxyl C->D Heat (-CO₂) E Final Product: This compound D->E O-Acetylation (Ac₂O)

Caption: Simplified reaction mechanism for the synthesis.

Q2: Why are anhydrous sodium acetate and acetic anhydride critical reagents?
  • Acetic Anhydride (Ac₂O): It is the cornerstone of this reaction, playing three distinct roles:

    • N-Acetylating Agent: Protects and activates the amine.

    • O-Acetylating Agent: Forms the final acetate ester at the C3 position.

    • Dehydrating Agent: Promotes the critical intramolecular cyclization by consuming the water that is formed.

  • Anhydrous Sodium Acetate (NaOAc): It acts as a basic catalyst. By deprotonating the carboxylic acid group of the starting material, it increases its nucleophilicity, facilitating the initial attack during the cyclization step. Its anhydrous nature is critical to prevent the hydrolysis of the acetic anhydride.[1]

Q3: How should I best monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point for a solvent system is a mixture of Chloroform:Ethyl Acetate:Acetic Acid (8:6:1).[2] You may need to adjust the polarity based on your specific setup.

  • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new, less polar spot for the product is dominant. The product should be visualized under a UV lamp at 254 nm.[2]

Optimized Experimental Protocol

This protocol is synthesized from established literature procedures and incorporates best practices for maximizing yield and purity.[1][2]

Reagents & Equipment:

  • 5-bromo-2-[(carboxymethyl)amino]benzoic acid

  • Acetic Anhydride (reagent grade, >98%)

  • Sodium Acetate (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and hot plate with oil bath

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Reagent Charging: To a 100 mL round-bottom flask, add the 5-bromo-2-[(carboxymethyl)amino]benzoic acid (e.g., 8.36 mmol, 1 eq). Add anhydrous sodium acetate (32.06 mmol, ~3.8 eq) and acetic anhydride (12.8 mL).

  • Reaction: Equip the flask with a reflux condenser fitted with a calcium chloride drying tube. Heat the mixture to a gentle reflux using an oil bath.

  • Monitoring: Observe the reaction. Vigorous evolution of gas (CO2) should occur. Maintain the reflux until the gas evolution ceases completely. Monitor the reaction via TLC as described in the FAQ section.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool slightly but pour it while still hot onto a beaker containing crushed ice (~35-40 mL).[1]

  • Precipitation: Stir the resulting slurry vigorously for 1 hour to ensure complete precipitation of the product and hydrolysis of excess acetic anhydride.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield the crude this compound.

  • Purification (if necessary): The product is often of sufficient purity after this procedure. If necessary, recrystallization from an appropriate solvent like ethanol can be performed.

ParameterRecommended ValueRationale
Stoichiometry (NaOAc) ~3.8 equivalentsCatalyzes the reaction and ensures a basic medium.
Acetic Anhydride Used as solvent/reagentA large excess drives the reaction to completion.
Temperature Gentle Reflux (~140°C)Provides necessary activation energy without causing degradation.
Reaction Time Until CO₂ evolution ceasesA visual indicator of reaction completion.

References

Technical Support Center: Purification of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS No: 33588-54-4).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole derivative. The purity of this compound is critical for its downstream applications, including its use as a substrate in biological assays or as a key intermediate in the synthesis of more complex molecules.[3][4]

This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method involves the acetylation of 5-bromoindole.[5] Potential impurities include:

  • Unreacted Starting Material: Residual 5-bromoindole.

  • Mono-acetylated Byproduct: 1-Acetyl-5-bromoindole or 3-acetyl-5-bromoindole if the reaction is incomplete or lacks selectivity.

  • Over-brominated Species: Di- or poly-brominated indoles can form if the bromination step is not carefully controlled.[6]

  • Oxidized Byproducts: Indole rings are susceptible to oxidation, which can lead to colored impurities.

  • Hydrolysis Product: De-acetylation at the 3-position can occur in the presence of moisture or acid/base, yielding 1-Acetyl-5-bromo-1H-indol-3-ol.

  • Residual Acetic Anhydride and Acetic Acid: These are typically removed during aqueous work-up but can persist if the procedure is not thorough.

Q2: What are the physical properties of pure this compound?

A2: Understanding the target properties is crucial for assessing purity.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO₃[1][2]
Molecular Weight 296.12 g/mol [1][2]
Appearance White to light yellow or cream-colored solid[1][3]
Melting Point 125-128 °C (lit.)[1][3]
Solubility Soluble in organic solvents like ethyl acetate, dichloromethane, and acetone.[3]

Note: Significant deviation from the reported melting point or color is a strong indicator of impurities.

Q3: Which purification technique is most suitable: recrystallization or column chromatography?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities when your crude product is of relatively high purity (>90%). It is a cost-effective and scalable method.[7][8]

  • Flash Column Chromatography is the preferred method when the crude material contains multiple impurities with different polarities or when impurities have similar solubility to the product. It offers superior separation but can be more time-consuming and costly.[5][9]

A common and robust strategy is to perform an initial purification by flash chromatography followed by a final polishing step via recrystallization to obtain a highly pure, crystalline product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: My compound appears as an oil and will not crystallize during recrystallization.
  • Causality: The presence of oily impurities or residual solvents can inhibit the formation of a crystal lattice. Supersaturation may also be an issue.

  • Troubleshooting Protocol:

    • Confirm Purity: Run a TLC or ¹H NMR of the crude oil. If significant impurities are present, consider pre-purification with flash chromatography.

    • Solvent System Optimization: The chosen solvent may be too good, preventing the compound from precipitating. Try a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until persistent turbidity is observed. Heat to redissolve, then cool slowly.

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Remove Residual Solvents: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum before attempting recrystallization.

Issue 2: After flash chromatography, my "pure" fractions still show multiple spots on the TLC plate.
  • Causality: This often points to co-eluting impurities, on-column degradation, or improper TLC analysis. Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.

  • Troubleshooting Protocol:

    • Optimize TLC and Column Eluent: The Rf values of the spots should ideally be between 0.2 and 0.5 for good separation. If spots are too close, adjust the eluent polarity. A difference in Rf of at least 0.1 is generally needed for effective separation on a column.[10]

    • Use Deactivated Silica: If degradation is suspected, neutralize the silica gel. This can be done by adding ~1% triethylamine (TEA) to the eluent system.[10] This is particularly useful for nitrogen-containing heterocyclic compounds.

    • Check for Overloading: Loading too much crude material onto the column will result in broad, overlapping bands and poor separation. A general rule is to use a silica gel to crude material ratio of at least 50:1 by weight.

    • Consider Reversed-Phase Chromatography: If impurities are very close in polarity on silica, reversed-phase (C18) chromatography, which separates based on hydrophobicity, may provide a better separation.

Diagram 1: Troubleshooting Logic for Co-eluting Impurities

start Multiple Spots on TLC Post-Column check_rf Are Rf values well-separated (ΔRf > 0.1)? start->check_rf overload Was the column overloaded? check_rf->overload Yes adjust_eluent Adjust eluent polarity (e.g., change EtOAc/Hexane ratio) check_rf->adjust_eluent No degradation Is on-column degradation suspected? overload->degradation No reduce_load Reduce sample load (Silica:Crude > 50:1) overload->reduce_load Yes use_tea Add 1% Triethylamine (TEA) to the eluent degradation->use_tea Yes try_rp Consider Reversed-Phase (C18) Chromatography degradation->try_rp No adjust_eluent->start Re-run reduce_load->start Re-run use_tea->start Re-run success Successful Separation try_rp->success

Issue 3: The final product is yellow or brown, not the expected off-white color.

  • Causality: Colored impurities often arise from oxidation of the indole ring. This can be exacerbated by prolonged exposure to air, light, or residual acid/base from the synthesis.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable hot solvent (as for recrystallization). Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb many of the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or fluted filter paper to remove the charcoal. Caution: This step must be done quickly to prevent premature crystallization in the filter funnel.

    • Recrystallize: Allow the filtrate to cool slowly to form pure, colorless, or pale-yellow crystals.

    • Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon) and protect it from light to prevent future degradation.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product containing the target compound and impurities of both higher and lower polarity.

  • TLC Analysis & Eluent Selection:

    • Develop a TLC system using silica gel 60 F₂₅₄ plates.

    • Test various solvent mixtures, typically ethyl acetate (EtOAc) in hexanes.

    • The ideal eluent system should place the Rf of this compound at approximately 0.3 .

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 1g of crude, a 40g silica cartridge or a glass column of ~4cm diameter is suitable).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Pack the column carefully to avoid air bubbles and cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent.

    • Gradually increase the polarity of the eluent (gradient elution). For example:

      • 2 column volumes (CV) of 10% EtOAc/Hexanes

      • Increase to 20% EtOAc/Hexanes over 5 CV

      • Increase to 30% EtOAc/Hexanes over 5 CV

    • Collect fractions of equal volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

Diagram 2: Flash Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Eluent for Rf ~0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Gradient (e.g., 10% -> 30% EtOAc/Hex) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Protocol 2: Purification by Recrystallization

This protocol is ideal for a final purification step to obtain high-purity, crystalline material.

  • Solvent Selection:

    • Place a small amount of the compound (~50 mg) in a test tube.

    • Add a potential solvent (e.g., isopropanol, ethanol, or ethyl acetate/hexane mixture) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8][11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath) with swirling.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal as described in Troubleshooting Issue 3.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

    • Dry the crystals under vacuum to a constant weight.

References

1-Acetyl-5-bromo-1H-indol-3-yl acetate stability and optimal storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS No: 33588-54-4). Here, we address common questions and troubleshooting scenarios to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, the solid compound should be stored at 0-6°C in a tightly sealed container, protected from light and moisture.[1] Long-term storage at -20°C is also a viable option to further minimize degradation.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For biological assays, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, cell-culture grade DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the stability of this compound in solution?

A3: Based on the chemistry of related 1-acyloxyindole compounds, this compound is expected to be susceptible to hydrolysis, particularly under basic or even mildly acidic conditions.[2] The ester linkage at the 3-position and the N-acetyl group can be labile. Therefore, it is crucial to prepare fresh working solutions from your DMSO stock for each experiment and to use them promptly. Avoid storing the compound in aqueous buffers for extended periods.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in biological assays. Compound Degradation: Hydrolysis of the acetyl or acetoxy groups may have occurred in your aqueous assay buffer.• Prepare fresh dilutions of the compound from a frozen DMSO stock immediately before each experiment. • Minimize the incubation time of the compound in aqueous media as much as your experimental protocol allows. • Consider the pH of your assay buffer. Buffers with a neutral to slightly acidic pH may offer better stability than basic buffers.
Poor Solubility/Precipitation: The compound may be precipitating out of your aqueous assay medium, reducing its effective concentration.• Visually inspect your working solutions for any signs of precipitation. • When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion. • The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts, but ensure it is sufficient to maintain solubility.
Appearance of unexpected peaks in HPLC analysis of the compound. Hydrolysis or Photodegradation: The compound may have degraded during storage or handling.• The primary degradation product is likely 5-bromo-1H-indol-3-ol resulting from hydrolysis. • Re-evaluate your storage and handling procedures. Ensure the compound is stored under the recommended conditions and protected from light. • Analyze a freshly prepared solution from a new vial of the solid compound to confirm the purity of your starting material.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of the compound (Molecular Weight: 296.12 g/mol ).[1][3] For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg.

  • Dissolution: Add the appropriate volume of anhydrous, cell-culture grade DMSO. Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the purity assessment of this compound, based on methods used for similar indole derivatives.[4] Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is a common starting point for indole derivatives.[4]

    • Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

  • Sample Preparation: Dilute a small amount of your stock solution in the mobile phase to an appropriate concentration for detection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total peak area.

Visualizing Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis. The following diagram illustrates the stepwise hydrolysis of the compound.

G A This compound B 1-Acetyl-5-bromo-1H-indol-3-ol (Hydrolysis of 3-acetoxy group) A->B H₂O/H⁺ or OH⁻ C 5-Bromo-1H-indol-3-yl acetate (Hydrolysis of N-acetyl group) A->C H₂O/H⁺ or OH⁻ D 5-Bromo-1H-indol-3-ol (Final hydrolysis product) B->D H₂O/H⁺ or OH⁻ C->D H₂O/H⁺ or OH⁻

Caption: Potential hydrolytic degradation pathways of the compound.

References

Technical Support Center: Navigating Reactions of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-5-bromo-1H-indol-3-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and subsequent reactions of this versatile intermediate. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in the synthesis of this compound?

A1: The synthesis of this compound, often prepared from the corresponding indole or indoxyl precursor, is susceptible to several side reactions. The primary challenges include incomplete N-acetylation, over-bromination leading to di- or poly-brominated species, and premature hydrolysis of the acetate esters. Careful control of reaction conditions is paramount. For instance, during bromination, maintaining a low temperature (0-5°C) is crucial to prevent unwanted side reactions.[1]

Q2: I'm observing multiple spots on my TLC plate after synthesis. What could be the impurities?

A2: Multiple spots on a TLC plate can indicate a range of impurities. The most common are the starting material (unreacted 5-bromo-1H-indole or a related precursor), the mono-acetylated intermediate (either at the N-1 position or the 3-hydroxyl group), and potentially over-brominated byproducts.[1] Oxindole byproducts can also form due to the oxidative nature of some reaction conditions.[1] It is advisable to run co-spots with your starting material to aid in identification.

Q3: My final product appears unstable and decomposes upon storage. How can I improve its stability?

A3: this compound is susceptible to hydrolysis, particularly in the presence of moisture or trace amounts of acid or base. For storage, ensure the product is thoroughly dried under a high vacuum and stored in a desiccator at low temperatures (0-6°C) under an inert atmosphere (e.g., argon or nitrogen).[2] Avoid protic solvents for long-term storage.

Q4: Can I selectively hydrolyze the 3-acetoxy group without affecting the 1-acetyl group?

A4: Selective hydrolysis is challenging due to the similar reactivity of the two acetyl groups. However, the 3-acetoxy group is generally more labile than the N-acetyl group. Mild basic conditions, for example, using sodium methoxide in anhydrous N,N-dimethylformamide at room temperature, can favor the cleavage of the 3-acetoxy group.[3] Careful monitoring of the reaction by TLC is essential to prevent complete deacetylation.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of this compound

Potential Causes & Solutions

CauseRecommended Solution
Incomplete N-acetylation Use a slight excess of acetic anhydride. Ensure the reaction temperature is maintained at the specified level for a sufficient duration to drive the reaction to completion.[1]
Poor Bromination Efficiency Maintain a low temperature (0-5°C) during the addition of bromine to minimize side reactions.[1] Ensure dropwise addition of bromine with vigorous stirring for homogenous mixing.[1]
Sub-optimal Cyclodecarboxylation (if using the Rössing method) Ensure that the sodium acetate used is anhydrous, as moisture can interfere with the reaction. The reaction is typically run at reflux in acetic anhydride.[4]
Product Loss During Workup/Purification The product can be sensitive to highly acidic or basic conditions during aqueous workup. Use buffered solutions where possible. For purification, column chromatography on silica gel is common, but prolonged exposure can lead to degradation. Use a well-chosen solvent system for efficient elution.

Troubleshooting Workflow for Synthesis

cluster_synthesis Synthesis Troubleshooting start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Present? check_tlc->sm_present multiple_products Multiple Unidentified Products? check_tlc->multiple_products sm_present->multiple_products No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes side_reactions Side Reactions Occurring multiple_products->side_reactions Yes re_run Re-run Reaction with Optimized Protocol multiple_products->re_run No, product is clean but yield is low increase_time_temp Increase Reaction Time/Temperature or Reagent Stoichiometry incomplete_reaction->increase_time_temp increase_time_temp->re_run optimize_conditions Optimize Reaction Conditions (e.g., lower temperature for bromination, check reagent purity) side_reactions->optimize_conditions optimize_conditions->re_run

Caption: Troubleshooting workflow for low yield in synthesis.

Problem 2: Difficulty in Purifying the Crude Product

Potential Causes & Solutions

CauseRecommended Solution
Co-eluting Impurities If impurities have similar polarity to the product, consider a different solvent system for column chromatography. A gradient elution might be necessary. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.
On-Column Decomposition The acetyl groups can be labile on silica gel, which is slightly acidic. To mitigate this, you can use deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.
Product is an Oil or Gummy Solid This often indicates the presence of impurities. Attempt to triturate the crude material with a non-polar solvent (e.g., diethyl ether or hexanes) to induce crystallization and wash away soluble impurities.
Problem 3: Hydrolysis of Acetyl Groups During Subsequent Reactions

Potential Causes & Solutions

Reaction Pathway: Hydrolysis of this compound

reactant This compound intermediate 1-Acetyl-5-bromo-1H-indol-3-ol reactant->intermediate Mild Base (e.g., NaOMe) or Trace Acid/H2O product 5-bromo-1H-indol-3-ol intermediate->product Stronger Basic/Acidic Conditions

Caption: Hydrolysis pathway of the diacetate compound.

  • Unintentional Hydrolysis in Anhydrous Reactions: Ensure all solvents and reagents are rigorously dried. Reactions should be run under an inert atmosphere (N2 or Ar). Molecular sieves can be added to the reaction vessel to scavenge any trace moisture.

  • Protecting Group Instability: If the acetyl groups are not compatible with your planned reaction conditions, consider using a more robust protecting group for the indole nitrogen and the 3-hydroxyl function.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rössing Cyclodecarboxylation[4][5]

This two-step procedure is an efficient method starting from commercially available 2-chlorobenzoic acids.

Step 1: Synthesis of 2-[(Carboxymethyl)amino]-5-bromobenzoic acid

  • To a solution of 5-bromo-2-chlorobenzoic acid (1 equiv.) and glycine (1.2 equiv.) in water, add potassium carbonate (2.5 equiv.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2.

  • The resulting precipitate is collected by filtration, washed with cold water until the pH is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

  • A mixture of the 2-[(carboxymethyl)amino]-5-bromobenzoic acid (1 equiv.), anhydrous sodium acetate (3.8 equiv.), and acetic anhydride (approx. 10 volumes) is heated to reflux.

  • Monitor the reaction for the cessation of gas evolution.

  • While still hot, pour the mixture into a beaker and allow it to cool to 0°C overnight.

  • Collect the precipitate and stir it in ice water for 1 hour.

  • Collect the solid by filtration and dry it under vacuum to yield the final product. No further purification is typically necessary.[4]

References

How to resolve solubility issues with 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS: 33588-54-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues and to ensure the stable and effective use of this compound in your experiments. Given the limited publicly available quantitative solubility data for this specific molecule, this guide empowers you, the end-user, to determine the critical parameters for your unique experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step in troubleshooting its handling. This compound is a solid, often appearing as a light yellow or cream-colored powder.[1] Key properties are summarized in the table below. The LogP value of ~2.3-2.9 suggests a lipophilic nature, which is consistent with its observed low aqueous solubility.

PropertyValueSource
CAS Number 33588-54-4[2]
Molecular Formula C₁₂H₁₀BrNO₃[1][2]
Molecular Weight 296.12 g/mol [1][2]
Appearance Light yellow or cream solid[1]
Melting Point 125-128 °C[1]
LogP ~2.3 - 2.99[1]
Storage Temperature 0-6 °C[1]

Q2: I'm having trouble dissolving the compound in my aqueous buffer for a cell-based assay. What should I do?

A2: This is the most common challenge encountered with this class of compounds. Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard and recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[3] This stock can then be serially diluted into your aqueous assay medium.

Key Considerations:

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low, typically ≤0.5%, as higher concentrations can be cytotoxic.[3] It is imperative to run a vehicle control (media with the same final DMSO concentration) to assess any solvent-induced effects.

  • Precipitation on Dilution: A frequent issue is the compound "crashing out" or precipitating when the DMSO stock is diluted into the aqueous buffer. This occurs because the solvent environment abruptly changes from highly favorable (DMSO) to unfavorable (water), exceeding the compound's thermodynamic solubility in the final mixture. The troubleshooting guide below addresses this in detail.

Q3: My compound dissolves in DMSO, but then precipitates over time after dilution in my aqueous buffer. Why is this happening?

A3: This phenomenon indicates the formation of a supersaturated, thermodynamically unstable solution. While the initial, rapid dilution may keep the compound in solution kinetically, over time, the system equilibrates, and the excess compound precipitates to reach its true, lower thermodynamic solubility. For long-term experiments (e.g., >2-4 hours), it is crucial to work below the compound's thermodynamic solubility limit in your final assay medium.

Q4: Is this compound sensitive to pH? Could it be degrading in my buffer?

A4: Yes, this is a critical consideration. The molecule contains two ester functional groups (an N-acetyl and an O-acetyl group), which are susceptible to hydrolysis, especially under basic or acidic conditions. This chemical degradation can be mistaken for a solubility issue, as the degradation products will have different physicochemical properties. Alkaline conditions (pH > 8) will readily hydrolyze the ester bonds to form a carboxylate salt and an alcohol, a reaction known as saponification. Acid-catalyzed hydrolysis also occurs but is typically slower and reversible. It is crucial to assess the stability of the compound in your specific buffer system if you plan to conduct experiments over extended periods. A detailed protocol for a forced degradation study is provided in this guide.

Troubleshooting Guide: Resolving Precipitation Issues

This section provides a systematic approach to troubleshoot and resolve compound precipitation when diluting a DMSO stock solution into an aqueous buffer.

Issue: Compound precipitates immediately upon dilution into aqueous buffer.

This is a classic sign of exceeding the compound's kinetic solubility. The workflow below outlines a logical progression of steps to address this.

G start Start: Compound Precipitates Immediately on Dilution step1 Is the final DMSO concentration < 1%? start->step1 step2_yes Action: Vigorously vortex the aqueous buffer while adding the DMSO stock dropwise. step1->step2_yes Yes step2_no Action: Reduce the concentration of the DMSO stock solution and repeat the dilution. step1->step2_no No step3 Does precipitation persist? step2_yes->step3 step2_no->step1 Try again step4_yes Action: Gently warm the aqueous buffer (e.g., to 37°C) before and during the addition of DMSO stock. step3->step4_yes Yes step4_no Success: Solution is clear. Proceed with experiment promptly. step3->step4_no No step5 Does precipitation persist? step4_yes->step5 step6_yes Advanced Strategy: Incorporate a co-solvent (e.g., PEG400) or a solubilizing excipient (e.g., HP-β-CD) in the final aqueous buffer. step5->step6_yes Yes step6_no Success: Solution is clear. Proceed with experiment, monitoring for precipitation over time. step5->step6_no No end Conclusion: Final concentration exceeds solubility limit. Re-evaluate required concentration or formulation strategy. step6_yes->end G start Prepare 1 mg/mL Stock Solution acid Mix with 0.1M HCl start->acid base Mix with 0.1M NaOH start->base neutral Mix with H₂O start->neutral incubate Incubate all samples at 60°C acid->incubate base->incubate neutral->incubate sample Sample at T = 0, 2, 4, 8, 24h incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV neutralize->analyze

References

Technical Support Center: Safe Handling and Troubleshooting for 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS No. 33588-54-4). This guide is designed for our partners in research, discovery, and drug development. As an N-acetylated and C3-esterified bromo-indole, this compound is a valuable intermediate, but its unique substitution pattern necessitates specific handling and experimental considerations. Indole scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals, making the proper use of their derivatives critical for successful discovery programs.[1][2][3][4] This document provides field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Compound Profile & Safety Data

Before beginning any experiment, a thorough understanding of the compound's properties and hazards is essential.

Physicochemical Properties

This table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 33588-54-4[5][6]
Molecular Formula C₁₂H₁₀BrNO₃[5][6]
Molecular Weight 296.12 g/mol [5][6]
Appearance Light yellow or cream solid[5]
Melting Point 125-128 °C[5][7]
Boiling Point 395.7 °C at 760 mmHg[5]
Density 1.54 g/cm³[5]
Storage Temperature 0-6 °C[5]
Safety & Hazard Information: Q&A

Q: What are the primary hazards associated with this compound?

A: While a specific, comprehensive hazard profile for this exact compound is not universally published, data from its structural class (bromo-indoles) and supplier information provide clear guidance. The primary directive is to avoid contact with skin and eyes .[7] Safety data sheets for related bromo-indoles classify them as causing skin and eye irritation, and potentially respiratory irritation if inhaled as a dust.[8][9][10] Upon thermal decomposition, it may release hazardous vapors including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[8] Always consult the material safety data sheet (MSDS) provided by your specific supplier before use.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: Based on the potential hazards, the following PPE is required:

  • Eye Protection: Safety glasses with side-shields or goggles are essential.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[10]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

Section 2: Core Experimental Workflows & Troubleshooting

This section addresses the most common practical challenges encountered during the storage, handling, and use of this compound.

Handling and Storage

Q: How should I properly store this compound to prevent degradation?

A: Indole compounds are electron-rich and thus susceptible to oxidation, which is accelerated by light, heat, and atmospheric oxygen.[11] The recommended storage temperature is refrigerated at 0-6°C.[5] For long-term stability (>6 months), we recommend storing the solid under an inert atmosphere (argon or nitrogen) in an amber vial at -20°C.

Q: My compound, which was a light cream color, has developed a pink or brownish tint. What does this signify and is it still usable?

A: A color change to pink, red, or brown is a classic visual indicator of indole oxidation and potential polymerization.[11] This suggests that the compound has been exposed to air and/or light. While a minor color change might not significantly affect purity for some robust applications, it is a definitive sign of degradation. For sensitive experiments, particularly in drug development where stoichiometric accuracy is critical, we strongly advise verifying the purity of the material by an appropriate analytical method (e.g., LC-MS or ¹H NMR) before use. If significant degradation is observed, purification by column chromatography or recrystallization may be necessary.

Workflow for Long-Term Storage under Inert Atmosphere

cluster_storage Inert Gas Blanketing Protocol start Start: Obtain Compound and Amber Vial glovebox Transfer solid compound into vial inside a glovebox (optional, but recommended) start->glovebox cap Securely cap vial with a septum glovebox->cap gas_in Insert long needle (inert gas) through septum into headspace cap->gas_in gas_out Insert short exhaust needle through septum flush Gently flush with N₂ or Ar for 1-2 minutes gas_in->flush Establish gas flow remove_needles Remove exhaust needle, THEN remove gas needle flush->remove_needles seal Wrap cap/septum junction with Parafilm® remove_needles->seal store Store in freezer (-20°C) away from light seal->store

Caption: Workflow for preparing the compound for secure, long-term storage.

Dissolution and Solution Stability

Q: What is the best general-purpose solvent for dissolving this compound?

A: The compound is generally soluble in common organic solvents.[7] For preparing stock solutions, Dichloromethane (DCM), Ethyl Acetate (EtOAc), or N,N-Dimethylformamide (DMF) are excellent choices. For reactions, the choice of solvent should be guided by the specific chemistry being performed. For instance, DMF was used as a solvent in the synthesis of a related compound.[12]

Q: My compound isn't dissolving completely in my chosen solvent. What steps can I take?

A: First, confirm the solvent is appropriate and dry. If solubility remains an issue, gentle warming (to 30-40°C) and sonication can aid dissolution. Avoid excessive heat, as it can promote degradation. If the compound still fails to dissolve, it may indicate that the solvent is not suitable or that the compound has degraded into less soluble polymeric materials.

Q: How stable are solutions of this compound? Can I prepare a stock solution and store it?

A: Solutions are less stable than the solid material due to increased molecular mobility and interaction with dissolved oxygen or trace impurities in the solvent. We do not recommend storing solutions for extended periods. If a stock solution must be prepared, use a dry, peroxide-free solvent, store the solution under an inert atmosphere in an amber vial at -20°C, and use it within 1-2 weeks. Always perform a quality control check (e.g., TLC or LC-MS) on the solution if it has been stored for more than a few days.

Reaction Troubleshooting

Q: I am observing unexpected byproducts in my reaction, primarily a more polar spot on my TLC plate. What could be the cause?

A: The two acetyl groups are the most likely points of reactivity under non-ideal conditions.

  • C3-Acetate Hydrolysis: The acetate ester at the C3 position is susceptible to hydrolysis under either basic (e.g., aqueous base, alkoxides) or strongly acidic conditions. This would yield the corresponding 1-acetyl-5-bromo-1H-indol-3-ol, a more polar compound.

  • N-Acetyl Hydrolysis: The N-acetyl group is an amide and is generally more stable than the ester. However, under harsh hydrolytic conditions (e.g., refluxing with strong acid or base), it can also be cleaved to yield 5-bromo-1H-indol-3-yl acetate.

  • Di-deacetylation: In very harsh conditions, both groups could be removed.

Ensure your reaction conditions are anhydrous if nucleophilic water could be an issue, and carefully control the pH.

Q: My reaction is sluggish or failing. I suspect the starting material. How should I proceed?

A: When a reaction fails, a systematic approach is necessary. The integrity of the starting material is a common and critical variable.

Logic Diagram for Reaction Troubleshooting

cluster_SM Starting Material Integrity cluster_reagents Reagents & Conditions cluster_analysis Reaction Analysis start Reaction Failure: Low Yield or No Product sm_check 1. Verify Purity of This compound start->sm_check Begin Troubleshooting sm_purity Run ¹H NMR & LC-MS. Check for degradation (e.g., hydrolysis, oxidation). sm_check->sm_purity sm_repurify Purify by column chromatography if needed. sm_purity->sm_repurify Impure? reagent_check 2. Verify Other Reagents sm_purity->reagent_check Pure? sm_repurify->reagent_check Pure SM Confirmed reagent_purity Check purity, activity, and stoichiometry. Use fresh solvents. reagent_check->reagent_purity condition_check 3. Analyze Conditions reagent_purity->condition_check condition_purity Confirm temperature, reaction time, and atmosphere (e.g., inert, dry). condition_check->condition_purity byproduct_check 4. Analyze Crude Mixture condition_purity->byproduct_check byproduct_id Use LC-MS to identify byproducts. Do they suggest a specific side reaction? byproduct_check->byproduct_id end_node Optimize and Repeat Reaction byproduct_id->end_node Hypothesis Formed

Caption: A systematic workflow for troubleshooting failed or low-yielding reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the chemical significance of the N-acetyl group on this indole?

A: The N-acetyl group plays a crucial role in modulating the reactivity of the indole ring. Normally, the indole N-H is weakly acidic and the ring is highly nucleophilic, especially at the C3 position.[1] Acetylation of the nitrogen atom withdraws electron density, making the indole ring less nucleophilic and protecting the nitrogen from participating in reactions like N-alkylation. This directed blocking is a common strategy in multi-step synthesis to control regioselectivity.[13][14][15]

Q: How readily can the C3-acetate group be cleaved for further functionalization?

A: The C3-acetate is an ester and can be selectively cleaved under standard ester hydrolysis conditions, such as using a mild base like potassium carbonate in methanol or a mild acid. This deprotection unmasks the C3-hydroxyl group (an indoxyl), which is a versatile intermediate for further synthetic transformations.

Q: What analytical techniques are most suitable for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect major impurities. The two acetyl methyl singlets and the aromatic protons will have characteristic shifts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. It separates the main compound from impurities and confirms the molecular weight (m/z 296/298 for the bromine isotopes).

  • TLC (Thin-Layer Chromatography): A quick and effective method for monitoring reaction progress and checking for the presence of more polar impurities (which would have a lower Rf value).

References

Technical Support Center: Scaling Up 1-Acetyl-5-bromo-1H-indol-3-yl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 1-Acetyl-5-bromo-1H-indol-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up the synthesis of this important compound. Our goal is to bridge the gap between bench-scale synthesis and larger-scale production by addressing common challenges with scientifically grounded solutions.

I. Synthesis Overview & Scale-Up Considerations

The synthesis of this compound typically involves a multi-step process starting from indole or a substituted indole. A common route involves the protection of the indole nitrogen via acetylation, followed by bromination at the 5-position, and finally, acetylation of the 3-position. When scaling up this synthesis, several critical parameters that are often negligible at the lab scale become significant challenges. These include heat management, mass transfer, reaction kinetics, and purification.[1][2][3]

Core Synthesis Pathway

A generalized workflow for the synthesis is depicted below. The key transformations are N-acetylation, C5-bromination, and O-acetylation. The order of these steps can vary, influencing the overall efficiency and impurity profile.

G cluster_0 Synthesis Workflow 5-Bromoindole 5-Bromoindole N_Acetylation N-Acetylation (Acetic Anhydride, Base) 5-Bromoindole->N_Acetylation 1_Acetyl_5_bromoindole 1-Acetyl-5-bromo-1H-indole N_Acetylation->1_Acetyl_5_bromoindole C3_Functionalization C3-Functionalization (e.g., Oxidation/Acetylation) 1_Acetyl_5_bromoindole->C3_Functionalization Final_Product This compound C3_Functionalization->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification Final_Product_Purified Purified Product Purification->Final_Product_Purified

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the scale-up of this compound synthesis.

Frequently Asked Questions

Q1: My reaction yield has significantly dropped after moving from a 1L flask to a 20L reactor. What are the likely causes?

A1: A drop in yield upon scale-up is a common problem and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The type of agitator, its speed, and the reactor geometry all play a crucial role.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[4] This makes it harder to dissipate heat from exothermic reactions or to supply heat for endothermic ones. Poor temperature control can lead to the formation of byproducts.

  • Extended Reaction Times: The time required for charging reactants and heating or cooling the larger volume is longer. This increased time at certain temperatures might lead to the degradation of starting materials, intermediates, or the final product.[1]

Q2: I am observing the formation of di-brominated and other poly-brominated impurities. How can I improve the selectivity for mono-bromination at the C5 position?

A2: Controlling bromination selectivity is critical. Here are some strategies:

  • Choice of Brominating Agent: If you are using elemental bromine (Br₂), which is highly reactive, consider switching to a milder and more selective brominating agent like N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[5]

  • Temperature Control: Perform the bromination at a low temperature (e.g., 0°C or lower) to reduce the reaction rate and improve selectivity.[6][7]

  • Controlled Addition: Add the brominating agent slowly and sub-surface to the reaction mixture with vigorous stirring. This helps to avoid localized high concentrations of the brominating agent that can lead to over-bromination.[6]

  • Protecting Groups: Ensure that the indole nitrogen is effectively protected with the acetyl group before bromination. The electron-withdrawing nature of the acetyl group deactivates the indole ring, making it less susceptible to electrophilic attack and improving selectivity for the 5-position.

Q3: The final product is a dark, oily substance instead of the expected solid. What could be the reason, and how can I purify it?

A3: The formation of a dark oil suggests the presence of impurities, possibly polymeric materials or colored byproducts from side reactions.

  • Cause: This can be due to overheating, extended reaction times, or the use of impure starting materials. Indole derivatives can be sensitive to strong acids and high temperatures.

  • Purification Strategy:

    • Solvent Extraction: First, try to extract your product into a suitable organic solvent like ethyl acetate or dichloromethane, and wash with water and brine to remove inorganic impurities.

    • Activated Carbon Treatment: If the color persists, you can try treating the organic solution with activated carbon to adsorb colored impurities.[8]

    • Column Chromatography: For more challenging purifications, silica gel column chromatography is effective. A gradient elution with a hexane-ethyl acetate solvent system is a good starting point.[9] To prevent streaking or degradation on the acidic silica gel, you can add a small amount of triethylamine (0.1-1%) to the eluent.[5]

    • Recrystallization: Once a reasonably pure solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to achieve high purity.

Troubleshooting Workflow for Poor Bromination Selectivity

G cluster_0 Troubleshooting Over-Bromination Problem Low yield of mono-brominated product High di-/poly-brominated impurities Cause1 Excessive Brominating Agent? Problem->Cause1 Cause2 High Reaction Temperature? Problem->Cause2 Cause3 Reactive Brominating Agent? Problem->Cause3 Cause4 Poor Mixing/Localized Concentration? Problem->Cause4 Solution1 Use stoichiometric amount (1.0-1.05 eq.) Cause1->Solution1 Solution2 Lower temperature (e.g., 0°C or below) Cause2->Solution2 Solution3 Switch to milder agent (e.g., NBS) Cause3->Solution3 Solution4 Slow, sub-surface addition with vigorous stirring Cause4->Solution4

Caption: A decision tree for troubleshooting over-bromination issues.

III. Experimental Protocols & Data

Protocol: Scale-Up of N-Acetylation of 5-Bromoindole

This protocol provides a general guideline for the N-acetylation step.

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 5-bromoindole (1.0 eq.).

  • Solvent Addition: Add a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Base Addition: Cool the mixture to 0-5°C and add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise, maintaining the temperature.

  • Acetylation: Slowly add acetic anhydride (1.2 eq.) to the reaction mixture, keeping the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetyl-5-bromo-1H-indole.

Data Summary: Comparison of Lab-Scale vs. Pilot-Scale

The following table illustrates potential challenges when scaling up.

ParameterLab-Scale (1L)Pilot-Scale (50L)Key Considerations for Scale-Up
Reactant Charge Time ~10 minutes~1-2 hoursLonger exposure of reactants to intermediate conditions.
Heating/Cooling Time ~15 minutes~2-4 hoursPotential for byproduct formation during slow transitions.[2]
Agitation Magnetic StirrerMechanical AgitatorEnsure efficient mixing to maintain homogeneity.
Observed Yield 85-90%60-70% (initially)Optimize mixing and temperature control to improve yield.
Impurity Profile <5%10-15% (initially)Byproducts from poor heat/mass transfer.

IV. References

  • A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature - Benchchem. 9

  • A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH. 10

  • Problems needing attention in synthesis process scaling up - shandong look chemical. 1

  • Problems needing attention in synthesis process scaling up - shandong look chemical. 1

  • Synthesis routes of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate - Benchchem. 4

  • Buy 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate - Smolecule. 11

  • CN103387530A - 5-bromoindole preparation method - Google Patents. 12

  • This compound - ChemBK. 13

  • An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates - ResearchGate. 14

  • How to Scale Up a New Synthesis Reaction - Lab Manager. 2

  • We're going to need a bigger flask | Opinion - Chemistry World. 3

  • common side reactions in the synthesis of 5-Bromoindole - Benchchem. 6

  • How to Prepare 5-Bromoindole and Its Derivatives? - FAQ - Guidechem. 15

  • Synthesis of 5-Bromoindole - [www.rhodium.ws]. 7

  • Technical Support Center: Managing Over-Bromination Byproducts of Indole - Benchchem. 5

  • Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates - Benchchem. 8

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents. 16

References

Technical Support Center: Crystallization of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS 33588-54-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. As a compound frequently used as a substrate in biological and biochemical assays, achieving optimal purity is paramount.[1] This document synthesizes established crystallization principles with specific insights relevant to this bromoindole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is the foundation for developing a robust crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 33588-54-4[2][3]
Molecular Formula C12H10BrNO3[1][2][3]
Molecular Weight 296.12 g/mol [2][3]
Appearance White to light yellow or cream solid[1][2]
Melting Point 125-128 °C (lit.) or 110-112 °C[1][2]
Solubility Soluble in organic solvents[1]

Note: The discrepancy in the reported melting point may be due to different measurement techniques or the presence of impurities. A sharp melting point in the higher range is indicative of higher purity.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: The choice of solvent is critical in crystallization.[4] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5][6] For indole derivatives, a common and effective approach is the use of a mixed solvent system.[7][8] Based on the structure of this compound, which has both polar (acetate and acetyl groups) and non-polar (bromoindole core) characteristics, a combination of a polar "good" solvent and a non-polar "poor" solvent is recommended.

A good starting point is a mixture of an alcohol (like methanol or ethanol) and water.[8] Alternatively, a mixture of a more polar organic solvent like ethyl acetate with a non-polar solvent like hexane can be effective.[9]

Q3: What is "oiling out" and why does it happen with this compound?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid instead of solid crystals upon cooling.[10][11][12] This often occurs when the melting point of the solute is lower than the temperature of the solution from which it is separating, or when the solution is highly supersaturated.[12] For this compound, with a melting point around 125-128 °C, oiling out can be a concern if the solution is cooled too rapidly from a high-boiling point solvent. The presence of impurities can also lower the melting point of the mixture, increasing the likelihood of oiling out.[13]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling, it is likely not sufficiently supersaturated.

Troubleshooting Workflow: No Crystal Formation

G start Solution remains clear upon cooling step1 Is the solution clear or cloudy? start->step1 step2_clear Scratch the inner surface of the flask with a glass rod at the meniscus. step1->step2_clear Clear step3_clear Add a seed crystal of this compound. step2_clear->step3_clear step4_clear Concentrate the solution by boiling off some solvent and allow to cool again. step3_clear->step4_clear step5_clear If using a mixed solvent, add the 'poor' solvent dropwise until turbidity appears, then warm to clarify and cool slowly. step4_clear->step5_clear step6_clear If all else fails, evaporate the solvent and attempt recrystallization with a different solvent system. step5_clear->step6_clear

Caption: Troubleshooting steps for when no crystals form.

Causality and Actionable Advice:

  • Inducing Nucleation: Scratching the flask or adding a seed crystal provides a surface for crystals to begin forming.[10][13]

  • Increasing Supersaturation: The solution may be too dilute. Gently boiling off a portion of the solvent will increase the concentration of the solute.[12]

  • Adjusting Solvent Composition: In a mixed solvent system, carefully adding the "poor" solvent will decrease the overall solubility of your compound, promoting crystallization.[7]

Problem 2: The Compound "Oils Out"

As discussed in the FAQ, oiling out results in a liquid separation instead of solid crystals.

Troubleshooting Workflow: Oiling Out

G start Compound separates as an oil step1 Re-heat the solution until the oil redissolves. start->step1 step2 Add a small amount of the 'good' solvent to reduce supersaturation. step1->step2 step3 Allow the solution to cool much more slowly. Insulate the flask. step2->step3 step4 If oiling persists, consider a different solvent system with a lower boiling point. step3->step4 step5 Ensure the crystallization temperature is well below the compound's melting point. step4->step5

Caption: Steps to resolve "oiling out".

Causality and Actionable Advice:

  • Reduce Supersaturation: Adding more of the "good" solvent will keep the compound dissolved at a slightly lower temperature, giving it a better chance to form a crystal lattice instead of oiling out.[7][12]

  • Slow Cooling Rate: Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point in that solvent mixture.[7] Slow, controlled cooling is crucial.[5]

Problem 3: Crystallization is Too Rapid, Yielding a Fine Powder

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.[12]

Causality and Actionable Advice:

  • Slow Down Crystal Growth: The goal is to allow for the slow and orderly arrangement of molecules into a crystal lattice.

    • Increase Solvent Volume: Re-dissolve the solid in a slightly larger volume of hot solvent and cool slowly.[12] This keeps the compound in solution longer during the cooling phase.

    • Insulate the Flask: Allowing the flask to cool slowly on the benchtop, perhaps insulated with glass wool or a beaker of warm water, will promote the formation of larger, purer crystals.[7]

Problem 4: Low Yield of Crystalline Product

A low yield can be due to several factors, primarily leaving too much product in the mother liquor.[12]

Causality and Actionable Advice:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to completely dissolve the solid.[7]

  • Ensure Complete Cooling: Cool the flask in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.[6]

  • Second Crop Crystallization: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, batch of crystals.[12]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Methanol/Water)

This protocol is a good starting point for purifying this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture to boiling while stirring to dissolve the solid.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot methanol until the solution becomes clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Workflow: Mixed Solvent Recrystallization

G start Crude Solid step1 Dissolve in minimum hot 'good' solvent (e.g., Methanol) start->step1 step2 Add hot 'poor' solvent (e.g., Water) until cloudy step1->step2 step3 Add a few drops of hot 'good' solvent to clarify step2->step3 step4 Slowly cool to room temperature step3->step4 step5 Cool in an ice bath step4->step5 step6 Collect crystals by vacuum filtration step5->step6 step7 Wash with ice-cold solvent mixture step6->step7 step8 Dry crystals step7->step8 end Pure Crystalline Product step8->end

Caption: General workflow for mixed solvent recrystallization.

References

Validation & Comparative

A Comprehensive Spectroscopic Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate: 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of efficient and reliable research. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-Acetyl-5-bromo-1H-indol-3-yl acetate , a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. By presenting a detailed examination of its 1H and 13C NMR spectra, supported by comparative data from analogous compounds, this document serves as a practical reference for the unambiguous identification and characterization of this molecule.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of various substituents, such as acetyl and bromo groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a key intermediate in the synthesis of more complex bioactive molecules. Its purity and structural integrity are paramount, making NMR spectroscopy an indispensable tool for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound dictates its unique NMR fingerprint. The molecule consists of a central indole ring system, substituted at the N1 position with an acetyl group, at the C3 position with an acetate group, and at the C5 position with a bromine atom.

Caption: Chemical structure of this compound with atom numbering.

Experimental Design: A Validated Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts, particularly for labile protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[1][2] TMS is chemically inert, soluble in most organic solvents, and produces a single sharp signal that does not typically overlap with analyte signals.[3][4][5]

    • Ensure complete dissolution of the sample by gentle vortexing or sonication.

    • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • 1H NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • 13C NMR Data Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for all carbon atoms.

    • Spectral Width: A wider spectral width is required for 13C NMR (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the 13C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq 1H NMR Acquisition filter->H1_acq C13_acq 13C NMR Acquisition filter->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

1H NMR Spectral Analysis: Decoding the Proton Environment

The predicted 1H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in different chemical environments. The electron-withdrawing effects of the acetyl groups and the bromine atom will significantly influence the chemical shifts.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
H2~7.5 - 7.8Singlet-Located on the electron-deficient pyrrole ring, adjacent to the N-acetyl group.
H4~7.7 - 8.0DoubletJ ≈ 1.5-2.0 Hz (meta coupling to H6)Deshielded by the adjacent C3a-C7a bond and the N-acetyl group.
H6~7.3 - 7.5Doublet of DoubletsJ ≈ 8.5-9.0 Hz (ortho to H7), J ≈ 1.5-2.0 Hz (meta to H4)Influenced by the ortho-relationship to H7 and meta to the bromine at C5.
H7~8.2 - 8.5DoubletJ ≈ 8.5-9.0 Hz (ortho to H6)Significantly deshielded by the anisotropic effect of the N-acetyl carbonyl group.
N-COCH3~2.6 - 2.8Singlet-Protons of the acetyl group attached to the nitrogen atom.
O-COCH3~2.1 - 2.3Singlet-Protons of the acetate group at the C3 position.

13C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The 13C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C2~120 - 125Pyrrole ring carbon, influenced by the adjacent nitrogen and C3-acetate group.
C3~130 - 135Pyrrole ring carbon bearing the acetate group.
C3a~125 - 130Bridgehead carbon, part of both the pyrrole and benzene rings.
C4~115 - 120Benzene ring carbon, shielded relative to other aromatic carbons.
C5~115 - 120Benzene ring carbon directly attached to the bromine atom.
C6~125 - 130Benzene ring carbon, influenced by the adjacent bromine.
C7~110 - 115Benzene ring carbon, shielded by the adjacent nitrogen.
C7a~135 - 140Bridgehead carbon, deshielded by the N-acetyl group.
N-C =O~168 - 172Carbonyl carbon of the N-acetyl group.
N-COC H3~23 - 26Methyl carbon of the N-acetyl group.
O-C =O~168 - 172Carbonyl carbon of the O-acetate group.
O-COC H3~20 - 23Methyl carbon of the O-acetate group.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[6] Fragmentation patterns can offer clues about the connectivity of different functional groups.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. For this compound, characteristic peaks for the carbonyl groups (C=O) of the acetyl and acetate moieties would be expected around 1700-1750 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. By comparing the retention time with a known standard, it can also aid in identification.

Conclusion

The detailed 1H and 13C NMR analysis presented in this guide provides a robust framework for the structural verification of this compound. The predicted chemical shifts and coupling patterns, grounded in the fundamental principles of NMR and supported by data from analogous structures, offer a reliable spectroscopic fingerprint for this important synthetic intermediate. By following the outlined experimental protocol, researchers can confidently acquire high-quality data, ensuring the integrity of their materials and the reliability of their subsequent research endeavors.

References

A Comparative Guide to the Biological Activity of 1-Acetyl-5-bromo-1H-indol-3-yl acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the indole scaffold represents a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatile pharmacophoric properties.[1][2] This guide delves into the nuanced world of substituted indoles, focusing on the biological potential of 1-Acetyl-5-bromo-1H-indol-3-yl acetate and its structurally related analogs. While a direct, head-to-head comparative study of a synthesized series of these specific analogs is not prevalent in current literature, this guide synthesizes available experimental data on closely related bromoindole derivatives to provide a valuable comparative framework for anticancer, antimicrobial, and anti-inflammatory activities.

The Privileged Scaffold: Understanding the Indole Core

The indole ring system, a fusion of benzene and pyrrole rings, offers a unique electronic and structural landscape for drug design.[3] The nitrogen atom's lone pair of electrons contributes to the aromaticity and allows for hydrogen bonding, while the planar structure facilitates π-π stacking interactions with biological targets.[4] Substitutions at various positions on this core can dramatically modulate the compound's biological activity, a principle we will explore through the lens of bromoindole derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Indole derivatives have a rich history in oncology, with compounds like vincristine and vinblastine being prime examples of their therapeutic impact.[1] Modern research continues to uncover novel indole-based compounds with potent anticancer activities, often acting through mechanisms like kinase inhibition and apoptosis induction.[5]

Case Study: 5-Bromoindole Analogs as Kinase Inhibitors

Recent studies have highlighted the potential of 5-bromoindole derivatives as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated significant anti-proliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives also inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

Comparative Anticancer Activity of 5-Bromoindole Analogs

Compound IDStructureTarget Cell LineIC50 (µM)[8]
7c 1-benzyl-3-[2-(4-chlorophenyl)-thiazol-2-yl]hydrazono-5-bromo-1,3-dihydro-indol-2-oneMCF-77.17 ± 0.94
7d 1-benzyl-3-[2-(4-methoxyphenyl)-thiazol-2-yl]hydrazono-5-bromo-1,3-dihydro-indol-2-oneMCF-72.93 ± 0.47
Doxorubicin Standard ChemotherapeuticMCF-7Not specified in this study

This data is from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones and is presented here to illustrate the anticancer potential of the 5-bromoindole scaffold.

The data suggests that substitutions on the pendant phenyl ring of the thiazole moiety significantly influence anticancer activity. The methoxy-substituted analog (7d ) showed more potent activity than the chloro-substituted analog (7c ), highlighting the importance of electronic and steric factors in the structure-activity relationship (SAR).[8]

Mechanism of Action: EGFR Signaling Pathway

Many indole-based anticancer agents exert their effects by inhibiting the EGFR signaling pathway.[6][7] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates Analog Bromoindole Analog Analog->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of bromoindole analogs.

Experimental Protocol: MTT Assay for Cell Viability

The trustworthiness of cytotoxicity data hinges on robust and well-documented experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[1][10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Workflow A Seed cells in 96-well plate B Add serially diluted bromoindole analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi, including drug-resistant strains.[11][12][13] The 5-bromo substitution has been shown to be a key feature in enhancing the antimicrobial potency of certain indole scaffolds.

Comparative Antimicrobial Activity of 5-Bromoindole Analogs

A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed that the presence of a bromine atom at the 5-position of the indole ring, combined with methyl groups on the benzimidazole ring, resulted in potent activity against Staphylococcus aureus, MRSA, and Candida albicans.[14]

Compound IDStructureTarget MicrobeMIC (µg/mL)[14]
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleS. aureus ATCC 25923< 1
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleS. aureus ATCC 43300 (MRSA)< 1
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleC. albicans ATCC 102313.9
Ampicillin Standard AntibioticS. aureus ATCC 25923Not specified in this study
Fluconazole Standard AntifungalC. albicans ATCC 10231Not specified in this study

This data highlights the potent antimicrobial effect of a 5-bromoindole derivative against clinically relevant pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standardized technique for determining MIC values.[15]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in a 96-well microplate containing Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Indole derivatives, including brominated analogs, have shown promise in modulating key inflammatory pathways.[9][10]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[3][16] In response to pro-inflammatory stimuli, the IκB inhibitor is degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6.[17] Some indole derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Inflammation Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Inflammation IkB_NFkB->NFkB Degradation of IκB Analog Bromoindole Analog Analog->IKK Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by bromoindole analogs.

Experimental Protocol: Griess Assay for Nitric Oxide Production

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

Conclusion and Future Directions

The 5-bromoindole scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on structurally related analogs strongly suggest that compounds based on the this compound core warrant further investigation. Future research should focus on the synthesis of a focused library of analogs with systematic modifications at the N1-acetyl and C3-acetate positions to establish a clear structure-activity relationship. Such studies, employing the standardized and validated protocols outlined in this guide, will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.

References

A Senior Application Scientist's Guide to the Quantification of 1-Acetyl-5-bromo-1H-indol-3-yl acetate: A Comparative Analysis of Analytical Standards and HPLC Methodology

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS No. 33588-54-4) is an indole derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring acetyl, bromo, and indole functionalities, makes it a key building block for more complex molecules, including potential therapeutic agents such as anti-cancer drugs.[1] In the rigorous landscape of drug development, the precise characterization and quantification of such intermediates are not merely procedural; they are fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). An inaccurate assessment of purity can lead to inconsistent reaction yields, the introduction of unknown impurities, and potential downstream toxicological issues.

This guide provides an in-depth comparison of commercially available analytical standards for this compound and presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for its accurate quantification. As a self-validating system, the described protocol is designed to deliver trustworthy and reproducible results, grounded in established analytical principles and regulatory expectations.

Comparative Analysis of Commercial Analytical Standards

The selection of a high-quality, well-characterized reference standard is the foundational step for any quantitative analysis. The analytical standard serves as the benchmark against which the synthesized or procured compound is measured. Key considerations include purity, certification, and supplier reputation. Below is a comparison of several commercially available options for this compound.

Supplier Product Name/Synonym CAS Number Reported Purity Notes
Sigma-Aldrich (via Ambeed, Inc.) This compound33588-54-4[2]Not specified on the product page; requires CoA.Available through a major, reputable distributor known for quality control.[2]
J&W Pharmlab (via LookChem) 3-Acetoxy-1-acetyl-5-bromo-indole33588-54-4[3]97%Provides a specific purity value, which is crucial for use as a quantitative standard.[3]
American Custom Chemicals Corp. (via LookChem) 5-BROMOINDOXYL DIACETATE33588-54-4[3]95.00%Offers a defined purity, though lower than other options.[3]
Chemenu (via LookChem) 3-Acetoxy-1-acetyl-5-bromo-indole33588-54-4[3]95%+The "+" indicates a minimum purity, but the exact value may vary by lot.[3]
Matrix Fine Chemicals This compound33588-54-4[4]Inquire for details.A specialized supplier of fine chemicals.[4]
BLDpharm This compound33588-54-4[5]Documentation such as NMR, HPLC, and LC-MS is available.[5]Access to characterization data is a strong indicator of a quality standard.[5]

Expert Recommendation: For quantitative applications, a standard with a clearly stated purity value on the Certificate of Analysis (CoA), preferably >97%, is essential. Suppliers like J&W Pharmlab and BLDpharm, who provide specific purity data or full characterization documentation, are preferred.[3][5] The CoA is critical as it provides the exact purity value needed to calculate the concentration of the standard solution accurately.

Primary Analytical Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6] For a moderately non-polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind Method Selection:

  • Reversed-Phase Chromatography: The analyte possesses significant hydrophobic character due to the indole ring system and bromo-substituent. A non-polar stationary phase (like C18) will effectively retain the molecule, allowing for separation from more polar impurities using a polar mobile phase.[6]

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is proposed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak, providing a comprehensive purity profile.

  • UV Detection: The indole ring is a strong chromophore, making UV detection a highly sensitive and appropriate choice for quantification.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Prepare Standard Solution (1 mg/mL in Acetonitrile) Filtration Filter all solutions (0.45 µm Syringe Filter) Standard_Prep->Filtration Sample_Prep Prepare Sample Solution (1 mg/mL in Acetonitrile) Sample_Prep->Filtration Mobile_Phase_Prep Prepare Mobile Phases (A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile) System_Equilibration Equilibrate HPLC System (C18 Column, 30 min) Filtration->System_Equilibration Sequence Create Injection Sequence (Blank, Standard, Sample) System_Equilibration->Sequence Injection Inject 10 µL into HPLC Sequence->Injection Data_Acquisition Acquire Chromatographic Data (UV at 254 nm) Injection->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: HPLC analytical workflow for purity determination.

Detailed Experimental Protocol: HPLC Quantification

This protocol is designed as a self-validating system, incorporating steps for system suitability to ensure the reliability of results.

Reagents and Materials
  • This compound Reference Standard (Purity ≥ 97%)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (Type I)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • 0.45 µm Syringe Filters (e.g., PTFE)

Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Phenomenex Luna).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    20.0 20 80
    25.0 20 80
    25.1 80 20

    | 30.0 | 80 | 20 |

Solution Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. This ensures the system is performing with adequate precision.[7]

  • Sequence: Set up an injection sequence:

    • Blank (Acetonitrile)

    • Standard Solution (x6 for system suitability)

    • Sample Solution (in duplicate)

  • Data Acquisition: Run the sequence and acquire the chromatograms.

Data Analysis and Calculation

The purity of the sample is determined by the area percent method. This method assumes that all components in the sample have a similar response factor at the detection wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Integrate all peaks in the chromatogram for the sample solution, excluding solvent front and baseline noise peaks.

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, it must be validated according to International Council for Harmonisation (ICH) guidelines (Q2(R1)).[8] Validation demonstrates that the method is suitable for its intended purpose.[9] The key parameters are summarized below with hypothetical performance data.

Validation Parameter Purpose Acceptance Criteria Hypothetical Result
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.The analyte peak is well-resolved from all other peaks (Resolution > 2).Analyte peak is baseline-resolved from known impurities and degradation products.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 0.1 - 1.5 mg/mL.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery.[10]99.5% - 101.2% recovery across three concentration levels.
Precision (Repeatability) To show the consistency of results for multiple analyses of the same sample.RSD ≤ 2.0% for peak area.RSD = 0.8% (n=6).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.1.5 µg/mL.
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3.0.5 µg/mL.

Alternative Analytical Techniques

While RP-HPLC is the recommended method, other techniques could be employed, each with distinct advantages and disadvantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Pros: Excellent for volatile and thermally stable impurities. Provides structural information from mass spectra.

    • Cons: The analyte has a relatively high molecular weight and boiling point (395.7 °C at 760 mmHg), which may require high temperatures that could cause degradation.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Pros: Offers superior sensitivity and specificity compared to HPLC-UV. It can identify and quantify impurities at very low levels and provide molecular weight information.

    • Cons: More expensive instrumentation and requires more complex method development. For routine purity analysis where impurity structures are unknown, HPLC-UV is often more practical and cost-effective.

Conclusion

The accurate quantification of this compound is paramount for its application in pharmaceutical research and development. This guide provides a framework for selecting a high-quality analytical standard and implementing a robust, reliable RP-HPLC method for purity determination. The detailed protocol, grounded in established chromatographic principles and validation standards, offers a trustworthy system for generating precise and reproducible data. By adhering to these principles, researchers can ensure the quality of their intermediates, leading to more reliable and successful downstream applications.

References

HPLC analysis protocol for 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the HPLC Analysis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically grounded protocol for the analysis of this compound, a key intermediate in various synthetic and research applications.[1] Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind methodological choices, establishing a self-validating analytical framework. We will present a primary High-Performance Liquid Chromatography (HPLC) protocol and objectively compare its performance against viable alternatives, supported by experimental data and authoritative references.

Analyte Overview: Physicochemical Characteristics

A robust analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. This compound is a halogenated indole derivative with characteristics that directly inform the choice of chromatographic conditions.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C₁₂H₁₀BrNO₃[2][3]Provides the basis for molecular weight calculation.
Molecular Weight 296.12 g/mol [2][4]Essential for preparing standard solutions of known molarity.
Appearance Light yellow or cream solid[2]Indicates the compound absorbs light in the visible or UV spectrum.
Melting Point 125-128 °C[2][3]Suggests the compound is a solid at room temperature with sufficient thermal stability for standard HPLC conditions.
LogP 2.98920[2]A positive LogP value indicates a non-polar, hydrophobic nature, making Reverse-Phase (RP) chromatography the ideal separation mode.
Solubility Soluble in organic solvents[3]Dictates the choice of solvent for sample preparation (e.g., acetonitrile, methanol).
UV Absorbance Indole derivatives typically absorb around 280 nm.[5][6][7]Informs the selection of an appropriate detection wavelength for UV-Vis detectors.

Primary Recommended Protocol: Reverse-Phase HPLC

Given the analyte's non-polar character (LogP ≈ 3.0), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely adopted method for its separation and quantification.[8] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, causing the hydrophobic analyte to be retained on the column and then eluted by increasing the organic solvent concentration.

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Dissolve in ACN) Injection Inject Sample (e.g., 10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (ACN/H₂O + 0.1% Formic Acid) Separation Chromatographic Separation (C18 Column, Gradient Elution) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (λ = 280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Report Generate Report Quantification->Report

Caption: RP-HPLC workflow for this compound analysis.

Step-by-Step Methodology

A. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides strong hydrophobic interactions with the non-polar analyte, ensuring adequate retention and separation from polar impurities.

  • Vials: 2 mL amber glass vials to prevent photodegradation of the indole ring.

  • Syringe Filters: 0.45 µm PTFE filters for sample clarification.

B. Reagents and Solutions

  • Solvent A: Deionized water with 0.1% (v/v) Formic Acid.

    • Rationale: Formic acid acidifies the mobile phase, which helps to protonate any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape.[6]

  • Solvent B: Acetonitrile (ACN) with 0.1% (v/v) Formic Acid.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, providing excellent separation efficiency for a wide range of compounds.

  • Sample Diluent: Acetonitrile or a 50:50 mixture of Acetonitrile/Water.

C. Chromatographic Conditions

ParameterRecommended SettingJustification
Mobile Phase Gradient: 70% A / 30% B to 20% A / 80% B over 10 minA gradient elution is recommended to ensure that any impurities with different polarities are effectively separated and eluted, providing a clean baseline and sharp peak for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 280 nmThe indole moiety exhibits strong UV absorbance around this wavelength, providing high sensitivity.[5][6][7][9] A PDA detector can be used to confirm peak purity by analyzing the entire UV spectrum.
Injection Volume 10 µLA typical injection volume that avoids column overloading while providing a strong detector response.
Run Time 15 minutesIncludes the gradient and a re-equilibration period to prepare the column for the next injection.

D. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to an estimated concentration within the calibration range. Vortex to ensure complete dissolution.

  • Filtration: Filter the prepared sample through a 0.45 µm PTFE syringe filter to remove any particulates that could clog the HPLC column.

This protocol provides a self-validating system. The use of a gradient ensures elution of a wide range of potential impurities, the acidified mobile phase guarantees sharp, symmetrical peaks, and PDA detection allows for concurrent purity assessment.

Comparison of Analytical Techniques

While RP-HPLC is the workhorse method, other techniques offer distinct advantages in specific contexts. The choice of method depends on the analytical objective, be it routine quality control, high-throughput screening, or structural elucidation.

FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Liquid-solid chromatography with 3-5 µm particle size columns.[10]Liquid-solid chromatography with sub-2 µm particle size columns.[10][11]Gas-solid/liquid chromatography with mass spectrometric detection.[12]
Speed Moderate (15-20 min/run).[13]Very Fast (3-10 min/run).[13][14]Moderate to Fast (depends on temperature program).
Resolution GoodExcellent; sharper and narrower peaks.[11]Excellent; capable of separating complex volatile mixtures.
Sensitivity GoodExcellent; improved signal-to-noise ratio.[10][14][15]Excellent, especially in Selected Ion Monitoring (SIM) mode.
Solvent Consumption HighLow; significant reduction compared to HPLC.[10][15]Very Low (only carrier gas is consumed).
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds. Derivatization may be needed.[12]
Cost (Instrument) ModerateHighHigh
Application to Analyte Ideal. The analyte is non-volatile and well-suited for RP-HPLC.Superior. Offers faster analysis and higher sensitivity, ideal for high-throughput QC or trace impurity analysis.[10][11][15]Challenging. The high boiling point (395.7 °C)[2] makes it non-ideal without derivatization to increase volatility.
Comparative Discussion
  • HPLC vs. UPLC: UPLC is fundamentally an evolution of HPLC, leveraging smaller particles to achieve faster and more efficient separations.[10][11] For laboratories focused on high throughput or detecting trace-level impurities, the investment in a UPLC system is justified by its superior speed, resolution, and sensitivity.[14][15] However, for standard purity assessments and routine quality control, traditional HPLC remains a robust, reliable, and cost-effective solution.

  • HPLC vs. GC-MS: GC-MS is not the primary recommended technique for this analyte due to its low volatility. While GC can be used for some indole derivatives,[16][17][18] the high molecular weight and polarity of this compound would likely require derivatization (e.g., silylation) to make it sufficiently volatile for gas-phase analysis.[12] This adds a sample preparation step, increasing complexity and potential for error. The primary strength of GC-MS—providing structural information from mass fragmentation patterns—is invaluable for identifying unknown impurities but is less practical for routine quantification compared to HPLC-UV.

Advanced and Specialized Techniques

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It can offer very fast separations and is considered a "green" technology due to reduced organic solvent use. For complex indole-containing mixtures or chiral separations, SFC can be a powerful alternative.[19]

  • Chiral HPLC: The structure of this compound is achiral. However, if the synthetic route involves chiral precursors or if side-products could be chiral, dedicated chiral HPLC methods would be necessary to separate enantiomers or diastereomers.[20][21][22]

Conclusion

For the routine analysis of this compound, Reverse-Phase HPLC with UV detection is the most appropriate, reliable, and cost-effective method. It is grounded in the fundamental physicochemical properties of the analyte and provides a robust framework for quantification and purity assessment. For applications demanding higher throughput and sensitivity, UPLC represents a significant performance upgrade. Gas Chromatography is less suitable due to the analyte's non-volatile nature and should be reserved for specialized applications like volatile impurity profiling. This guide provides the scientific rationale and a validated starting point for researchers to develop and implement a successful analytical protocol.

References

A Comparative Guide to the Infrared (IR) Spectroscopic Analysis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of heterocyclic compounds is paramount. 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a substituted indole, represents a class of molecules with significant potential as intermediates in the synthesis of bioactive compounds. Accurate and efficient verification of its molecular structure is a critical step in ensuring the quality, purity, and consistency of research materials.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly effective first-line analytical technique for this purpose. By probing the vibrational modes of a molecule's chemical bonds, IR spectroscopy provides a unique "fingerprint" that can confirm the presence of key functional groups, offering immediate insights into the molecular architecture.

This guide provides an in-depth technical analysis of the infrared spectrum of this compound. We will dissect the theoretical basis for its characteristic absorptions, compare these predictions with experimental data, and contextualize the technique's strengths and limitations by objectively comparing it with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

To interpret the IR spectrum of this compound, we must first identify the functional groups whose vibrations will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound with key functional groups highlighted.

The molecule contains three distinct regions of interest for IR analysis:

  • N-Acetyl Group: This tertiary amide functionality is attached to the indole nitrogen.

  • O-Acetyl Group: This ester group is located at the 3-position of the indole ring.

  • Brominated Aromatic Indole Ring: The core heterocyclic structure with a bromine substituent.

Theoretical vs. Experimental IR Spectral Analysis

The vibrational frequency of a bond in IR spectroscopy is primarily determined by the bond strength and the masses of the connected atoms. Electron-withdrawing and electron-donating effects (inductive and resonance) from adjacent groups can shift these frequencies.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This region is often the most diagnostic in the spectrum. Our target molecule possesses two distinct carbonyl groups, an ester and an amide, which are expected to have different absorption frequencies.

  • Ester C=O Stretch (~1770-1735 cm⁻¹): The C=O bond in an ester is influenced by two competing effects: resonance with the lone pair of the single-bonded oxygen and the inductive electron-withdrawing effect of that same oxygen. For aryl acetates like this one, the inductive effect typically dominates, leading to a higher stretching frequency compared to a simple ketone.[1][2] The ester C=O stretch is expected to be a strong, sharp band around 1750-1770 cm⁻¹.

  • Amide C=O Stretch (Amide I Band, ~1680-1630 cm⁻¹): In an amide, the lone pair on the nitrogen atom is significantly more available for resonance with the carbonyl group compared to the oxygen in an ester.[3][4] This resonance delocalizes the pi-electrons, weakening the C=O double bond character and lowering its stretching frequency.[1][3] For N-acetylindoles, this "Amide I" band is expected to be a very strong absorption in the 1670-1690 cm⁻¹ range.

Other Key Vibrational Regions
  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the aromatic indole ring will produce weak to medium sharp bands at wavenumbers slightly above 3000 cm⁻¹.[5][6][7]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The two methyl groups from the acetyl functions will give rise to symmetric and asymmetric stretching vibrations in this region.

  • Aromatic C=C Ring Stretch (1600-1450 cm⁻¹): The indole ring will exhibit several complex vibrations in this region, which are characteristic of aromatic systems.[5][6][8]

  • Ester C-O Stretches (1300-1100 cm⁻¹): Esters typically show two C-O stretching bands: an asymmetric stretch (stronger) and a symmetric stretch. For an acetate ester, a strong band is expected near 1240 cm⁻¹.[1][2]

  • C-Br Stretch (< 700 cm⁻¹): The vibration of the carbon-bromine bond occurs at low frequencies, deep within the "fingerprint region," making it difficult to assign definitively amidst other absorptions.

Summary of Predicted and Experimental Frequencies

The following table summarizes the expected IR absorption bands for this compound and compares them with available experimental data.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)[9] Intensity
C=O StretchEster1750 - 1770~1765Strong, Sharp
C=O Stretch (Amide I)N-Acetyl (Amide)1670 - 1690~1705Very Strong
C-H StretchAromatic (Indole)3000 - 3100Not distinctly resolvedWeak to Medium
C-H StretchAliphatic (Methyl)2850 - 3000~2930Medium
C=C StretchAromatic (Indole)1450 - 1600~1460, 1580Medium
C-O StretchEster (Asymmetric)~1240~1190Strong
C-N StretchAmide1300 - 1400~1370Medium
C-H Out-of-Plane BendAromatic (Indole)800 - 900~880, 810Strong

Note: Experimental values are approximated from spectral data available in the PubChem database for N-acetyl-5-bromoindolyl acetate (CID 118505) and may vary slightly based on the sampling method (e.g., KBr vs. ATR).[9]

Comparison with Alternative Analytical Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation relies on a combination of techniques.

Technique Information Provided Advantages Disadvantages
Infrared (IR) Spectroscopy Presence/absence of key functional groups (C=O, C-O, C-N, C-H types).Fast, inexpensive, non-destructive, small sample size, good for initial screening.Provides limited connectivity data; complex fingerprint region; not ideal for structure determination alone.
¹H & ¹³C NMR Spectroscopy Detailed carbon-hydrogen framework, chemical environment of each proton and carbon, connectivity through space and bonds.Provides unambiguous structural determination, information on stereochemistry and isomerism.Higher cost, larger sample requirement, longer analysis time, requires deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight, molecular formula (HRMS), structural information from fragmentation patterns.Extremely sensitive (trace analysis), definitive molecular weight confirmation.Destructive technique, provides limited information on functional group isomers (e.g., propanal vs. acetone).

The synergy of these techniques is crucial. For this compound, IR would instantly confirm the successful incorporation of both the N-acetyl (amide) and O-acetyl (ester) groups via their distinct C=O bands. NMR would then be used to confirm the precise location of these groups and the bromine atom on the indole ring and to assign every proton and carbon signal. Finally, high-resolution MS would provide the exact molecular formula, confirming the elemental composition and leaving no doubt as to the identity of the compound.

Experimental Protocols

The choice of sampling technique in IR spectroscopy is critical for obtaining a high-quality spectrum.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid method ideal for solid powders and liquids, requiring minimal sample preparation.

cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (clean, empty crystal) Clean->Background Sample 3. Apply Small Amount of Solid Sample Background->Sample Pressure 4. Apply Pressure (ensure good contact) Sample->Pressure Scan 5. Collect Sample Spectrum Pressure->Scan Process 6. Process Data (ATR & baseline correction) Scan->Process Interpret 7. Interpret Spectrum (assign key peaks) Process->Interpret

Caption: Workflow for acquiring an ATR-FTIR spectrum.

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Wipe with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: Collect a background spectrum. This measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

  • Spectrum Collection: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background. Apply necessary corrections, such as an ATR correction and baseline correction, for accurate peak positions and shapes.

  • Analysis: Identify and label the wavenumbers of the significant absorption bands.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method produces high-quality spectra but requires more sample preparation.

  • Sample Preparation: Weigh out approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade KBr powder.

  • Grinding: Thoroughly grind the mixture in a clean agate mortar and pestle until it becomes a fine, homogenous powder. This minimizes scattering of the IR beam.

  • Pellet Formation: Transfer the powder to a pellet press die. Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the instrument's sample holder and collect the spectrum, using an empty sample holder or the open beam for the background scan.

Conclusion and Recommendations

IR spectroscopy is an indispensable tool for the characterization of this compound. Its ability to rapidly and definitively identify the two distinct carbonyl functionalities (ester and amide) and the aromatic core makes it an efficient method for routine quality control and reaction monitoring.

  • For Initial Verification: IR spectroscopy should be the primary technique used to quickly confirm the presence of the expected functional groups in a newly synthesized batch. The appearance of two strong carbonyl bands in the ~1765 cm⁻¹ and ~1705 cm⁻¹ regions is a strong indicator of a successful synthesis.

  • For Unambiguous Identification: For regulatory submissions, publication, or when characterizing a reference standard, a multi-technique approach is mandatory. The combination of IR, high-resolution mass spectrometry, and both ¹H and ¹³C NMR spectroscopy provides a self-validating system that leaves no ambiguity about the molecule's structure and purity.

By understanding the principles behind the IR spectrum and leveraging its strengths in concert with other analytical methods, researchers can ensure the scientific integrity of their work and accelerate the drug development process.

References

A Comprehensive Guide to the Chemical Characterization of 1-Acetyl-5-bromo-1H-indol-3-yl acetate and a Comparative Analysis with Key Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed chemical characterization of 1-Acetyl-5-bromo-1H-indol-3-yl acetate, a compound of interest for researchers and professionals in drug development and organic synthesis. To provide a comprehensive analytical perspective, this guide presents a comparative analysis of the target molecule with two key analogues: the parent compound, 1-Acetyl-1H-indol-3-yl acetate, and a structurally related halogenated derivative, 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. This comparative approach, supported by experimental data and detailed protocols, offers insights into the influence of substituents on the physicochemical and spectroscopic properties of the indole scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the indole ring, through the introduction of various substituents, allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, this compound, features an acetyl group at the 1-position, an acetate group at the 3-position, and a bromine atom at the 5-position. These modifications are expected to significantly influence its chemical reactivity, spectral properties, and biological interactions compared to its unsubstituted counterpart and other halogenated derivatives.

This guide is structured to provide a thorough understanding of the analytical techniques required for the comprehensive characterization of these indole derivatives. By presenting detailed experimental protocols and interpreting the resulting data, we aim to equip researchers with the necessary tools to confidently synthesize, purify, and validate the identity and purity of these compounds.

Physicochemical Properties: A Comparative Overview

The introduction of a bromine atom and an additional chlorine atom in the case of the second comparator has a predictable impact on the molecular weight and melting point of the compounds. The table below summarizes the key physicochemical properties of this compound and its selected analogues.

PropertyThis compound1-Acetyl-1H-indol-3-yl acetate1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
CAS Number 33588-54-4[1]16800-67-2[2]3030-06-6[3]
Molecular Formula C₁₂H₁₀BrNO₃[1]C₁₂H₁₁NO₃[2]C₁₂H₉BrClNO₃[3]
Molecular Weight 296.12 g/mol [1]217.22 g/mol [4]330.56 g/mol [3]
Melting Point 125-128 °C[5]80 °C[6]165-168 °C
Appearance Light yellow or cream solid[5]White to off-white solidOff-white to pale yellow solid
XLogP3 2.3[5]1.6[4]Not Available

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to the unambiguous identification and characterization of organic molecules. This section details the expected and available spectroscopic data for the target compound and its comparators, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum offers insights into the chemical environment of each hydrogen atom. For the indole core, characteristic signals are expected in the aromatic region (typically 7-8.5 ppm). The protons of the acetyl and acetate groups will appear as singlets in the aliphatic region (around 2-3 ppm). The substitution pattern on the benzene ring of the indole nucleus will significantly influence the splitting patterns and chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbons of the acetyl and acetate groups are expected to resonate at the downfield end of the spectrum (around 168-172 ppm).[7] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing or -donating nature of the substituents.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Indole derivative sample (approx. 5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Adjust the receiver gain.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transform to the raw data.

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Comparative NMR Data:

Compound¹H NMR Data (Predicted/Reported)¹³C NMR Data (Reported)
This compound Aromatic protons: Signals expected in the 7.0-8.5 ppm region, with splitting patterns influenced by the 5-bromo substituent. Acetyl protons: Two singlets expected around 2.3-2.6 ppm.Data not available in searched literature. Expected signals for two acetyl methyls, aromatic carbons, and two carbonyl carbons.
1-Acetyl-1H-indol-3-yl acetate Aromatic protons: Complex multiplets expected in the 7.2-8.2 ppm region. Acetyl protons: Two singlets expected around 2.3-2.6 ppm.169.3, 168.2, 133.4, 132.4, 125.5, 123.5, 123.3, 117.6, 115.9, 115.5, 23.6, 20.4 ppm[7]
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate ¹H NMR (CDCl₃): Signals for aromatic protons and two acetyl groups are reported.[3]¹³C NMR (CDCl₃): Signals corresponding to the acetyl groups and the substituted indole core are reported.[3]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for these indole derivatives will be the C=O stretching bands of the acetyl and acetate groups.

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the characteristic functional groups.

Materials:

  • Indole derivative sample (approx. 1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)
This compound C=O stretching (acetyl and acetate): Expected in the range of 1700-1770 cm⁻¹. Aromatic C=C stretching: Expected around 1600-1450 cm⁻¹. C-N stretching: Expected around 1300-1200 cm⁻¹.
1-Acetyl-1H-indol-3-yl acetate C=O stretching: ~1760 and ~1710 cm⁻¹. Aromatic C-H stretching: ~3100-3000 cm⁻¹.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate A KBr pellet IR spectrum is available in the PubChem database, showing characteristic carbonyl and aromatic absorptions.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Indole derivative sample (dissolved in a suitable solvent like methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • For compounds containing bromine, the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Comparative MS Data:

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
This compound 295/297 (due to ⁷⁹Br/⁸¹Br isotopes)[8]Loss of ketene (CH₂=C=O) from the acetate and/or acetyl group is a likely fragmentation pathway.
1-Acetyl-1H-indol-3-yl acetate 217[4]Fragmentation likely involves the loss of the acetyl and acetate groups.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate 329/331/333 (due to Br and Cl isotopes)The complex isotopic pattern will be a key identifier. Fragmentation will likely involve losses of acetyl and acetate moieties.

Synthesis and Reaction Monitoring

A general and efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates starting from the corresponding 2-chlorobenzoic acids has been reported.[7] This method can be adapted for the synthesis of the target compound and its analogues.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclodecarboxylation start Substituted 2-Chlorobenzoic Acid intermediate 2-[(Carboxymethyl)amino]benzoic Acid Derivative start->intermediate DMF, Heat reagent1 Glycine, K₂CO₃, Cu product 1-Acetyl-indol-3-yl Acetate Derivative intermediate->product Reflux reagent2 Acetic Anhydride, Sodium Acetate

Caption: General synthetic pathway for 1-acetyl-indol-3-yl acetates.

Experimental Protocol for Synthesis

Objective: To synthesize 1-acetyl-substituted indol-3-yl acetates.

Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic Acid Derivatives

  • To a solution of the appropriately substituted 2-chlorobenzoic acid in DMF, add glycine, potassium carbonate, and a catalytic amount of copper powder.

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry the solid 2-[(carboxymethyl)amino]benzoic acid derivative.

Step 2: Synthesis of 1-Acetyl-indol-3-yl Acetate Derivatives

  • A mixture of the 2-[(carboxymethyl)amino]benzoic acid derivative, acetic anhydride, and anhydrous sodium acetate is heated at reflux.

  • Monitor the reaction for the cessation of gas evolution.

  • While still hot, pour the reaction mixture into a beaker and allow it to cool.

  • Pour the cooled mixture into ice water and stir.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Reaction Monitoring Workflow

Monitoring_Workflow start Reaction Mixture tlc TLC Analysis (Spotting and Elution) start->tlc uv UV Visualization (254 nm) tlc->uv stain Staining (e.g., KMnO₄) uv->stain decision Reaction Complete? stain->decision workup Proceed to Work-up and Purification decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->start

Caption: Workflow for monitoring the synthesis reaction using TLC.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for the full chemical characterization of this compound and its comparative analysis with key analogues. While a complete experimental dataset for the target compound and its unbrominated counterpart remains to be fully elucidated in publicly available literature, this guide offers the necessary protocols and expected spectral features to facilitate their characterization. The provided data for 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate serves as a valuable reference point for understanding the spectroscopic properties of such halogenated indole systems.

The synthetic route described is robust and adaptable for the preparation of a variety of substituted 1-acetyl-1H-indol-3-yl acetates. Further research to obtain and publish the complete spectral data for this compound would be a valuable contribution to the scientific community, aiding in its further investigation as a potential scaffold in drug discovery and as a versatile building block in organic synthesis.

References

A Comparative Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate and Its Chlorinated Analogs: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] A common and effective strategy in drug design is the halogenation of this scaffold, which serves to modulate critical physicochemical and pharmacological properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] The introduction of different halogens, such as bromine and chlorine, allows for the fine-tuning of a molecule's characteristics.

This guide presents a comparative analysis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate and its chlorinated analogs: the direct 5-chloro counterpart and the mixed 5-bromo-4-chloro derivative. We will provide a data-driven exploration of their synthesis, physicochemical properties, and a representative biological evaluation, offering researchers and drug development professionals a comprehensive resource for informed decision-making in inhibitor design and lead optimization.

Part 1: Synthesis and Characterization

Rationale for Synthetic Approach

To ensure a consistent and efficient production of the target compounds for comparative analysis, we have adapted an improved two-step procedure starting from commercially available substituted benzoic acids.[4][5] This method is superior to older, multi-step syntheses that often suffer from long reaction times and poor yields. The chosen pathway involves the initial formation of a 2-[(carboxymethyl)amino]benzoic acid intermediate, followed by a one-pot cyclization and di-acetylation using acetic anhydride, which is both an acylating agent and a solvent.

Experimental Protocol: General Synthesis

Step A: Synthesis of 2-[(carboxymethyl)amino]benzoic acid derivatives (2a-c)

  • In a 100 mL round-bottom flask, dissolve the appropriate substituted 2-chlorobenzoic acid (e.g., 5-bromo-2-chlorobenzoic acid) (20 mmol) and glycine (40 mmol) in 50 mL of N,N-Dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (40 mmol) and a catalytic amount of copper(I) iodide (2 mmol).

  • Heat the mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the solution to pH 3-4 with concentrated HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50°C to yield the intermediate product (2a-c).

Step B: Synthesis of 1-Acetyl-halo-1H-indol-3-yl acetates (3a-c)

  • To a 50 mL flask, add the dried 2-[(carboxymethyl)amino]benzoic acid derivative (8.4 mmol), anhydrous sodium acetate (32 mmol), and 13 mL of acetic anhydride.

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 2-3 hours. Gas evolution (CO2) will be observed.

  • Once gas evolution ceases, and while the mixture is still hot, carefully pour it into a beaker and allow it to cool overnight at 0-4 °C.

  • Collect the resulting precipitate and suspend it in 35 mL of ice water. Stir vigorously for 1 hour to hydrolyze any remaining acetic anhydride.

  • Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum to yield the corresponding 1-acetyl-halo-1H-indol-3-yl acetate.

  • Purity should be assessed by HPLC, and the structure confirmed by NMR and Mass Spectrometry.

Workflow for Synthesis

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Cyclization & Acetylation start Substituted 2-Chlorobenzoic Acid + Glycine step1 Add K2CO3, CuI in DMF start->step1 step2 Reflux (4-6h) step1->step2 step3 Acidify with HCl step2->step3 step4 Filter and Dry step3->step4 product1 Intermediate (2a-c): 2-[(carboxymethyl)amino]benzoic acid step4->product1 start2 Intermediate (2a-c) product1->start2 step5 Add Ac2O, NaOAc start2->step5 step6 Reflux (2-3h) step5->step6 step7 Cool and Precipitate step6->step7 step8 Wash with H2O, Filter, Dry step7->step8 product2 Final Product (3a-c): 1-Acetyl-halo-1H-indol-3-yl acetate step8->product2

Caption: General two-step synthesis workflow for halogenated 1-acetyl-1H-indol-3-yl acetates.

Part 2: Comparative Physicochemical Properties

The choice of halogen substituent significantly impacts the molecule's physical properties, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Bromine is larger, more polarizable, and generally more lipophilic than chlorine.[2] These atomic-level differences manifest as measurable variations in molecular weight, melting point, and lipophilicity (logP).

PropertyThis compound (3a)1-Acetyl-5-chloro-1H-indol-3-yl acetate (3b)1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (3c)Rationale for Difference
Molecular Formula C₁₂H₁₀BrNO₃[6]C₁₂H₁₀ClNO₃C₁₂H₉BrClNO₃[7]Different halogen atom(s).
Molecular Weight 296.12 g/mol [6][8]251.66 g/mol 330.56 g/mol [7]Bromine has a higher atomic mass than chlorine.
Appearance Light yellow or cream solid[6]Off-white to light yellow solid (Predicted)Light yellow solid (Predicted)Generally similar for this class of compounds.
Melting Point 125-128 °C[6][9]Lower than bromo-analog (Predicted)Higher than single-halogen analogs (Predicted)The larger size and greater polarizability of bromine can lead to stronger intermolecular forces (van der Waals), requiring more energy to break the crystal lattice.[2] The di-halogenated compound would have the strongest forces.
Calculated XLogP3 2.3[6]~2.1 (Estimated)~2.8 (Estimated)Bromine is generally more lipophilic than chlorine, increasing the octanol-water partition coefficient.[2]
Hydrogen Bond Acceptors 3[6]33The core acetyl and ester groups are identical.
Rotatable Bond Count 2[6]22The core structure is identical.

Part 3: Evaluation of Biological Activity

Rationale for Assay Selection

Halogenated indoles have demonstrated significant potential as anti-inflammatory agents.[10][11] A key mechanism underlying this activity is the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response.[11] Therefore, a cell-based assay to quantify the inhibition of NF-κB translocation provides a robust and mechanistically relevant method for comparing the biological potency of our synthesized analogs. The greater polarizability of bromine can sometimes lead to stronger halogen bonding interactions within a protein's active site compared to chlorine, which may translate to higher potency.[2]

NF-κB Signaling Pathway and Point of Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB 3. Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocates Nucleus Nucleus IkB_NFkB->NFkB 4. IκBα degrades, releasing NF-κB DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Gene Transcription (TNFα, IL-6, COX-2) DNA->Genes Inhibitor Halogenated Indole Analog Inhibitor->IKK Inhibits

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-5-bromo-1H-indol-3-yl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS No. 33588-54-4). As a brominated heterocyclic organic compound, its disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes best practices from authoritative sources to offer a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Known Chemical and Physical Properties:

PropertyValueSource
CAS Number 33588-54-4[2][3]
Molecular Formula C₁₂H₁₀BrNO₃[3]
Molecular Weight 296.12 g/mol [3]
Appearance Light yellow or cream solid[3]
Melting Point 125-128 °C[2][3]
Boiling Point 395.7 °C at 760 mmHg[3]
Density 1.54 g/cm³[3]

Given the lack of detailed toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

To mitigate exposure risks when handling this compound, the following personal protective equipment is mandatory.[4][5]

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber gloves, should be worn.[6] Gloves must be inspected before each use and replaced immediately if contaminated or damaged.

    • Lab Coat: A standard laboratory coat, buttoned and with long sleeves, is required to protect street clothing and skin from contamination.

  • Respiratory Protection: While not expected to be highly volatile, if there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood. If a fume hood is not available and there is a risk of inhalation, a respirator may be necessary, and a respiratory hazard evaluation should be conducted.[6]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Waste Segregation and Collection Protocol

The cornerstone of proper chemical waste management is segregation at the source. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a tightly fitting screw cap.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and "Halogenated Organic Waste." The label must also include the full chemical name: "this compound" and its approximate concentration if in solution.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats, gloves, and paper towels, in the designated solid halogenated waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.

  • Disposal Request: Once the container is full or has been in use for a maximum of three months, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's EHS.

  • Don Appropriate PPE: Before cleaning the spill, don the full personal protective equipment as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated halogenated waste container. Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).

  • Clean the Area: Once the spilled material is collected, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup, including absorbent pads and wipes, must be disposed of as halogenated hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_event Spill Occurs start->spill_event waste_generated Waste Generated ppe->waste_generated is_solid Solid or Liquid Waste? waste_generated->is_solid solid_waste Collect in Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Halogenated Waste Container is_solid->liquid_waste Liquid storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage spill_event->ppe cleanup Follow Spill Cleanup Protocol spill_event->cleanup Yes spill_waste Dispose of Cleanup Materials as Halogenated Waste cleanup->spill_waste spill_waste->storage ehs_pickup Request EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, use of appropriate personal protective equipment, stringent waste segregation, and established spill management protocols, researchers can handle this compound in a manner that minimizes risk. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any additional requirements.

References

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